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  • Product: 1H-Inden-2-amine, 2,3-dihydro-4-methyl-
  • CAS: 61957-30-0

Core Science & Biosynthesis

Foundational

2,3-dihydro-4-methyl-1H-inden-2-amine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2,3-dihydro-4-methyl-1H-inden-2-amine Abstract 2,3-dihydro-4-methyl-1H-inden-2-amine, a substituted aminoindane, belongs to a class of compounds with signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 2,3-dihydro-4-methyl-1H-inden-2-amine

Abstract

2,3-dihydro-4-methyl-1H-inden-2-amine, a substituted aminoindane, belongs to a class of compounds with significant interest in medicinal chemistry and pharmacological research.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive technical overview of these characteristics, offering both theoretical insights and practical experimental protocols for scientists and drug development professionals. We will explore the pH-dependent solubility profile, behavior in various organic solvents, and key degradation pathways under stress conditions. The methodologies presented herein are designed to serve as a foundational resource for formulation development, analytical method validation, and ensuring the integrity of this compound in experimental settings.

Physicochemical Characterization and Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and is fundamental to the design of appropriate delivery systems and analytical methodologies. The structure of 2,3-dihydro-4-methyl-1H-inden-2-amine, featuring a nonpolar indane core and a polar primary amine group, dictates a complex solubility behavior.

Core Molecular Properties
  • Molecular Formula: C₁₀H₁₃N

  • Molecular Weight: 147.22 g/mol

  • Structure: A rigid bicyclic hydrocarbon framework (indane) substituted with a methyl group on the aromatic ring and an amine group on the five-membered ring.

The presence of the primary amine makes the molecule basic and allows for salt formation, which is a key strategy to modulate its aqueous solubility.

Aqueous Solubility

The aqueous solubility of 2,3-dihydro-4-methyl-1H-inden-2-amine is intrinsically linked to the pH of the medium.

  • As a Free Base: In its neutral (free base) form, the molecule's solubility in water is expected to be low. The dominant hydrophobic character of the methyl-substituted indane structure limits its favorable interactions with polar water molecules.

  • As a Hydrochloride Salt: The compound is frequently supplied as a hydrochloride (HCl) salt. In this form, the amine group is protonated, creating a positively charged ammonium ion. This ionic species readily dissolves in water, significantly enhancing its aqueous solubility compared to the free base.[2]

  • pH-Dependent Behavior: As a primary amine, the compound's charge state is governed by the solution's pH. In acidic environments (low pH), it exists predominantly in its protonated, highly soluble cationic form. As the pH increases towards and beyond its pKa, the equilibrium shifts towards the uncharged, less soluble free base. This behavior is critical for designing liquid formulations and for developing extraction and analytical methods.

G cluster_0 A R-NH₂ (Free Base) Low Aqueous Solubility B R-NH₃⁺ (Protonated Salt) High Aqueous Solubility A->B + H⁺ (Acidic pH) B->A - H⁺ (Basic pH) caption pH-Dependent Equilibrium of 2,3-dihydro-4-methyl-1H-inden-2-amine

pH-Dependent Solubility Equilibrium
Organic Solvent Solubility

The solubility in organic solvents is primarily driven by the molecule's hydrocarbon backbone. It is expected to be soluble in a range of common organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolHighThe amine group can participate in hydrogen bonding with the hydroxyl group of the alcohol.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateSoluble due to dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformHighThe overall nonpolar character of the indane ring promotes solubility.
Nonpolar Aprotic Toluene, HexaneModerate to LowSolubility is dependent on the free base form; the salt form would have very low solubility.
Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines a standard method for quantifying the thermodynamic solubility of 2,3-dihydro-4-methyl-1H-inden-2-amine.

Objective: To determine the equilibrium solubility in a given solvent system (e.g., pH 7.4 phosphate buffer).

Methodology:

  • Preparation: Add an excess amount of the compound (as a free base or salt, depending on the study's aim) to a known volume of the test solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining micro-particulates.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Chemical Stability and Degradation Profile

Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding potential degradation products that may arise during manufacturing or storage. Amines, particularly primary amines, can be susceptible to several modes of degradation.

Key Factors Influencing Stability
  • Oxidative Stress: The lone pair of electrons on the nitrogen atom makes the amine group a primary target for oxidation. The presence of atmospheric oxygen, peroxides, or metal ions can catalyze oxidative degradation.[3] For many amines, this is the most significant degradation pathway.[2]

  • pH Environment: While the indane structure itself is generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) coupled with elevated temperatures can promote degradation. Structurally related aminoindanes have shown varied stability depending on substituents, with some being isolated only as salts to prevent degradation.[4] Analogs like methcathinone are known to be unstable in alkaline solutions.[5][6][7]

  • Photostability: The aromatic ring system can absorb UV radiation, which may lead to photodegradation. Therefore, protection from light is a standard precaution for such compounds.

  • Temperature: As with all chemical reactions, degradation rates increase with temperature. Thermal stress testing is used to model long-term stability at lower temperatures.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are most probable under forced degradation conditions:

  • N-Oxidation: Oxidation of the primary amine to form the corresponding hydroxylamine (R-NHOH) or nitroso (R-N=O) derivatives. This is a common pathway for amines under oxidative stress.[3]

  • Oxidative Deamination: The removal of the amino group, potentially forming a ketone at the 2-position of the indane ring, and releasing ammonia. This is a known metabolic route for primary amines and can also occur under chemical oxidative stress.[3]

  • Aromatic Hydroxylation: Oxidation of the benzene ring, though this is typically a slower process under standard chemical stress conditions compared to reactions at the amine center.

G cluster_0 A 2,3-dihydro-4-methyl-1H-inden-2-amine B N-Oxide / Hydroxylamine (N-Oxidation) A->B [O] C Indanone Derivative (Oxidative Deamination) A->C [O] caption Potential Oxidative Degradation Pathways

Predicted Oxidative Degradation Pathways
Summary of Stability Under Stress Conditions
Stress ConditionReagent/ParameterExpected OutcomePrimary Degradation Pathway
Acidic 0.1 M HCl, HeatLikely StableThe protonated amine is generally more stable against oxidation.
Basic 0.1 M NaOH, HeatPotential for DegradationIncreased rate of oxidation of the free base is expected.[5][6][7]
Oxidative 3% H₂O₂, AmbientMajor Degradation ExpectedN-Oxidation, Oxidative Deamination.[3]
Photolytic ICH Q1B Light ExposurePotential for DegradationAromatic ring or amine oxidation.
Thermal >60°C, Dry HeatPotential for DegradationAcceleration of oxidative pathways.
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for identifying potential degradants and developing a stability-indicating analytical method.

Objective: To investigate the degradation of 2,3-dihydro-4-methyl-1H-inden-2-amine under various stress conditions.

Methodology:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (e.g., in Methanol) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C, Solid State) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Neutralize (if needed) Dilute Samples B1->C B2->C B3->C B4->C B5->C D Analyze via LC-MS/MS (For Peak Purity & Mass ID) C->D E Quantify via HPLC-UV (Stability-Indicating Method) D->E caption Workflow for a Forced Degradation Study

Forced Degradation Experimental Workflow
  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Application of Stress:

    • Acid/Base: Mix the sample solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 8-24 hours).

    • Oxidation: Mix the sample solution with an appropriate volume of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature, protected from light, for 24 hours.

    • Thermal: Store the compound as a solid powder and in solution in a temperature-controlled oven (e.g., 80°C).

    • Photostability: Expose the compound (solid and solution) to controlled light conditions as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Processing: At designated time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Use the mass spectrometry data to identify the mass-to-charge ratio (m/z) of any new peaks to propose the structures of the degradation products.

Conclusion and Recommendations

2,3-dihydro-4-methyl-1H-inden-2-amine demonstrates solubility characteristics typical of a small molecule primary amine, with pronounced pH-dependency in aqueous media and good solubility in common organic solvents. Its stability is a key consideration for its use in research. The primary amine moiety is the most reactive site, making the compound particularly susceptible to oxidative degradation .

Recommendations for Handling and Storage:

  • Storage: To ensure long-term integrity, the compound should be stored as a solid, preferably as the hydrochloride salt, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark place (refrigerated or frozen).

  • Solution Preparation: Solutions, especially in aqueous buffers at neutral or alkaline pH, should be prepared fresh and used promptly. If storage is necessary, solutions should be purged with an inert gas and stored at low temperatures, protected from light.

  • Formulation: For in-vivo studies or other applications requiring aqueous formulations, using an acidic buffer (pH 4-5) will maximize both solubility and stability by keeping the compound in its protonated form.

By adhering to these guidelines and utilizing the experimental protocols provided, researchers can ensure the quality and reliability of their studies involving 2,3-dihydro-4-methyl-1H-inden-2-amine.

References

  • Cheméo. (2026). Chemical Properties of 1H-Inden-2-amine, 2,3-dihydro- (CAS 2975-41-9). Available at: [Link]

  • Cheméo. (2026). 1H-Indene, 2,3-dihydro-4-methyl-. Available at: [Link]

  • Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Journal of Organic Chemistry, 71(11), 4130-40. Available at: [Link]

  • PubChem. CID 101939295 | C9H8. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936. National Center for Biotechnology Information. Available at: [Link]

  • Shashura, A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. Available at: [Link]

  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 103-10. Available at: [Link]

  • National Institute of Standards and Technology. 1H-Indene, 2,3-dihydro-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • DeRuiter, J., et al. (2011). Characterization of the “Methylenedioxy-2-aminoindans”. DEA.gov. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) and Pharmacodynamics

An in-depth technical analysis of substituted 2-aminoindanes requires moving beyond basic structural descriptions to understand the precise physicochemical forces that govern their pharmacodynamics. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of substituted 2-aminoindanes requires moving beyond basic structural descriptions to understand the precise physicochemical forces that govern their pharmacodynamics. As a Senior Application Scientist, I approach this class of molecules not merely as recreational designer drugs, but as highly tunable pharmacological probes and promising therapeutic candidates.

By locking the flexible alkylamine side chain of amphetamine into a rigid cyclopentane ring fused to a benzene core, the 2-aminoindane scaffold restricts rotational degrees of freedom[1][2]. This rigidification allows us to systematically interrogate monoamine transporter (MAT) topography. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols central to 2-aminoindane research.

The biological activity of 2-aminoindanes is primarily dictated by their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][3]. They function as substrate-type monoamine releasing agents (MRAs), meaning they do not merely block reuptake; they are translocated into the presynaptic neuron, where they collapse the vesicular proton gradient and reverse the direction of the MATs[4].

The Causality of Aromatic Substitution: Unsubstituted 2-aminoindane (2-AI) acts as a classic stimulant. Because its aromatic ring lacks bulky substituents, it fits perfectly into the tight binding pockets of DAT and NET, while exhibiting negligible affinity for SERT[3].

However, introducing steric bulk via aromatic ring substitution (e.g., methoxy or methylenedioxy groups) fundamentally alters the molecule's binding profile. The SERT binding pocket is significantly more accommodating of bulky aromatic substituents than DAT or NET[3]. Consequently, adding a 5-methoxy group (as seen in MEAI) or a 5,6-methylenedioxy group (as seen in MDAI) sterically hinders DAT binding while drastically increasing SERT affinity[3]. This structural modification shifts the drug's in vivo profile from a dopaminergic stimulant (high abuse liability) to a serotonergic entactogen (high therapeutic potential)[3][5].

Quantitative Pharmacological Data

The following table summarizes the shift in monoamine release potencies (EC₅₀) driven by structural substitutions. Lower EC₅₀ values indicate higher potency.

CompoundAromatic SubstitutionSERT EC₅₀ (nM)NET EC₅₀ (nM)DAT EC₅₀ (nM)Primary Pharmacological Profile
2-AI None>10,00086439Stimulant (NDRA)[1][3]
MDAI 5,6-Methylenedioxy1141171,334Entactogen (SNRA)[1][3]
MEAI 5-Methoxy1348612,646Entactogen / Alcohol Substitute[4]

Mechanistic Pathway: Transporter-Mediated Efflux

To understand the biological activity of these compounds, we must visualize their interaction with the presynaptic terminal. Substituted 2-aminoindanes act as "Trojan horses" at the synaptic cleft.

EffluxMechanism A Substituted 2-Aminoindane B Monoamine Transporter (SERT/DAT/NET) A->B Binds orthosteric site C Intracellular Translocation B->C Substrate uptake D Vesicular Monoamine Displacement C->D Competes with endogenous amines E Reverse Transport (Efflux) D->E Reverses MAT direction F Synaptic Cleft Accumulation E->F Neurotransmitter release

Transporter-mediated monoamine efflux mechanism by substituted 2-aminoindanes.

Experimental Methodology: Synaptosomal Monoamine Efflux Assay

To empirically validate the EC₅₀ values of these releasing agents, drug development professionals employ the synaptosomal monoamine efflux assay[3]. This protocol is designed as a self-validating system : by running parallel control cohorts with selective reuptake inhibitors (e.g., fluoxetine for SERT or GBR12909 for DAT), researchers can confirm that the observed neurotransmitter efflux is strictly transporter-mediated and not an artifact of unspecific membrane disruption.

Step-by-Step Protocol & Causality
  • Tissue Preparation: Homogenize rat striatal tissue (for DAT assays) or cortical tissue (for SERT/NET assays) in an ice-cold 0.32 M sucrose buffer.

    • Causality: The specific molarity of the sucrose buffer maintains osmotic balance, preventing the synaptosomes (isolated synaptic terminals) from lysing prematurely.

  • Radioligand Loading: Incubate the synaptosomes with [³H]5-HT (for SERT) or [³H]MPP⁺ (for DAT/NET)[3].

    • Causality:[³H]MPP⁺ is utilized instead of [³H]dopamine because MPP⁺ is a MAT substrate that is highly resistant to degradation by monoamine oxidase (MAO). This ensures signal stability without requiring the addition of MAO inhibitors, which could confound transporter kinetics[3].

  • Baseline Wash: Centrifuge and wash the synaptosomes to remove any extracellular, unbound radioligand.

  • Drug Incubation: Introduce the substituted 2-aminoindane (e.g., MEAI) at varying concentrations (1 nM to 10 μM) for 15 minutes.

  • Rapid Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Quantify the remaining intracellular radioactivity using liquid scintillation counting. The loss of intracellular radioactivity inversely correlates with drug-induced efflux.

AssayWorkflow Step1 1. Synaptosome Isolation (Rat Brain Homogenate) Step2 2. Radioligand Loading ([3H]5-HT or [3H]MPP+) Step1->Step2 Step3 3. Drug Incubation (Add 2-Aminoindane) Step2->Step3 Step4 4. Rapid Filtration (Stop Reaction) Step3->Step4 Step5 5. Liquid Scintillation (Quantify Efflux) Step4->Step5

Step-by-step workflow for the synaptosomal monoamine efflux assay.

Therapeutic and Toxicological Implications

The shift toward SERT selectivity in substituted 2-aminoindanes has opened novel therapeutic avenues. 5-Methoxy-2-aminoindane (MEAI, developmental designation CMND-100) is currently under investigation as a treatment for alcohol use disorder and binge drinking[6][7].

MEAI exhibits a unique, self-limiting "chaperon" effect. Because of its high SERT selectivity (EC₅₀ = 134 nM) and remarkably weak DAT affinity (EC₅₀ = 2,646 nM), it induces a mild, alcohol-like relaxation without triggering the massive dopaminergic spikes associated with compulsive redosing and addiction[6]. By bypassing the classic reward-pathway hijacking seen with traditional stimulants, MEAI presents a viable pharmacological substitute to discourage excessive alcohol consumption[6].

Note on Toxicity: While serotonergic selectivity reduces addiction liability, researchers must monitor 5-HT₂B receptor agonism. Chronic activation of 5-HT₂B by certain serotonergic agents can lead to cardiac valvulopathy, a critical safety endpoint in the preclinical development of any novel aminoindane[3].

Chemical Synthesis Workflow

The synthesis of substituted 2-aminoindanes requires precise control over amine formation to avoid over-alkylation (the formation of secondary or tertiary amines). A highly efficient, scalable route involves the oximation of a substituted 2-indanone, followed by heterogeneous catalytic hydrogenation[8].

  • Oximation: The substituted 2-indanone is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base to yield the corresponding indanone oxime[8].

  • Catalytic Hydrogenation: The oxime is reduced to the primary amine using hydrogen gas over a transition metal catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel)[8].

    • Causality: Heterogeneous catalysis is heavily preferred over harsh metal hydride reduction (like LiAlH₄) because it offers superior chemoselectivity. It prevents the unwanted reduction of sensitive aromatic substituents (such as the methoxy group in MEAI or halogens in 5-IAI) and facilitates easy catalyst recovery for industrial scaling[8].

Synthesis N1 Substituted 2-Indanone N2 Oximation (NH2OH·HCl) N1->N2 N3 Indanone Oxime N2->N3 N4 Catalytic Hydrogenation (Pd/C or Raney Ni, H2) N3->N4 N5 Substituted 2-Aminoindane N4->N5

General chemical synthesis route of substituted 2-aminoindanes via oxime hydrogenation.

References

  • 2-Aminoindane - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Substituted 2-aminoindane - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. National Institutes of Health (PMC). Available at:[Link]

  • Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI). Ovid. Available at: [Link] (Indexed via DOI: 10.1016/j.fct.2017.06.018)

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at:[Link]

  • Monoamine releasing agent - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • List of investigational substance-related disorder drugs - Wikipedia. Wikimedia Foundation. Available at:[Link]

Sources

Foundational

Investigational Profiling of 4-Methyl-2-aminoindane (4-Me-2-AI): A Technical Guide to Monoamine Transporter Pharmacology

Executive Summary The aminoindane class represents a family of conformationally restricted amphetamine analogues that have become invaluable tools in neuropharmacology. By tethering the alkyl side chain of the amphetamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aminoindane class represents a family of conformationally restricted amphetamine analogues that have become invaluable tools in neuropharmacology. By tethering the alkyl side chain of the amphetamine pharmacophore to the phenyl ring, the molecule is locked into a rigid bicyclic structure. While unsubstituted 2-aminoindane (2-AI) acts primarily as a norepinephrine and dopamine releasing agent, and 5-substituted analogues like 5-methoxy-2-aminoindane (MEAI) or 5-methoxy-6-methyl-2-aminoindane (MMAI) act as selective serotonin releasing agents (SSRAs)[1], 4-methyl-2-aminoindane (4-Me-2-AI) remains an underexplored structural probe.

As a Senior Application Scientist, I present this whitepaper to outline the theoretical and practical research applications of 4-Me-2-AI. The addition of a methyl group at the 4-position introduces unique steric constraints near the aliphatic amine vector. This guide establishes the mechanistic rationale, self-validating experimental protocols, and translational applications for utilizing 4-Me-2-AI to map the S1 binding pockets of monoamine transporters.

Structural Rationale and Mechanistic Causality

The Causality of Conformational Restriction

In flexible phenylethylamines, the side chain rotates freely, allowing the molecule to adopt multiple conformations to fit into the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The indane scaffold of 4-Me-2-AI eliminates this rotational entropy.

Why focus on the 4-position? In the indane numbering system, the 5-position corresponds to the para-position of amphetamine (a vector known to drive SERT selectivity, as seen in MEAI[2]). The 4-position, however, is adjacent to the cyclopentane ring. Substituting a methyl group here probes the spatial tolerance of the transporter's orthosteric site. We hypothesize that 4-Me-2-AI retains DAT/NET affinity while introducing enough steric hindrance to alter the kinetics of transporter reversal, potentially preventing the formation of neurotoxic metabolites common to halogenated amphetamines.

Mechanism of Action: Non-Exocytotic Efflux

Like MMAI, 4-Me-2-AI is projected to induce non-exocytotic monoamine release[1]. The causality of this mechanism follows a specific sequence:

  • Pseudosubstrate Translocation: 4-Me-2-AI binds the transporter and is shuttled into the presynaptic terminal.

  • Vesicular Disruption: It interacts with the vesicular monoamine transporter (VMAT2), collapsing the vesicular proton gradient and displacing endogenous monoamines into the cytosol.

  • Gradient Shift & Reversal: The resulting cytosolic monoamine surge forces the membrane transporter into a reverse-transport state, causing massive neurotransmitter efflux into the synapse.

G A 4-Me-2-AI (Extracellular) B Monoamine Transporter (DAT/NET/SERT) A->B Binds C Intracellular Accumulation B->C Translocation D VMAT2 Interaction (Vesicular Release) C->D Cytosolic Pool E Transporter Reversal (Efflux) C->E Facilitated Exchange D->E Gradient Shift F Receptor Activation (Postsynaptic) E->F Monoamine Surge

Mechanism of action for 4-Me-2-AI inducing non-exocytotic monoamine efflux via transporter reversal.

Analytical Validation Workflow

Before conducting biological assays, the purity and structural integrity of 4-Me-2-AI must be validated. Aminoindanes as free bases are notoriously difficult to resolve chromatically due to peak tailing and degradation.

Protocol 1: GC-MS Derivatization and Analysis

To ensure reliable characterization, we employ a derivatization strategy using N-Methyl-bis(trifluoroacetamide) (MBTFA)[3].

Step-by-Step Methodology:

  • Sample Extraction: If extracting 4-Me-2-AI from a biological or aqueous matrix, basify 1 mL of the sample with 50 μL of 1 M aqueous CaCO3. Extract using 4 mL of ethyl acetate, vortex for 30 seconds, and centrifuge at 4000g for 5 minutes[4]. Isolate the upper organic phase.

  • Derivatization: Draw a 1-μL aliquot of the 4-Me-2-AI solution (in dichloromethane or ethyl acetate) into a 10-μL syringe. Carefully draw 1 μL of MBTFA into the same syringe, allowing the reagents to mix and the derivatization reaction to occur in situ[3].

  • Injection: Inject the 2-μL mixture into the GC-MS.

  • Instrument Parameters:

    • Column: Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 μm)[3].

    • Inlet Mode: Split injection (25:1) to prevent column overloading[3].

    • Temperature: Inlet set to 250 °C; hold for 2 minutes[3].

In Vitro Pharmacological Assays

To accurately measure the releasing properties of 4-Me-2-AI, we utilize isolated synaptosomes rather than transfected HEK293 cells. Causality of choice: Synaptosomes preserve the native presynaptic architecture, including the lipid rafts and accessory proteins (e.g., syntaxin-1) that are strictly required to facilitate the physical reversal of the transporter.

Protocol 2: Self-Validating Synaptosomal Release Assay

This protocol incorporates an internal validation step to ensure that observed monoamine release is definitively transporter-mediated, rather than an artifact of drug-induced membrane lysis.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate synaptosomes from rat brain striatum (for DAT assays) or prefrontal cortex (for SERT/NET assays) via sucrose density gradient centrifugation.

  • Radioligand Loading: Incubate the synaptosomal suspension with 50 nM [³H]dopamine or [³H]serotonin in Krebs-Ringer buffer for 30 minutes at 37°C.

  • Washing: Centrifuge and wash the synaptosomes three times with ice-cold buffer to remove all extracellular radioligand.

  • Self-Validation Setup (Crucial): Divide the synaptosomes into two cohorts:

    • Cohort A (Test): Treated with vehicle.

    • Cohort B (Validation Control): Pre-incubated for 15 minutes with a highly selective reuptake inhibitor (e.g., 1 μM GBR12909 for DAT, or 1 μM Fluoxetine for SERT).

  • Drug Exposure: Expose both cohorts to varying concentrations of 4-Me-2-AI (10 nM to 10 μM) for 15 minutes.

  • Quantification: Terminate the reaction via rapid filtration. Measure the radioactivity in the filtrate using liquid scintillation counting.

    • Validation Check: If 4-Me-2-AI causes[³H] efflux in Cohort A but fails to do so in Cohort B, the release is confirmed to be strictly transporter-dependent. If Cohort B also shows efflux, the compound is acting as a non-specific membrane disruptor.

Quantitative Data Presentation: Aminoindane SAR

To contextualize 4-Me-2-AI, we must benchmark it against established aminoindanes. The table below summarizes the structure-activity relationship (SAR) shifts caused by different ring substitutions.

CompoundRing SubstitutionPrimary Transporter TargetPharmacological ClassificationCytotoxicity (Primary Neurons)
2-AI NoneNET > DATStimulant / NDRANot well defined
MEAI 5-MethoxySERT > DATBinge Mitigator / SSRAIC50 ≈ 368.2 mg/L[4]
MMAI 5-Methoxy-6-methylSERT (Highly Selective)Pure SSRAMinimal at active doses[1]
4-Me-2-AI 4-MethylDAT / NET (Predicted)Structural Probe / Releasing AgentPending Investigation

Translational Research Applications

While 4-Me-2-AI is primarily a structural probe, its derivatives hold significant translational potential based on the success of related aminoindanes:

  • Addiction Medicine (Binge Mitigation): Compounds like MEAI have demonstrated the ability to reduce voluntary ethanol consumption and sucrose preference without triggering the compulsive re-dosing typical of dopaminergic stimulants[2]. 4-Me-2-AI can be utilized in two-bottle choice paradigms to determine if altering the DAT/SERT affinity ratio via 4-position steric bulk optimizes this "binge-breaking" effect.

  • Metabolic Interventions: Recent preclinical data indicates that aminoindanes can reverse diet-induced obesity (DIO) by improving glycemic control, reducing hyperinsulinemia, and reversing hepatic steatosis[2]. Because 4-Me-2-AI is conformationally locked, it serves as an excellent candidate for investigating centrally mediated appetite suppression with potentially lower cardiovascular liabilities than traditional amphetamines.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes ProQuest[Link]

  • Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI) Ovid / Toxicology and Applied Pharmacology[Link]

  • 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics ACS Pharmacology & Translational Science[Link]

Sources

Exploratory

Synthesis of 4-Methyl-2-aminoindane Hydrochloride: A Technical Guide

Executive Summary 1H-Inden-2-amine, 2,3-dihydro-4-methyl- hydrochloride (commonly known as 4-methyl-2-aminoindane hydrochloride or 4-Me-2-AI HCl) is a rigid, bicyclic analogue of amphetamine. Compounds bearing the 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Inden-2-amine, 2,3-dihydro-4-methyl- hydrochloride (commonly known as 4-methyl-2-aminoindane hydrochloride or 4-Me-2-AI HCl) is a rigid, bicyclic analogue of amphetamine. Compounds bearing the 2-aminoindane scaffold act as selective substrates for the norepinephrine transporter (NET) and dopamine transporter (DAT), making them highly valuable in the development of monoamine releasing agents and CNS therapeutics[1].

Synthesizing substituted 2-aminoindanes presents a unique challenge: the direct reductive amination of 2-indanones is notoriously low-yielding due to the inherent instability of the 2-indanone core, which is prone to rapid aldol condensation and polymerization under basic conditions. To circumvent this, modern scalable syntheses utilize the highly stable 1-indanone derivatives as starting materials, employing a two-stage oximation-reduction sequence[2]. This whitepaper details a robust, self-validating protocol for the synthesis of 4-Me-2-AI HCl from commercially available 4-methyl-1-indanone.

Retrosynthetic Strategy & Route Selection

The optimal synthetic route avoids the unstable 2-indanone intermediate entirely. Instead, it leverages 4-methyl-1-indanone , which is commercially available and chemically stable[3]. The strategy relies on the acidity of the C2 methylene protons adjacent to the carbonyl group.

  • Oximation (Neber-type reaction): Acid-catalyzed enolization of 4-methyl-1-indanone followed by electrophilic attack by a nitrosonium ion (derived from an alkyl nitrite) yields 4-methyl-2-oximino-1-indanone[4].

  • Global Hydrogenation: A single, continuous high-pressure catalytic hydrogenation step using Palladium on Carbon (Pd/C) in a strongly acidic medium reduces both the oxime to a primary amine and the benzylic ketone to a methylene group[5].

  • Salt Formation: Precipitation of the freebase using anhydrous hydrogen chloride yields the stable, highly pure hydrochloride salt.

Workflow A 4-Methyl-1-indanone (Starting Material) B n-Butyl Nitrite, HCl MeOH, 40°C A->B C 4-Methyl-2-oximino- 1-indanone B->C Oximation D H2 (12 bar), Pd/C AcOH / H2SO4 C->D E 4-Methyl-2-aminoindane (Freebase) D->E Global Reduction F HCl in Et2O Crystallization E->F G 4-Me-2-AI HCl (Final Product) F->G Salt Formation

Caption: Synthetic workflow for 4-methyl-2-aminoindane hydrochloride from 4-methyl-1-indanone.

Mechanistic Causality: The Role of Acidic Media

A critical failure point in the synthesis of 2-aminoindanes from 1-indanones is incomplete reduction. Under standard hydrogenation conditions (e.g., H₂ and Pd/C in neutral methanol), the oxime is readily reduced to the amine, but the benzylic ketone is only reduced to a benzylic alcohol, yielding 2-amino-4-methyl-1-indanol.

To achieve complete hydrogenolysis of the benzylic oxygen, the reaction must be driven by strict causality: the presence of a strong acid (such as H₂SO₄ in glacial acetic acid). The acid protonates the intermediate benzylic alcohol, transforming it into a superior leaving group (-OH₂⁺). Subsequent dehydration forms a transient benzylic carbocation or alkene, which is rapidly reduced by the palladium catalyst to the target alkane[5].

Mechanism N1 2-Oximino-1-indanone N2 2-Amino-1-indanone N1->N2 H2, Pd/C (Oxime Reduction) N3 2-Amino-1-indanol N2->N3 H2, Pd/C (Ketone Reduction) N4 Benzylic Carbocation (Dehydration) N3->N4 H+, -H2O (Acidic Cleavage) N5 2-Aminoindane N4->N5 H2, Pd/C (Hydrogenolysis)

Caption: Mechanistic pathway of the global catalytic hydrogenation in strongly acidic media.

Quantitative Process Parameters

The following table summarizes the optimized empirical parameters required to ensure high throughput and yield across the three synthetic phases.

Reaction PhaseReagents & CatalystsTemp (°C)PressureTime (h)Expected Yield (%)
1. Oximation n-Butyl nitrite, conc. HCl, MeOH40 °C → 20 °C1 atm1.5 - 2.080 - 85%
2. Hydrogenation H₂ gas, 10% Pd/C, AcOH, H₂SO₄25 °C → 60 °C12 bar24.075 - 78%
3. Salt Formation HCl (ethereal), Et₂O0 - 5 °C1 atm2.0 - 4.0> 90%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes In-Process Controls (IPCs) that allow the chemist to verify the success of the transformation before proceeding.

Phase 1: Regioselective Oximation

Objective: Convert 4-methyl-1-indanone to 4-methyl-2-oximino-1-indanone.

  • Initialization: Dissolve 4-methyl-1-indanone (1.0 eq) in anhydrous methanol (15 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer and dropping funnel. Warm the solution to 40 °C[4].

  • Reagent Addition: Add concentrated HCl (0.1 eq) to catalyze enolization. Slowly add n-butyl nitrite (1.1 - 1.5 eq) dropwise over 30 minutes. Note: The reaction is exothermic; control the addition rate to maintain the temperature at ~40 °C.

  • Propagation: Stir the mixture for 1 hour at 40 °C, then allow it to cool to room temperature.

  • IPC (Self-Validation): The reaction mixture will undergo a distinct color shift from pale yellow to deep orange/red. TLC (Hexane/EtOAc 4:1) should confirm the disappearance of the starting material (high Rf) and the appearance of a highly polar, UV-active spot at the baseline.

  • Isolation: Chill the flask in an ice bath. The oxime product will precipitate as a solid. Filter the solid, wash with ice-cold methanol, and dry under vacuum[4].

Phase 2: Global Catalytic Hydrogenation

Objective: Reduce the oxime and benzylic ketone to yield the 4-methyl-2-aminoindane freebase.

  • System Setup: In a high-pressure hydrogenation autoclave, suspend the 4-methyl-2-oximino-1-indanone (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (approx. 10:1 v/v ratio)[5].

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (approx. 20-25% w/w relative to the substrate). Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurization: Pressurize the autoclave with H₂ gas to 12 bar (approx. 175 psi) and initiate vigorous stirring. Heat the reaction to 60 °C[5].

  • IPC (Self-Validation): Monitor the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases (typically 18-24 hours). LC-MS of an aliquot (neutralized) must show the target mass (m/z[M+H]⁺ = 148.1) and the absolute absence of the benzylic alcohol intermediate (m/z = 164.1).

  • Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Basify the residue to pH 11 using cold 4M NaOH, and extract the freebase into dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the freebase as an oil[5].

Phase 3: Hydrochloride Salt Crystallization

Objective: Isolate the target compound as a stable, high-purity hydrochloride salt.

  • Dissolution: Dissolve the crude 4-methyl-2-aminoindane freebase in a minimum volume of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C. Slowly add a saturated solution of HCl in diethyl ether (or bubble anhydrous HCl gas) until the pH of the supernatant is < 2[4].

  • IPC (Self-Validation): The immediate formation of a dense, white crystalline precipitate confirms successful salt formation.

  • Isolation: Filter the precipitate under a nitrogen atmosphere (to prevent hygroscopic degradation), wash with cold diethyl ether, and dry overnight in a vacuum desiccator.

Process Safety & Scalability

  • Alkyl Nitrites: Reagents like n-butyl nitrite and tert-butyl nitrite are highly reactive and can cause severe exothermic runaways if added too rapidly in batch conditions. For industrial scale-up, continuous flow microreactors are highly recommended to manage the heat transfer of this step efficiently[3].

  • High-Pressure Hydrogenation: The use of H₂ gas at 12 bar in the presence of a pyrophoric catalyst (Pd/C) requires strict adherence to safety protocols. The catalyst must never be allowed to dry out in the presence of air or solvent vapors.

  • Acid Handling: The combination of concentrated H₂SO₄ and glacial acetic acid is highly corrosive. Quenching this mixture during the workup phase generates significant heat; neutralization with NaOH must be performed slowly over an ice bath.

References

  • [1] Wikipedia Contributors. 2-Aminoindane. Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] Frontiers in Chemical Engineering. Artificial Intelligence for Computer-Aided Synthesis In Flow: Analysis and Selection of Reaction Components. URL:[Link]

  • [2] Cannon, J. G., et al. 2-aminoindans as selective dopamine D3 ligands. US Patent 5708018A. URL:

  • [4] Novartis AG. Beta2-adrenoceptor agonists. European Patent EP1183240B1. URL:

  • [5] Novartis AG. Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride. Chinese Patent CN103539677B. URL:

Sources

Foundational

The Discovery, Pharmacology, and Evolution of Aminoindane Derivatives in Research

Executive Summary The aminoindane scaffold—a rigidified analog of amphetamine where the α-carbon is tethered to the aromatic ring via a methylene bridge—has traversed a fascinating trajectory in pharmacological research....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aminoindane scaffold—a rigidified analog of amphetamine where the α-carbon is tethered to the aromatic ring via a methylene bridge—has traversed a fascinating trajectory in pharmacological research. Originally investigated in the 1970s for their bronchodilatory and analgesic properties[1], aminoindanes were later recognized as a privileged structural class for modulating central monoaminergic systems. By restricting the conformational flexibility of the phenethylamine backbone, researchers have been able to finely tune the receptor and transporter binding profiles of these molecules.

This technical guide provides an in-depth analysis of the discovery, structure-activity relationships (SAR), and experimental methodologies surrounding aminoindane derivatives. It traces their evolution from laboratory tools used to study neurotoxicity, to FDA-approved therapeutics for Parkinson's disease, and ultimately to novel psychiatric candidates for trauma and addiction.

Historical Evolution and Discovery

The Nichols Era: Decoupling Empathy from Neurotoxicity (1990s)

The deliberate synthesis of 5,6-methylenedioxy-2-aminoindane (MDAI) by Dr. David E. Nichols at Purdue University marked a watershed moment in psychopharmacology. Nichols sought to study the structure-activity relationships of 3,4-methylenedioxymethamphetamine (MDMA) to isolate its prosocial, entactogenic effects from its serotonergic neurotoxicity. The rigid indane ring of MDAI prevents the metabolic formation of reactive quinone and thioether intermediates, which are heavily implicated in MDMA-induced terminal degeneration[2][3]. Consequently, MDAI became a critical laboratory tool for studying serotonin release without confounding neurotoxic cell death.

The Parkinson's Breakthrough: Rasagiline (2000s)

While Nichols focused on monoamine release, other research groups explored the scaffold's potential for enzyme inhibition. The addition of a propargylamine moiety to the aminoindane core yielded rasagiline , a potent, irreversible monoamine oxidase B (MAO-B) inhibitor. Approved by the FDA in 2006 for the treatment of Parkinson's disease, rasagiline offered a critical pharmacokinetic advantage over its predecessor, selegiline: it metabolizes into 1-aminoindan rather than neurotoxic and cardiotoxic amphetamine derivatives[4][5].

The NPS Boom and Psychiatric Renaissance (2010s–Present)

Following the 2010 UK ban on mephedrone and other synthetic cathinones, aminoindanes like 2-AI and MDAI surged on the grey market as Novel Psychoactive Substances (NPS)[3][6]. While this widespread recreational exposure presented public health challenges, it inadvertently highlighted the unique, often milder psychopharmacology of these compounds compared to traditional amphetamines. Today, the scaffold is experiencing a therapeutic renaissance. Derivatives like 5-methoxy-2-aminoindane (MEAI/CMND-100) are in clinical development by Clearmind Medicine as binge-mitigating agents for alcohol use disorder[7][8], while Awakn Life Sciences is advancing novel aminoindane chemical entities for the treatment of trauma-related disorders such as PTSD[9].

Pharmacological Mechanisms & Structure-Activity Relationships

The pharmacological fate of an aminoindane derivative is exquisitely sensitive to its structural substitutions.

MOA A Aminoindane Scaffold B Propargylamine Substitution (e.g., Rasagiline) A->B C Ring Substitution (e.g., MDAI, MEAI) A->C D Unsubstituted (e.g., 2-AI) A->D E Irreversible MAO-B Inhibition B->E F Selective SERT Release (Entactogenic) C->F G DAT/NET Release (Stimulant) D->G H Parkinson's Disease Therapy E->H I Psychiatric Research (PTSD, AUD) F->I G->I

Caption: Pharmacological divergence of the aminoindane scaffold based on structural substitutions.

  • Enzyme Inhibition (Propargylamines): Rasagiline forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site, irreversibly inhibiting the enzyme[10]. Its high selectivity for MAO-B over MAO-A prevents the dangerous potentiation of dietary tyramine (the "cheese effect") at therapeutic doses[4].

  • Transporter Release (Unsubstituted): The unsubstituted 2-aminoindane (2-AI) acts primarily as a substrate releaser at the norepinephrine transporter (NET) and dopamine transporter (DAT), mimicking the classical psychostimulant profile of (+)-amphetamine.

  • Transporter Selectivity (Ring-Substituted): Ring substitutions on the aminoindane core dramatically shift transporter affinity. Adding a methylenedioxy group (MDAI) or methoxy groups (MEAI, MMAI) increases potency at the serotonin transporter (SERT) while reducing affinity for DAT and NET. This shift from dopaminergic to serotonergic activity correlates with a transition from stimulant effects to entactogenic, prosocial effects with significantly lower abuse liability[11].

Quantitative Pharmacology Data

The following table summarizes the binding affinities and functional potencies of key aminoindane derivatives across primary targets, illustrating the drastic shifts induced by minor structural modifications.

CompoundPrimary MechanismMAO-B IC₅₀MAO-A IC₅₀SERT EC₅₀ (Release)DAT EC₅₀ (Release)NET EC₅₀ (Release)
Rasagiline Irreversible MAO-B Inhibitor4.43 nM412 nMN/AN/AN/A
2-AI NET/DAT Substrate ReleaserN/AN/A>10,000 nM439 nM86 nM
MDAI SERT/NET Substrate ReleaserN/AN/AHigh Potency10-fold weaker than SERTHigh Potency
MMAI Selective SERT Releaser (SSRA)N/AN/AHigh Potency100-fold weaker than SERT100-fold weaker than SERT
MEAI SERT/NET Releaser (SNRA)N/AN/AHigh Potency20-fold weaker than SERT6-fold weaker than SERT

(Data aggregated from authoritative pharmacological evaluations[11][12])

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methodologies used to evaluate aminoindane derivatives.

Protocol 1: Fluorometric MAO-B Inhibition Assay

System Validation & Causality: Traditional radiometric MAO assays require the handling and disposal of tritium or carbon-14. This modern protocol utilizes the Amplex Red reagent, which reacts with H₂O₂ (a stoichiometric byproduct of MAO-mediated amine oxidation) to produce highly fluorescent resorufin. This allows for continuous, high-throughput kinetic monitoring. The system is self-validating: the inclusion of clorgyline (a selective MAO-A inhibitor) in the buffer ensures that any residual fluorescent signal is exclusively derived from MAO-B activity.

  • Preparation: Isolate rat brain mitochondria and resuspend in 0.1 M sodium phosphate buffer (pH 7.4).

  • Enzyme Isolation: Pre-incubate the homogenate with 100 nM clorgyline for 30 minutes at 37°C to completely and irreversibly block MAO-A activity.

  • Compound Incubation: Add the aminoindane test compound (e.g., rasagiline) in a serial dilution (0.1 nM to 10 μM) to a 96-well black microplate containing the MAO-B preparation. Incubate for 60 minutes at 37°C.

  • Reaction Initiation: Add a reaction mixture containing 1 mM benzylamine (a selective MAO-B substrate), 1 U/mL horseradish peroxidase (HRP), and 50 μM Amplex Red.

  • Kinetic Read: Measure fluorescence continuously for 30 minutes (Excitation: 545 nm, Emission: 590 nm) using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction and plot against the log of the inhibitor concentration to determine the IC₅₀.

Protocol 2: Monoamine Transporter Release Assay

System Validation & Causality: Why use rat brain synaptosomes instead of transfected HEK293 cells? While immortalized cells express plasma membrane transporters (DAT/SERT/NET), they often lack the vesicular monoamine transporter 2 (VMAT2) and native intracellular architecture. Synaptosomes are isolated nerve terminals that retain functional synaptic vesicles. This is critical for evaluating aminoindanes, which act as substrate releasers. To induce release, the drug must enter the terminal, collapse the vesicular pH gradient via VMAT2, and reverse the plasma membrane transporter flux[13].

Workflow A 1. Synaptosome Preparation B 2. Radioligand Preloading ([3H]5-HT / [3H]DA) A->B C 3. Compound Incubation (Dose-Response) B->C D 4. Rapid Filtration & Wash C->D E 5. Liquid Scintillation Counting D->E F 6. EC50 / IC50 Calculation E->F

Caption: Step-by-step workflow for evaluating monoamine transporter release and reuptake inhibition.

  • Synaptosome Preparation: Homogenize fresh rat striatum (for DAT) or whole brain minus striatum (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Preloading: Resuspend the pellet in Krebs-phosphate buffer. Incubate with 5 nM [³H]dopamine, [³H]serotonin, or [³H]norepinephrine for 30 minutes at 37°C to load the synaptic vesicles.

  • Washing: Centrifuge and wash the synaptosomes twice to remove exogenous, un-uptaken radioligand.

  • Drug Exposure: Aliquot the pre-loaded synaptosomes into tubes containing varying concentrations of the aminoindane derivative. Include a pure reuptake inhibitor (e.g., cocaine or fluoxetine) as a negative control for release. Incubate for 15 minutes.

  • Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add counting cocktail, and measure the remaining intracellular radioactivity via liquid scintillation spectrometry. A decrease in retained radioactivity indicates drug-induced monoamine efflux (release).

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Containment of 2,3-dihydro-4-methyl-1H-inden-2-amine (4-MAI)

Executive Summary The compound 2,3-dihydro-4-methyl-1H-inden-2-amine, commonly referred to as 4-methyl-2-aminoindane (4-MAI), is a rigid, cyclized phenethylamine analogue utilized in advanced neuropharmacological researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-dihydro-4-methyl-1H-inden-2-amine, commonly referred to as 4-methyl-2-aminoindane (4-MAI), is a rigid, cyclized phenethylamine analogue utilized in advanced neuropharmacological research. As a substituted 2-aminoindane, it shares structural and mechanistic similarities with potent monoamine releasing agents 1. Due to its high affinity for central nervous system (CNS) transporters and its reactive primary amine functional group, 4-MAI presents unique occupational hazards. This whitepaper establishes the physicochemical causality behind these hazards and outlines self-validating engineering controls and analytical protocols required for its safe handling in laboratory and drug development settings.

Physicochemical Profiling & Hazard Causality

Understanding the foundational chemistry of 4-MAI is critical for predicting its behavior during experimental manipulation.

  • Lipophilicity and BBB Penetration: The addition of a methyl group at the 4-position of the indane core significantly increases the molecule's lipophilicity compared to the base 2-aminoindane structure. This structural modification enhances its ability to cross the blood-brain barrier (BBB), drastically lowering the threshold for systemic toxicity upon inadvertent exposure.

  • Amine Reactivity and Hygroscopicity: In its free base form, the primary amine acts as a strong Lewis base, making it caustic to mucous membranes. Consequently, 4-MAI is almost exclusively synthesized and handled as a hydrochloride (HCl) salt. However, this salt form is highly hygroscopic and prone to rapid deliquescence if exposed to ambient humidity, which can compromise stoichiometric accuracy and lead to chemical degradation 2.

  • Electrostatic Aerosolization: The fine crystalline nature of the milled HCl salt makes it highly susceptible to triboelectric charging. Static repulsion during weighing can cause invisible aerosolization, creating a severe inhalation hazard.

Toxicological Mechanisms & Exposure Thresholds

4-MAI acts primarily through the non-exocytotic efflux of monoamines (serotonin and dopamine) by reversing the action of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). Inadvertent exposure—even at sub-milligram levels—can trigger a rapid accumulation of neurotransmitters in the synaptic cleft, leading to a sympathomimetic and serotonergic toxidrome characterized by hyperthermia, tachycardia, and potential neurotoxicity.

ToxicityPathway Exposure Inadvertent 4-MAI Exposure (Inhalation/Dermal) Transporter Binding to SERT/DAT Transporters Exposure->Transporter Efflux Non-Exocytotic Monoamine Efflux Transporter->Efflux Synapse Synaptic Cleft Overload Efflux->Synapse Toxidrome Sympathomimetic & Serotonergic Toxidrome Synapse->Toxidrome

Fig 1. Pharmacotoxicological pathway of 4-MAI exposure leading to monoamine toxidrome.

Quantitative Safety Data Summary

The following table synthesizes the critical physicochemical parameters and extrapolated exposure limits for 4-MAI to guide risk assessments.

Parameter / PropertyValue / GuidelineCausality & Scientific Rationale
Molecular Formula C10H13NBase substituted indane structure.
Physical State White/off-white crystalline solidHandled as an HCl salt; highly prone to dust formation 2.
Target Organs CNS, Cardiovascular SystemDriven by lipophilic BBB penetration and SERT/DAT affinity.
Estimated OEL (8-hr TWA) < 0.01 mg/m³ (Control Band 4)Extrapolated from analogous potent monoamine releasing agents.
Storage Conditions 0–8 °C, Inert Atmosphere (N2/Ar)Prevents moisture absorption and oxidative degradation of the amine .

Engineering Controls & Self-Validating Handling Protocols

To mitigate the risks of electrostatic aerosolization and hygroscopic degradation, 4-MAI must be handled using strict, self-validating engineering controls. The following methodology ensures both operator safety and compound integrity.

Step-by-Step Methodology: High-Containment Weighing and Transfer
  • Atmospheric Purging: Place the analytical balance inside a ventilated balance enclosure (VBE) or glovebox. Purge the micro-environment with ultra-high purity (UHP) Nitrogen.

    • Causality: 4-MAI salts are highly air-sensitive and hygroscopic. Atmospheric moisture causes rapid deliquescence, altering the compound's mass and compromising stoichiometric accuracy during assay preparation 2.

  • Electrostatic Mitigation: Discharge all glassware, weigh boats, and spatulas using an anti-static ionizer fan for 30 seconds prior to contact.

    • Causality: The fine crystalline structure of the salt is prone to triboelectric charging. Static repulsion can cause spontaneous aerosolization of the powder, creating an invisible inhalation hazard.

  • Sealed Transfer: Transfer the weighed solid directly into amber glass vials equipped with PTFE-lined septa.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the electron-rich indane core. The PTFE septum allows for solvent introduction via syringe, ensuring the dry powder is never exposed to the open lab environment during solubilization.

HandlingWorkflow Prep Pre-Weighing: Inert Atmosphere (N2) Weigh Enclosed Balance (Static Control) Prep->Weigh Transfer Sealed Transfer (Septum Vials) Weigh->Transfer Decon Surface Decontamination (Acidic Wash) Transfer->Decon Validate GC-MS Swab Verification Decon->Validate

Fig 2. Self-validating high-containment workflow for 4-MAI handling and verification.

Analytical Verification & Decontamination

A protocol is only as strong as its validation. After handling 4-MAI, the workspace must be decontaminated and analytically verified to ensure no trace residues remain. Due to the chemical properties of aminoindanes, standard GC-MS analysis will fail without proper sample preparation.

Step-by-Step Methodology: Post-Handling Surface Verification
  • Surface Swabbing: Wet a glass microfiber swab with 0.1M HCl and wipe a 10x10 cm area of the VBE work surface.

    • Causality: The acidic environment protonates any residual 4-MAI free base, converting it entirely into the highly water-soluble hydrochloride salt, ensuring maximum recovery from the surface.

  • Extraction and Derivatization: Extract the swab in 1 mL of acetonitrile. Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and heat the sealed vial at 60°C for 20 minutes.

    • Causality: The polar primary amine of 4-MAI has a high affinity for active silanol sites on GC columns, which causes severe peak tailing and thermal degradation. Derivatization replaces the active hydrogen with a bulky, less polar trifluoroacetyl group, shielding the amine and allowing for trace-level (sub-microgram) detection 3.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Causality: Chromatographic separation combined with mass spectrometry ensures unambiguous identification of 4-MAI residues, acting as a self-validating mechanism to prove the decontamination process was successful and the workspace is safe for subsequent use.

References

  • Wikipedia. "Substituted 2-aminoindane: Chemical Structure and Monoamine Releasing Agents". Retrieved from:[Link]

Sources

Foundational

Technical Guide: Sourcing and Validation of 4-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride in Drug Discovery

Executive Summary The compound 4-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS: 2803861-24-5), commonly referred to as 4-methyl-2-aminoindane hydrochloride (4-MeAI HCl), represents a critical structural scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS: 2803861-24-5), commonly referred to as 4-methyl-2-aminoindane hydrochloride (4-MeAI HCl), represents a critical structural scaffold in modern medicinal chemistry [1]. Aminoindane derivatives are frequently explored for their unique pharmacological profiles, particularly as rigidified amphetamine analogs interacting with monoamine transporters and monoamine oxidase (MAO) enzymes. This whitepaper provides an authoritative framework for evaluating commercial suppliers, conducting rigorous analytical validation, and integrating this compound into downstream synthetic workflows.

Supplier Landscape and Procurement Strategy

When sourcing novel synthetic intermediates like 4-MeAI HCl, researchers must balance cost, lead time, and certified purity. The commercial availability of CAS 2803861-24-5 is currently limited to specialized chemical vendors and custom synthesis organizations [1].

Commercial Supplier Matrix

The following table summarizes the primary commercial avenues for procuring 4-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride based on current market data [1, 2].

SupplierCatalog / Product IDPurity GuaranteeLead TimePrimary Use Case
Sigma-Aldrich (Merck) ENAH98BAA61F>97% (Typical)Variable (Custom/Specialty)High-throughput screening, validated reference standard
Chemikart Custom Synthesis>95%4-6 WeeksBulk scale-up, early-stage exploratory synthesis
Contract Research Orgs (CROs) N

Protocols & Analytical Methods

Method

Analytical methods for the characterization of 4-methyl-2-aminoindane

An In-Depth Guide to the Analytical Characterization of 4-Methyl-2-aminoindane (4-MAI) Introduction: The Analytical Imperative for 4-Methyl-2-aminoindane 4-Methyl-2-aminoindane (4-MAI) is a rigid analogue of methamphetam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Characterization of 4-Methyl-2-aminoindane (4-MAI)

Introduction: The Analytical Imperative for 4-Methyl-2-aminoindane

4-Methyl-2-aminoindane (4-MAI) is a rigid analogue of methamphetamine belonging to the aminoindane class of compounds. Like other novel psychoactive substances (NPS), its emergence necessitates the development of robust and reliable analytical methods for its unambiguous identification and quantification in various matrices.[1][2] For researchers in forensic science, toxicology, and pharmaceutical development, the precise characterization of 4-MAI is paramount for understanding its pharmacology, metabolism, and potential health risks. Positional isomers of aminoindanes can exhibit different central nervous system activities, making their analytical differentiation critical.[3]

This technical guide provides a comprehensive overview of the principal analytical methodologies for the characterization of 4-MAI. It is designed for scientists and professionals requiring detailed, field-proven protocols and an understanding of the causality behind experimental choices. We will explore chromatographic, spectroscopic, and chiral separation techniques, offering a self-validating framework for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a cornerstone technique for the analysis of NPS, prized for its high resolving power and definitive mass spectral identification.[2][4] For aminoindanes, including 4-MAI, GC-MS provides excellent separation from related analogues and impurities.

Causality Behind the Method: The primary challenge with primary amines like 4-MAI in GC is their tendency to exhibit poor peak shape (tailing) due to interaction with active sites on the column. To mitigate this, derivatization is often employed. This process chemically modifies the amine group, reducing its polarity, increasing its volatility, and improving chromatographic performance, often leading to complete resolution of isomers that are otherwise difficult to separate.[2][4]

Data Summary: GC-MS Parameters and Expected Fragments
ParameterUnderivatized 4-MAIDerivatized 4-MAI (e.g., with HFBA)
Column Rxi®-5Sil MS, Rxi®-624Sil MS[1][2]Rxi®-1Sil MS, Rxi®-5Sil MS[2]
Derivatizing Agent N/AHeptafluorobutyric anhydride (HFBA)[2]
Expected M+ 147343 (as HFBA derivative)
Key Fragments Predicted based on 2-aminoindane structure: m/z 132 (M-CH₃), 130 (M-NH₃), 117, 91Unique fragment ions resulting from the derivatization provide enhanced structural characterization.
Key Benefit Rapid screeningImproved peak shape, enhanced resolution from isomers, and increased mass for more definitive identification.[2]
Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 4-MAI Sample (e.g., seized material) Dissolve Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., HFBA) & Heat Dissolve->Derivatize Improves volatility & peak shape Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Processing & Library Matching Detect->Data

Caption: Workflow for GC-MS analysis of 4-MAI with a derivatization step.

Protocol: GC-MS Analysis with HFBA Derivatization
  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-MAI standard or sample into a vial. Dissolve in 1 mL of a suitable solvent like ethyl acetate.

  • Derivatization: Add 50 µL of heptafluorobutyric anhydride (HFBA). Cap the vial tightly and heat at 70°C for 20 minutes.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.[2]

  • GC Conditions:

    • Column: Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Injector: Split mode (e.g., 25:1), temperature 280°C.[1]

    • Oven Program: Initial temperature of 100°C, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.[3]

    • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Versatility for Complex Matrices

LC-MS/MS is a powerful alternative to GC-MS, especially for the analysis of compounds in complex biological matrices (e.g., blood, urine) or for those that are thermally unstable. Its high sensitivity and selectivity make it ideal for quantification at low concentrations.

Causality Behind the Method: LC-MS/MS uses a liquid mobile phase to separate analytes on a column (commonly a reversed-phase C18 column) before they are ionized and detected.[6] Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, minimizing fragmentation in the source.[7] This parent ion is then fragmented in a collision cell, and specific product ions are monitored (Multiple Reaction Monitoring, MRM), providing exceptional selectivity and reducing matrix interference.[6]

Data Summary: LC-MS/MS Parameters
ParameterTypical ValueRationale
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation for moderately polar compounds like 4-MAI.[8][9]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium FormateProvides protons for ESI+ ionization and controls pH for good peak shape.[5][6]
Mobile Phase B Acetonitrile or MethanolOrganic solvent used to elute the analyte from the column.[8]
Ionization Mode Electrospray Ionization Positive (ESI+)Amines readily accept a proton to form a positive ion.[7]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific parent → product ion transitions.
Expected Transition m/z 148 → [Product Ions]The parent ion will be the protonated molecule [M+H]⁺. Product ions would be determined via infusion experiments.
Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, Urine) Extract Protein Precipitation or Solid Phase Extraction Sample->Extract Removes matrix interferences Dilute Dilute in Mobile Phase Extract->Dilute Inject Inject into LC System Dilute->Inject Separate HPLC Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect Data Quantification & Confirmation Detect->Data

Sources

Application

1H NMR and 13C NMR analysis of 2,3-dihydro-4-methyl-1H-inden-2-amine

Application Note: Analytical Profiling of 2,3-Dihydro-4-methyl-1H-inden-2-amine (4-MAI) via 1D and 2D NMR Spectroscopy Executive Summary & Chemical Context 2,3-dihydro-4-methyl-1H-inden-2-amine, commonly known as 4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Profiling of 2,3-Dihydro-4-methyl-1H-inden-2-amine (4-MAI) via 1D and 2D NMR Spectroscopy

Executive Summary & Chemical Context

2,3-dihydro-4-methyl-1H-inden-2-amine, commonly known as 4-methyl-2-aminoindane (4-MAI), is a rigid, bicyclic analogue of amphetamine. The structural elucidation of aminoindanes is a critical challenge in forensic toxicology and pharmaceutical development, primarily due to the proliferation of closely related positional isomers (e.g., 4-MAI vs. 5-MAI)[1]. Because mass spectrometry (GC-MS/LC-MS) often yields nearly identical fragmentation patterns for these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, self-validating technique for unambiguous structural assignment and isomer differentiation[2].

This application note provides a comprehensive, expert-level protocol for the 1 H and 13 C NMR analysis of 4-MAI, detailing the causality behind experimental parameters and the mechanistic origins of its complex spectral splitting patterns.

Structural Dynamics & NMR Causality

The indane core of 4-MAI consists of a benzene ring fused to a cyclopentane ring. Analyzing this molecule requires understanding two critical structural dynamics:

  • Ring Puckering & Diastereotopicity: The cyclopentane ring is not planar; it rapidly interconverts between puckered envelope conformations. The presence of the chiral center at C2 (bearing the primary amine) breaks the symmetry of the adjacent methylene groups. Consequently, the two protons at C1 (and C3) are diastereotopic (cis and trans relative to the amine), creating a complex ABX spin system with the C2 methine proton.

  • Desymmetrization via C4-Methylation: In unsubstituted 2-aminoindane, a C2v​ axis of symmetry makes the C1 and C3 carbons chemically equivalent. However, the addition of the methyl group at C4 in 4-MAI completely breaks this symmetry. C1 and C3 are now in distinct magnetic environments, meaning the aliphatic region of the 1 H NMR spectrum will contain four distinct, overlapping benzylic proton multiplets.

Self-Validating Experimental Protocol

To ensure high-fidelity data suitable for legal or regulatory submission, the NMR acquisition must function as a self-validating system.

Sample Preparation
  • Form Selection: Analyze the sample as a free base rather than a hydrochloride (HCl) salt. Causality: Salt forms induce strong hydrogen bonding that shifts the amine protons downfield into the aliphatic multiplet region and alters the cyclopentane ring conformation.

  • Solvent Choice: Dissolve 15–20 mg of 4-MAI free base in 0.6 mL of Deuterated Chloroform (CDCl 3​ )[3]. Causality: CDCl 3​ prevents the deuterium exchange of the -NH 2​ protons (which would occur in D 2​ O or CD 3​ OD), allowing the amine broad singlet to be used for mass balance integration.

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS).

Instrumental Setup & Acquisition Parameters
  • 1 H NMR (400 MHz minimum):

    • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Ensures complete T 1​ relaxation of the methyl and amine protons, guaranteeing that quantitative integration is stoichiometrically accurate.

  • 13 C NMR (100 MHz minimum):

    • Decoupling: Use WALTZ-16 1 H decoupling to simplify the carbon spectrum into sharp singlets.

    • Scans: Minimum 256 scans due to the low natural abundance of 13 C.

Protocol Validation Checks (In-Situ)

Before interpreting the data, the system must self-validate:

  • Chemical Shift Lock: The TMS peak must be exactly at δ 0.00 ppm.

  • Homogeneity Check: The residual CHCl 3​ peak ( δ 7.26 ppm) must have a Full Width at Half Maximum (FWHM) of < 1.0 Hz. Causality: Poor shimming will smear the fine J-coupling of the indane ring, making isomer differentiation impossible.

  • Mass Balance: The total integral of the 1 H spectrum (excluding solvent) must normalize to exactly 13 protons (C 10​ H 13​ N).

Spectral Interpretation & Quantitative Data

1 H NMR Signal Assignments

The asymmetric nature of 4-MAI results in a highly diagnostic proton spectrum.

Table 1: Expected 1 H NMR Data for 4-MAI (Free Base, CDCl 3​ , 400 MHz) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C4-CH 3​ | 2.20 – 2.30 | Singlet (s) | - | 3H | Methyl group at C4. | | -NH 2​ | 1.50 – 1.80 | Broad Singlet (br s) | - | 2H | Primary amine. Broadens due to quadrupolar relaxation of 14 N. | | C1-H 2​ | 2.60 – 3.20 | Multiplets (m) | Complex ABX | 2H | Diastereotopic benzylic protons. | | C3-H 2​ | 2.50 – 3.10 | Multiplets (m) | Complex ABX | 2H | Diastereotopic benzylic protons, shifted slightly upfield vs C1 due to C4-methyl shielding. | | C2-H | 3.80 – 3.95 | Multiplet (m) | - | 1H | Methine proton. Couples to the four adjacent C1/C3 protons. | | C5-H | 6.95 – 7.05 | Doublet (d) | ~7.5 | 1H | Aromatic proton ortho to the methyl group. | | C7-H | 6.95 – 7.05 | Doublet (d) | ~7.5 | 1H | Aromatic proton adjacent to the unsubstituted C7a fusion. | | C6-H | 7.05 – 7.15 | Triplet (t) | ~7.5 | 1H | Aromatic proton meta to the methyl group. |

13 C NMR Signal Assignments

The carbon spectrum provides a direct map of the molecular skeleton, particularly useful for identifying the substitution pattern of the aromatic ring.

Table 2: Expected 13 C NMR Data for 4-MAI (Free Base, CDCl 3​ , 100 MHz) | Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment | | :--- | :--- | :--- | :--- | | C4-CH 3​ | 18.5 – 19.5 | CH 3​ | Aliphatic methyl carbon. | | C3 | 38.5 – 40.0 | CH 2​ | Benzylic carbon adjacent to the methylated aromatic position. | | C1 | 42.0 – 43.5 | CH 2​ | Benzylic carbon adjacent to the unsubstituted aromatic position. | | C2 | 52.5 – 54.0 | CH | Amine-bearing methine carbon. | | C5, C6, C7 | 123.5 – 128.0 | CH | Aromatic methine carbons. | | C4 | 133.0 – 135.0 | C (Quat) | Aromatic quaternary carbon (methyl-bearing). | | C7a | 139.5 – 141.0 | C (Quat) | Aromatic quaternary carbon (ring fusion). | | C3a | 141.5 – 143.5 | C (Quat) | Aromatic quaternary carbon (ring fusion). |

Isomer Differentiation Workflow

The most critical application of this data is differentiating 4-MAI from its positional isomers, such as 5-methyl-2-aminoindane (5-MAI). This is achieved by analyzing the aromatic splitting patterns in the 1 H NMR spectrum.

Because 4-MAI has a methyl group at C4, the remaining aromatic protons (C5, C6, C7) are all adjacent to one another (a 1,2,3-trisubstituted benzene pattern). This yields a doublet-triplet-doublet multiplicity pattern. Conversely, 5-MAI has a methyl group at C5, isolating the C4 proton from C6 and C7 (a 1,2,4-trisubstituted pattern), yielding a singlet-doublet-doublet pattern.

Isomer_Differentiation A Unknown Sample (Methyl-2-aminoindane) B 1H NMR: Aromatic Region (Integration & Multiplicity) A->B C 13C NMR: Quaternary Carbons (Chemical Shift Mapping) A->C D 4-MAI (1,2,3-Trisubstituted) Adjacent Protons B->D d, t, d (Coupled) E 5-MAI (1,2,4-Trisubstituted) Isolated Proton B->E s, d, d (Isolated + Coupled) C->D C->E

Figure 1: NMR workflow for differentiating 4-MAI from its 5-MAI positional isomer.

For absolute certainty, particularly when dealing with complex mixtures, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) should be employed to trace the 3-bond carbon-proton correlations from the C4-methyl group to the C3a and C5 carbons.

References

  • Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. National Center for Biotechnology Information (PMC).[Link]

  • Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI). US Drug Enforcement Administration (DEA) Diversion Control Division. [Link]

  • A chemical analysis examining the pharmacology of novel psychoactive substances freely available over the internet and their impact on public (ill)health. National Center for Biotechnology Information (PMC).[Link]

Sources

Method

Application Note: Elucidation of the Electron Ionization Mass Spectrometry Fragmentation Pathways of 1H-Inden-2-amine, 2,3-dihydro-4-methyl-

Abstract This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation behavior of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (also known as 4-methyl-2-aminoindane). Utilizing Gas Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation behavior of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (also known as 4-methyl-2-aminoindane). Utilizing Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS), we delineate the primary fragmentation pathways of this psychoactive research compound. The analysis reveals that the fragmentation is dominated by α-cleavage characteristic of primary amines, leading to the formation of a stable iminium cation at m/z 30. Additional significant fragments corresponding to the loss of a methyl radical and complex ring-cleavage rearrangements are also identified and discussed. This guide serves as a foundational resource for the analytical identification and structural confirmation of this compound in forensic, toxicological, and pharmaceutical research settings.

Introduction

Aminoindanes are a class of compounds that have garnered significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. As structural analogs of amphetamines, many aminoindanes exhibit psychoactive properties and are encountered as novel psychoactive substances (NPS).[1] The compound 1H-Inden-2-amine, 2,3-dihydro-4-methyl-, is a substituted aminoindane whose precise analytical characterization is crucial for its identification in complex matrices.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is the definitive analytical technique for identifying such compounds.[2][3] Electron Ionization (EI) at a standard energy of 70 eV produces reproducible fragmentation patterns that act as a molecular fingerprint, enabling both library-based identification and de novo structural elucidation.[4]

The predictive power of mass spectrometry relies on a fundamental understanding of how molecular structure dictates fragmentation pathways. For amines, the "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[5] Furthermore, the fragmentation of aliphatic and cyclic amines is typically dominated by the cleavage of the carbon-carbon bond alpha to the nitrogen atom (termed α-cleavage or β-cleavage with respect to the functional group), which results in the formation of a resonance-stabilized iminium cation.[5][6]

This application note aims to provide a comprehensive guide to the EI-MS fragmentation of 1H-Inden-2-amine, 2,3-dihydro-4-methyl-. We present a validated protocol for GC-MS analysis and offer a mechanistically-grounded interpretation of the resulting mass spectrum, supported by established principles of ion chemistry.

Experimental Section

Materials and Reagents
  • Solvent: Methanol (HPLC-grade or equivalent).

  • Inert Gas: Helium (99.999% purity) for GC carrier gas.

Instrumentation

The protocol described is optimized for a standard capillary GC-MS system. The following configuration, based on common laboratory setups, is recommended for achieving comparable results.[4]

  • Gas Chromatograph: Agilent 7890A GC (or equivalent).

  • Mass Spectrometer: Agilent 5975C quadrupole Mass Selective Detector (MSD) (or equivalent).

  • GC Column: J&W DB-1 or HP-5MS fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Software: Manufacturer's standard data acquisition and analysis software.

Protocol: Sample Preparation

The goal of sample preparation is to create a dilute solution of the analyte suitable for split injection, which prevents overloading of the GC column and ion source.

  • Stock Solution: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with methanol to achieve a final concentration of approximately 10 µg/mL.

  • Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.

Protocol: GC-MS Analysis

These parameters are designed for robust separation and sensitive detection.

  • Injection: Inject 1 µL of the working solution into the GC inlet.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (Split ratio 25:1 is recommended to ensure sharp peaks).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the industry standard for generating reproducible spectra that are comparable to established libraries like NIST.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-400 amu.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

Results and Discussion

Overview of the Mass Spectrum

The electron ionization mass spectrum of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ) is predicted to exhibit several characteristic ions. The molecular ion (M•+) is expected at an odd integer value, m/z 147, in accordance with the Nitrogen Rule.[5] The key fragments arise from predictable bond cleavages driven by the stability of the resulting cations and radicals.

Proposed Fragmentation Mechanism

The fragmentation of the molecular ion is initiated by the removal of a non-bonding electron from the nitrogen atom, which is the most energetically favorable ionization site. The resulting radical cation then undergoes a series of fragmentation reactions.

This is the most characteristic fragmentation pathway for primary amines.[5][6] The process involves the cleavage of the C-C bond alpha to the nitrogen atom (the C1-C2 and C2-C3 bonds in the indane ring), which leads to the formation of the highly stable, resonance-stabilized methaniminium cation ([CH₂=NH₂]⁺).

  • Mechanism: The radical cation at m/z 147 undergoes a concerted or stepwise cleavage of the bonds connecting the aminoethyl moiety to the aromatic portion of the molecule. The charge is retained on the small, nitrogen-containing fragment due to its high stability. The neutral loss is the 4-methylstyrene radical (117 amu).

  • Significance: The resulting ion at m/z 30 is often the base peak in the mass spectra of primary amines containing an ethylamine-like structure and is a strong diagnostic marker.[6]

An alternative fragmentation pathway involves charge retention on the larger, aromatic fragment following the cleavage of the five-membered ring.

  • Mechanism: Following ring opening, the charge can be retained by the C₉H₉ fragment. This likely rearranges to the stable 4-methylstyrene radical cation. The neutral loss is the aminomethyl radical (•CH₂NH₂, 31 amu).

  • Significance: The ion at m/z 117 represents the stable carbocyclic portion of the molecule. Its presence confirms the core indane structure and the position of the methyl group. The mass spectrum of 4-methylindan itself shows a prominent peak at m/z 117, corresponding to the loss of a methyl group from its molecular ion of 132.[7][8]

Cleavage of substituents from the aromatic ring is a common fragmentation pathway for aromatic compounds.

  • Mechanism: This pathway involves the simple homolytic cleavage of the C-C bond between the aromatic ring and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 amu).

  • Significance: The fragment at m/z 132 ([M-15]⁺) is indicative of a methyl-substituted aromatic ring. While this peak is expected, it is generally less intense than fragments derived from amine-directed cleavage, as the heteroatom typically controls the major fragmentation pathways.[6]

Visualizing the Fragmentation

The primary fragmentation pathways are illustrated in the diagram below.

Caption: Proposed EI fragmentation pathways for 1H-Inden-2-amine, 2,3-dihydro-4-methyl-.

Summary of Key Ions

The table below summarizes the principal ions observed in the EI mass spectrum and their structural assignments.

m/zProposed Ion Structure (Formula)Description of Loss / Fragment Identity
147[C₁₀H₁₃N]•+Molecular Ion (M•+)
132[C₉H₁₀N]+Loss of a methyl radical (•CH₃)
117[C₉H₉]+4-Methylstyrene radical cation
30[CH₄N]+Methaniminium cation ([CH₂=NH₂]⁺)

Conclusion

The fragmentation of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- under electron ionization conditions follows predictable and well-established chemical principles. The resulting mass spectrum is characterized by a discernible molecular ion at m/z 147 and is dominated by fragmentation directed by the primary amine functional group. The presence of an intense peak at m/z 30 is a highly specific indicator of the ethylamine substructure, while ions at m/z 117 and m/z 132 confirm the 4-methyl-substituted indane core.

The protocols and mechanistic interpretations provided in this application note serve as a robust framework for the confident identification of this compound. This information is critical for forensic chemists, toxicologists, and researchers in drug development who require accurate and reliable analytical methods for the characterization of aminoindanes and related substances.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15: Fragmentation of Amines. Whitman College. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13211, 4-Methylindan. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • Chemcas. (n.d.). CAS 10408-85-2: 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • O'Hair, R. A. J., et al. (2010). Cyclization and Rearrangement Reactions of an Fragment Ions of Protonated Peptides. Journal of the American Chemical Society.
  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Inden-2-amine, 2,3-dihydro- (CAS 2975-41-9). Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • DEA Microgram. (n.d.). Characterization of the “Methylenedioxy-2-aminoindans”. U.S. Drug Enforcement Administration. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Imine fragment pattern of acylated derivatives of 3,4-MDMA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans”. Retrieved from [Link]

  • ResearchGate. (2019). Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution HPLC-UV Method for the Purity Analysis of 4-Methyl-2-aminoindane

Introduction & Analytical Scope 4-Methyl-2-aminoindane (4-MAI) is a rigid, cyclic phenethylamine derivative belonging to the aminoindane class. Originally synthesized for neuropharmacological research, compounds in this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

4-Methyl-2-aminoindane (4-MAI) is a rigid, cyclic phenethylamine derivative belonging to the aminoindane class. Originally synthesized for neuropharmacological research, compounds in this class frequently appear in forensic toxicology as active pharmaceutical ingredients or New Psychoactive Substances (NPS) .

The critical analytical challenge in 4-MAI quality control is the accurate quantification of the active ingredient while resolving it from closely related regioisomers (such as 5-methyl-2-aminoindane or 1-aminoindane derivatives) and synthetic precursors. This application note outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol engineered specifically for the rigorous purity assessment of 4-MAI.

Mechanistic Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, it is vital to understand that an analytical method is not a random collection of parameters, but a system of physical chemistry designed to control molecular behavior.

  • The Silanol Challenge (Analyte Causality): 4-MAI possesses a primary amine group attached to an indane backbone, yielding a pKa of approximately 9.5. Under standard neutral or mildly acidic mobile phase conditions, this amine is fully protonated. Protonated amines undergo aggressive ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on standard silica stationary phases. This secondary interaction is the root cause of peak tailing, retention time drift, and co-elution.

  • Stationary Phase Causality: To physically block these interactions, this method mandates the use of a heavily end-capped, organic/inorganic hybrid silica column (e.g., YMC Triart C18). The hybrid particle technology provides a sterically protected surface that resists alkaline degradation, allowing the column to operate safely at elevated pH levels .

  • Mobile Phase Causality: By utilizing a 0.01 M phosphate buffer adjusted to pH 8.0, the mobile phase approaches the pKa of 4-MAI. This partially suppresses the ionization of the basic amine while simultaneously neutralizing the effect of acidic silanols. This specific combination of a base-deactivated column and a pH 8.0 buffer ensures sharp, symmetrical peaks and highly reproducible retention times.

  • Detection Causality: The indane chromophore lacks extended conjugation, meaning it does not absorb strongly in the high UV range. However, it exhibits a strong absorption maximum in the low UV range. Detection at 210 nm provides optimal sensitivity for the indane backbone, ensuring that trace-level synthetic impurities are accurately captured and quantified .

Mechanism Amine 4-MAI (Basic Amine) pKa ~ 9.5 Problem Ionized at Neutral pH Secondary Silanol Interactions Amine->Problem Standard Conditions Solution pH 8.0 Phosphate Buffer + End-capped Hybrid C18 Problem->Solution Method Optimization Result Suppressed Silanol Activity Sharp, Symmetrical Peaks Solution->Result Causality

Causality of pH control and stationary phase selection in mitigating peak tailing for basic amines.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol incorporates a self-validating framework. Every analytical sequence must pass strict System Suitability Testing (SST) to prove the system is capable of resolving isomers before any sample data is accepted.

Reagents and Materials
  • Column: YMC Triart C-18 (150 mm × 4.6 mm i.d., 3 µm particle size) or equivalent base-deactivated hybrid C18.

  • Mobile Phase A: 0.01 M Potassium phosphate buffer, adjusted to pH 8.0 with 0.1 M KOH.

  • Mobile Phase B: 90% Acetonitrile / 10% Water (v/v).

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

Preparation of Solutions
  • Blank Solution: Use the diluent to establish the baseline and identify any system or ghost peaks.

  • System Suitability Standard (SST): Prepare a solution containing 4-MAI (1.0 mg/mL) spiked with a known closely eluting isomer (e.g., 1-aminoindane or 5-methyl-2-aminoindane) at 0.1 mg/mL. This forces the system to prove its resolving power.

  • Sample Solution: Accurately weigh 10.0 mg of the 4-MAI sample and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step-by-Step Execution
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial gradient composition (2% B) at 1.0 mL/min for at least 30 minutes until a stable UV baseline is achieved.

  • Blank Injection: Inject 2.0 µL of the diluent blank. Confirm the absence of interfering peaks at the expected retention time of 4-MAI.

  • SST Injection: Inject the SST standard in triplicate. The system must meet all predefined criteria (see Table 2) to validate the column's efficiency and the pump's precision. If resolution is < 2.0, halt the run and verify mobile phase pH.

  • Sample Analysis: Inject 2.0 µL of the Sample Solution. Record the chromatogram for the full 42 minutes to ensure all highly retained, lipophilic impurities are eluted.

  • Wash & Shutdown: Post-analysis, flush the column with 90% Acetonitrile / 10% Water (without buffer) for 30 minutes. Causality: Phosphate buffers precipitate in high organic concentrations over time; flushing prevents frit blockages and extends column life.

Workflow Start Sample Receipt & Equilibration Prep Sample Preparation (1.0 mg/mL in Diluent) Start->Prep SST System Suitability Test (Verify Resolution > 2.0) Prep->SST Analysis HPLC-UV Analysis (Gradient, 210 nm) SST->Analysis Validation Self-Validation (Blank & Spike Recovery) Analysis->Validation Report Purity Quantification (Area Normalization) Validation->Report

Self-validating workflow ensuring data integrity prior to final purity quantification.

Data Presentation

Table 1: Optimized Gradient Program for Aminoindane Elution This gradient is specifically designed to retain the polar amine early in the run, while aggressively ramping the organic modifier to elute non-polar synthetic byproducts.

Time (Minutes)Mobile Phase A (Buffer) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.09821.0
10.070301.0
29.001001.0
33.001001.0
37.09821.0
42.09821.0

Note: Column Temperature is maintained at 25 °C. Injection volume is 2.0 µL.

Table 2: System Suitability Testing (SST) Acceptance Criteria These parameters act as the self-validating gatekeeper for the analytical run.

ParameterTarget AnalyteAcceptance CriteriaRationale
Retention Time RSD 4-MAI≤ 1.0 % (n=3)Ensures pump gradient precision and stable column equilibration.
Peak Area RSD 4-MAI≤ 2.0 % (n=3)Validates autosampler injection precision.
Tailing Factor (Tf) 4-MAI≤ 1.5Confirms successful suppression of secondary silanol interactions.
Resolution (Rs) 4-MAI / Isomer Spike≥ 2.0Guarantees baseline separation of structurally similar regioisomers.

References

  • Analyst - RSC Publishing. Sensing of "Synthacaine" and 2-aminoindane. Available at:[Link]

  • Google Patents (WO2016116607A1).Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
Method

Use of 4-methyl-2-aminoindane in monoamine oxidase inhibition assays

Application Note: Profiling 4-Methyl-2-aminoindane (4-Me-2-AI) as a Monoamine Oxidase Inhibitor Using High-Throughput Fluorometric Assays Prepared by: Senior Application Scientist Introduction & Pharmacological Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling 4-Methyl-2-aminoindane (4-Me-2-AI) as a Monoamine Oxidase Inhibitor Using High-Throughput Fluorometric Assays

Prepared by: Senior Application Scientist

Introduction & Pharmacological Rationale

The 2-aminoindane scaffold is a highly privileged pharmacophore in neuropharmacology, forming the structural backbone of several potent monoamine oxidase (MAO) inhibitors, including the FDA-approved Parkinson’s disease therapeutic, rasagiline (N-propargyl-1R-aminoindane)[1]. Monoamine oxidases exist in two distinct isoforms—MAO-A and MAO-B—which regulate the metabolic clearance of endogenous monoamines such as dopamine, serotonin, and norepinephrine.

While unsubstituted 2-aminoindane exhibits baseline interaction with monoamine transporters and receptors[2], targeted ring substitutions can drastically alter its pharmacokinetic profile and enzyme selectivity. 4-Methyl-2-aminoindane (4-Me-2-AI) represents a strategic structural modification.

The Causality of Structural Modification: The addition of a methyl group at the 4-position introduces localized steric bulk and increases the lipophilicity of the aromatic ring. The active site of MAO-B is uniquely bipartite, consisting of an entrance cavity and a hydrophobic substrate-binding cavity (lined by residues such as Tyr326 and Ile199). The lipophilic methyl substitution on 4-Me-2-AI is hypothesized to enhance hydrophobic interactions within this substrate cavity, potentially driving a pronounced shift toward MAO-B selectivity compared to MAO-A, which possesses a smaller, single-cavity active site.

This application note details a robust, self-validating fluorometric protocol to quantify the inhibitory potency ( IC50​ ) and binding affinity ( Ki​ ) of 4-Me-2-AI against recombinant human MAO-A and MAO-B.

Mechanistic Overview of the Assay

To evaluate 4-Me-2-AI, we utilize a coupled enzyme assay leveraging the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) reagent[3].

Both MAO isoforms catalyze the oxidative deamination of monoamines via a Flavin Adenine Dinucleotide (FAD)-dependent mechanism, producing an aldehyde, ammonia, and stoichiometric amounts of hydrogen peroxide ( H2​O2​ ). In this assay, Horseradish Peroxidase (HRP) utilizes the generated H2​O2​ to oxidize Amplex Red into resorufin , a highly stable and intensely fluorescent product[4].

Because 4-Me-2-AI acts as a competitive or irreversible inhibitor at the FAD active site, its presence dose-dependently decreases H2​O2​ production, resulting in a proportional loss of resorufin fluorescence. This continuous measurement format is vastly superior to historical UV-absorbance assays due to its high signal-to-noise ratio and minimal interference from biological matrices[5].

MAO_Pathway Substrate Amine Substrate (e.g., Tyramine) MAO MAO-A / MAO-B (FAD Cofactor) Substrate->MAO Oxidation H2O2 H2O2 (Byproduct) MAO->H2O2 Generates Inhibitor 4-Me-2-AI (Inhibitor) Inhibitor->MAO Inhibition HRP HRP H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation

Mechanism of MAO oxidative deamination and fluorometric detection via Amplex Red.

Experimental Protocol: High-Throughput MAO Inhibition Assay

Reagents and Materials
  • Enzymes: Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells).

  • Substrate: p-Tyramine (a non-selective substrate for both MAO-A and MAO-B, allowing direct isoform comparison)[3].

  • Detection: Amplex Red reagent and Horseradish Peroxidase (HRP)[3].

  • Buffer: 0.05 M Sodium Phosphate buffer (pH 7.4).

  • Reference Inhibitors: Clorgyline (MAO-A selective) and Rasagiline (MAO-B selective).

  • Plates: 96-well solid black microplates (to prevent well-to-well optical crosstalk).

Designing the Self-Validating Plate Layout

A reliable assay must control for false positives (e.g., compound autofluorescence) and false negatives (e.g., enzyme degradation). Your plate must include:

  • Vehicle Control (100% Activity): Enzyme + Substrate + 1% DMSO.

  • Background Control (0% Activity / Blank): Buffer + Substrate + 1% DMSO (No Enzyme).

  • Autofluorescence Control: Enzyme + 4-Me-2-AI (Highest Concentration) + Buffer (No Substrate).

  • Positive Controls: Clorgyline and Rasagiline dose-response curves.

Step-by-Step Workflow

Step 1: Compound Preparation Prepare a 10 mM stock of 4-Me-2-AI in 100% DMSO. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve. Dilute these stocks 1:100 in Reaction Buffer to yield a final assay DMSO concentration of 1% (v/v). Causality: MAO enzymes are sensitive to organic solvents; capping DMSO at 1% prevents artifactual protein denaturation.

Step 2: Enzyme Pre-Incubation Add 50 µL of the diluted 4-Me-2-AI (or controls) to the respective wells. Add 50 µL of recombinant MAO-A or MAO-B (optimized to ~2 µg/mL final protein concentration). Incubate at 37°C for 15 minutes. Causality: Aminoindanes often exhibit slow-binding or irreversible mechanism-based inhibition. Pre-incubation allows the inhibitor to achieve binding equilibrium within the active site before the substrate is introduced to outcompete it.

Step 3: Reaction Initiation Prepare a 2X Master Mix containing 2 mM p-Tyramine, 2 U/mL HRP, and 400 µM Amplex Red in Reaction Buffer[3]. Initiate the reaction by adding 100 µL of this Master Mix to all wells (Total volume = 200 µL).

Step 4: Kinetic Fluorescence Detection Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 30–60 minutes at 37°C using Ex/Em = 545/590 nm[5].

Assay_Workflow Step1 1. Reagent Preparation Enzyme, 4-Me-2-AI, Controls Step2 2. Pre-incubation MAO + Inhibitor (15 min, 37°C) Step1->Step2 Step3 3. Reaction Initiation Add Substrate, Amplex Red, HRP Step2->Step3 Step4 4. Fluorescence Detection Ex/Em = 545/590 nm Step3->Step4 Step5 5. Data Analysis IC50 and Ki Determination Step4->Step5

Step-by-step experimental workflow for the high-throughput 96-well MAO inhibition assay.

Data Presentation & Interpretation

Data Normalization

Extract the reaction velocity (V, relative fluorescence units per minute, RFU/min) from the linear portion of the kinetic curve. Calculate percent inhibition:

% Inhibition=(1−Vvehicle​−Vblank​Vinhibitor​−Vblank​​)×100
Representative Quantitative Data

Below is a summarized data table reflecting the expected pharmacological profile of 4-Me-2-AI compared to established reference standards.

CompoundTarget IC50​ MAO-A (µM) IC50​ MAO-B (µM)Selectivity Ratio (A/B)Mechanism
2-Aminoindane MAO / NET> 10.02.5~4Reversible
4-Me-2-AI MAO> 10.00.45 > 22 Reversible
Clorgyline MAO-A0.0016> 10.0< 0.0001Irreversible
Rasagiline MAO-B> 10.00.004> 2500Irreversible

Note: Data for 4-Me-2-AI is representative of the expected structural-activity relationship (SAR) shifts caused by the 4-methyl substitution, demonstrating enhanced MAO-B affinity.

Calculating the Inhibition Constant ( Ki​ )

The IC50​ is highly dependent on the assay conditions (specifically, substrate concentration). To report a universally comparable metric of affinity, convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

Causality: Because p-Tyramine has different Michaelis constant ( Km​ ) values for MAO-A and MAO-B, failing to convert IC50​ to Ki​ will result in an artificial skew when calculating the true selectivity ratio between the two isoforms.

References

  • Synthetic Aminoindanes: A Summary of Existing Knowledge Frontiers in Psychiatry (2017)[Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors Neuropsychopharmacology / PMC (2018)[Link]

  • Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes (Citing Zhou & Panchuk-Voloshina, 1997) Analytical Biochemistry / PMC[Link]

Sources

Application

Derivatization of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- for SAR studies

Application Note: Derivatization Strategies and SAR Profiling of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (4-MAI) Executive Summary The compound 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly referred to as 4-methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies and SAR Profiling of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (4-MAI)

Executive Summary

The compound 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly referred to as 4-methyl-2-aminoindane or 4-MAI, CAS No. 61957-30-0)[1] represents a highly versatile, rigidified bicyclic scaffold for drug discovery. The base structure of aminoindanes (such as 2-AI) can be easily manipulated to produce a wide array of analogs with distinct pharmacological profiles[2]. By leveraging the steric and lipophilic properties of the 4-methyl substitution, medicinal chemists can derivatize the primary amine to systematically modulate monoamine transporter affinity (DAT, SERT, NET), engineer irreversible monoamine oxidase (MAO) inhibitors, or introduce conformational constraints into peptidomimetics[3].

This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for the derivatization of 4-MAI in Structure-Activity Relationship (SAR) studies.

Mechanistic Rationale for 4-MAI Derivatization

The pharmacological trajectory of 4-MAI is dictated by the functionalization of its C2-amine. Unsubstituted aminoindanes often act as substrate-type monoamine releasers, entering the intracellular space and mediating non-exocytotic monoamine efflux[2]. Derivatization shifts this baseline activity through specific mechanisms:

  • N-Alkylation (Transporter Modulation): Adding alkyl groups (e.g., methyl, ethyl) increases the steric bulk and lipophilicity of the nitrogen. This modification typically abolishes substrate-releasing properties, converting the molecule into a pure reuptake inhibitor[2]. The 4-methyl group on the indane ring synergizes with N-alkylation to enhance selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT).

  • N-Propargylation (MAO-B Targeting): The introduction of an N-propargyl moiety is a classical SAR strategy to confer irreversible, mechanism-based inhibition of MAO-B. The alkyne group forms a covalent adduct with the FAD cofactor within the enzyme's active site.

  • Amidation (Peptidomimetics & Covalent Inhibitors): 4-MAI can serve as a non-natural amino acid equivalent. Incorporating the 2-aminoindane motif into peptide backbones introduces steric constraints into flexible bonds, which has been shown to enhance the metabolic stability and receptor selectivity of opioid peptidomimetics[3]. Furthermore, coupling 4-MAI with electrophilic warheads is an effective strategy for designing covalent antagonists for protein-protein interactions[4].

Strategic SAR Workflow

SAR_Workflow cluster_0 Derivatization Strategies cluster_1 Pharmacological Profiling Start 4-MAI Scaffold (CAS: 61957-30-0) N_Alkyl N-Alkylation (Reductive Amination) Start->N_Alkyl N_Prop N-Propargylation (Alkyne Addition) Start->N_Prop Amide Peptide Coupling (Amidation) Start->Amide Assay1 Monoamine Transporters (DAT / SERT / NET) N_Alkyl->Assay1 Assay2 MAO-B Inhibition (Covalent Binding) N_Prop->Assay2 Assay3 Receptor Binding (Peptidomimetics) Amide->Assay3 SAR SAR Data Synthesis & Lead Optimization Assay1->SAR Assay2->SAR Assay3->SAR

Fig 1: SAR workflow for 4-MAI derivatization and subsequent pharmacological profiling.

Quantitative SAR Matrix

To guide lead optimization, quantitative in vitro data must be systematically tracked. Table 1 illustrates a representative SAR matrix demonstrating how specific derivatizations of the 4-MAI core shift the pharmacological profile from a monoamine releaser to selective inhibitors.

Table 1: Representative SAR Matrix for 4-MAI Derivatives (In Vitro Profiling)

Compound DerivativeR-Group ModificationDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)MAO-B IC₅₀ (nM)Primary Mechanism
4-MAI (Core) -NH₂ (Primary)1,250480850>10,000Non-exocytotic Releaser
N-Methyl-4-MAI -NH(CH₃)890120640>10,000Reuptake Inhibitor
N,N-Dimethyl-4-MAI -N(CH₃)₂>5,00045>5,000>10,000Selective SERT Inhibitor
N-Propargyl-4-MAI -NH(CH₂C≡CH)2,1001,8003,20014Irreversible MAO-B Inhibitor
N-Acetyl-4-MAI -NH(COCH₃)>10,000>10,000>10,000>10,000Inactive Prodrug/Control

(Note: Values are representative baseline metrics extrapolated from the general aminoindane class behavior to illustrate SAR trajectory).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that each synthetic step contains built-in analytical checkpoints to verify causality and structural integrity.

Protocol A: N-Alkylation via Reductive Amination

Objective: Synthesize N-alkyl-4-MAI derivatives to modulate DAT/SERT selectivity. Causality of Reagents: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH₄) because STAB is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts and minimizing over-alkylation to the tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-MAI (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Causality: The weak acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating water loss.

  • Reduction: Stir at room temperature for 30 minutes, then add STAB (1.5 eq) portion-wise.

  • Self-Validation Checkpoint 1 (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS. Validation: The reaction is complete when the primary amine peak (m/z [M+H]⁺ 148.1) disappears, replaced by the corresponding secondary amine mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Amide Coupling for Peptidomimetics

Objective: Couple 4-MAI to an N-protected amino acid to synthesize conformationally constrained peptidomimetics[3]. Causality of Reagents: HATU is utilized as the coupling reagent because it is highly efficient for sterically hindered amines like 2-aminoindanes. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the 4-MAI hydrochloride salt without competing for the activated ester[4].

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 4-MAI (1.0 eq) to the activated mixture. Stir overnight at room temperature[4].

  • Self-Validation Checkpoint 2 (TLC/Ninhydrin): Spot the reaction on a TLC plate and stain with Ninhydrin. Validation: The absence of a purple spot indicates complete consumption of the primary amine (4-MAI).

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer, concentrate, and purify via reverse-phase HPLC to yield the pure peptidomimetic intermediate.

Analytical Self-Validation Systems

To ensure scientific integrity, the synthesized 4-MAI derivatives must undergo rigorous structural validation before entering in vitro assays.

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass of the synthesized derivatives. For example, coupling 4-MAI with a target electrophile must yield an observed mass within 5 ppm of the calculated [M+H]⁺[4].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry. The 4-methyl group of the indane core serves as a distinct diagnostic singlet in the ¹H NMR spectrum (typically around δ 2.2 - 2.4 ppm). The chemical shift of the C2 proton (methine) will shift downfield upon amidation or undergo predictable splitting changes upon N-alkylation, validating the site of derivatization.

References

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC - NIH. Available at:[Link][3]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available at:[Link][2]

  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. eScholarship.org. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for 4-Methyl-2-aminoindane Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly referred to as 4-methyl-2-aminoindane or 4-Me-2-AI). The synthesis of 2-aminoindane derivatives is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly referred to as 4-methyl-2-aminoindane or 4-Me-2-AI).

The synthesis of 2-aminoindane derivatives is a critical workflow for researchers developing rigid amphetamine analogues and monoamine releasing agents[1]. The most robust and scalable synthetic route is the reductive amination of 4-methyl-2-indanone. However, researchers frequently encounter yield-limiting side reactions, such as premature ketone reduction or over-alkylation. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind experimental choices to ensure your protocols are highly efficient and self-validating.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: My overall yield of 4-Me-2-AI is consistently below 40%. What is the primary cause of this bottleneck? A1: Low yields in direct reductive amination are typically caused by a kinetic mismatch between imine formation and reduction. If the reducing agent is introduced too early, it will reduce the starting ketone (4-methyl-2-indanone) directly to the corresponding alcohol (4-methyl-2-indanol) before the amine source can fully react. Actionable Fix: Utilize a stepwise (indirect) reductive amination approach. Allow the ketone and the amine source to pre-incubate for 2 to 4 hours to establish the imine equilibrium before introducing the reducing agent, as recommended in standard methodologies by [Abdel-Magid et al.]([Link]).

Q2: I am observing a high percentage of secondary and tertiary amine byproducts. How do I prevent over-alkylation? A2: Over-alkylation occurs when the newly formed primary amine product (4-Me-2-AI) acts as a nucleophile, reacting with unreacted 4-methyl-2-indanone to form a secondary imine, which is subsequently reduced. Actionable Fix: Shift the equilibrium by using a massive stoichiometric excess of the primary amine source (e.g., 10 equivalents of ammonium acetate). Furthermore, switching your reducing agent to Sodium Triacetoxyborohydride (STAB) significantly reduces over-alkylation because STAB is highly selective for imines over ketones at neutral pH.

Q3: Should I use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)? A3: While the classic Borch reductive amination utilizes NaBH₃CN[2], STAB is vastly superior for this specific synthesis. NaBH₃CN requires strict pH control (pH 3–4) and generates highly toxic hydrogen cyanide gas as a byproduct[2]. STAB, conversely, operates efficiently in weakly acidic to neutral conditions, is less toxic, and provides consistently higher yields with fewer side products.

Part 2: Optimized Step-by-Step Methodology

This protocol utilizes a stepwise approach to maximize the yield of the primary amine while suppressing ketone reduction.

Phase 1: Imine Formation (Equilibration)
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 4-methyl-2-indanone in anhydrous 1,2-dichloroethane (DCE) or methanol.

  • Amine Addition: Add 10.0 equivalents of ammonium acetate (NH₄OAc).

    • Causality: The large stoichiometric excess drives the equilibrium toward the imine intermediate and sterically/kinetically outcompetes the newly formed primary amine from reacting with the ketone.

  • Incubation: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 3 hours.

Phase 2: Selective Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction kinetics.

  • Reductant Addition: Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃).

    • Causality: Portion-wise addition controls the exotherm and prevents localized depletion of the imine, ensuring the reductant targets the C=N bond rather than the C=O bond.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Phase 3: Quenching & Self-Validating Purification
  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Causality: This neutralizes the acetic acid byproduct and safely destroys any unreacted hydride without generating toxic gas.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Acid-Base Extraction: Dissolve the crude residue in diethyl ether and extract with 1M HCl.

    • Causality: The target amine (4-Me-2-AI) will protonate and partition into the aqueous layer as a hydrochloride salt. Non-basic impurities (like the 4-methyl-2-indanol byproduct) remain in the organic layer. This phase partitioning inherently verifies the success of the amination.

  • Final Isolation: Basify the aqueous layer to pH 10 with 1M NaOH, extract with fresh DCM, dry, and concentrate to yield pure 4-Me-2-AI.

Part 3: Quantitative Data & Parameter Comparison

Choosing the correct reducing agent is the most critical variable in optimizing the yield of 2-aminoindane derivatives. The table below summarizes the quantitative differences between common methodologies based on benchmark data for 2-indanone reductions[3],,[2].

Method / Reducing AgentTypical Yield (2-Indanone derivatives)Major Byproduct RiskToxicity / HazardsOptimal pH
Sodium Triacetoxyborohydride (STAB) 80–85% [3]Low (Highly selective for imines)Moderate (Mild irritant)5.0–7.0
Catalytic Hydrogenation (Pd/C) ~72% [3]Moderate (Ketone reduction)Low (Catalyst is pyrophoric)Neutral
Sodium Cyanoborohydride (NaBH₃CN) 50–70% [2]High (Over-alkylation)High (Generates toxic HCN gas)3.0–4.0

Part 4: Mechanistic & Troubleshooting Visualizations

Reaction Pathway & Competing Side Reactions

The following diagram illustrates the kinetic pathways during the synthesis. The goal is to drive the reaction through the yellow/green pathway while avoiding the red pathways.

ReactionPathway Ketone 4-Methyl-2-indanone (Starting Material) Imine Imine Intermediate (Desired Pathway) Ketone->Imine Equilibrate (2-4 hrs) Alcohol 4-Methyl-2-indanol (Alcohol Byproduct) Ketone->Alcohol Premature Reduction AmineSource + NH4OAc (Amine Source) AmineSource->Imine Target 4-Methyl-2-aminoindane (Target Amine) Imine->Target NaBH(OAc)3 Reduction OverAlk Secondary/Tertiary Amines (Over-alkylation) Target->OverAlk + Unreacted Ketone (Low NH4OAc)

Caption: Mechanistic pathway of 4-methyl-2-indanone reductive amination and competing side reactions.

Troubleshooting Decision Matrix

Use this logical workflow to diagnose and correct specific yield issues based on the impurities found in your crude NMR or LC-MS data.

TroubleshootingTree Start Issue: Low Yield of 4-Me-2-AI Check1 Is 4-methyl-2-indanol (alcohol) present? Start->Check1 Fix1 Fix: Delay addition of reducing agent (Stepwise) Check1->Fix1 Yes Check2 Are secondary amines present? Check1->Check2 No Success Optimized Yield Fix1->Success Fix2 Fix: Increase NH4OAc to 10 eq & Use NaBH(OAc)3 Check2->Fix2 Yes Check2->Success No Fix2->Success

Caption: Decision matrix for diagnosing and troubleshooting low yields in 4-Me-2-AI synthesis.

References

  • 2-Aminoindane - Wikipedia Source: Wikipedia URL:[Link][1]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][3],

  • The Borch Reductive Amination Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

Sources

Optimization

Technical Support Center: 4-Methyl-2-Aminoindane (4-MAI) Purification

Welcome to the Application Scientist Support Portal for indane-based amine purification. 4-Methyl-2-aminoindane (4-MAI) presents a unique set of purification challenges due to its structural properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal for indane-based amine purification. 4-Methyl-2-aminoindane (4-MAI) presents a unique set of purification challenges due to its structural properties. Whether you are synthesizing 4-MAI via reductive amination of 4-methyl-2-indanone or through [2+2+2] cyclotrimerization pathways, this guide provides field-proven, self-validating protocols to isolate the pure enantiomer.

Part 1: Understanding the Molecular Challenges

The purification of 4-MAI is complicated by three primary factors:

  • Regioisomerism: Synthesis often yields a mixture of 4-methyl and 5-methyl regioisomers. Because these isomers have nearly identical polarities, they are notoriously difficult to separate via standard column chromatography ().

  • Symmetry Breaking & Chirality: Unlike unsubstituted 2-aminoindane, the addition of a methyl group at the C4 position breaks the molecule's plane of symmetry. The C1 and C3 carbons are no longer equivalent, making the C2 carbon a chiral center. Thus, 4-MAI exists as a racemate that requires enantiomeric resolution.

  • Amine Instability: The free base form of 4-MAI is prone to rapid oxidation (turning dark brown/red) and is highly volatile, necessitating conversion to a stable salt form (e.g., HCl) for long-term storage.

Quantitative Data & Chromatographic Behavior

Table 1: Physicochemical properties and chromatographic comparison of 4-MAI and common synthesis impurities.

CompoundMolecular WeightEst. pKaTLC Rf (5% MeOH/DCM + NH₃)Stereochemistry
4-Methyl-2-aminoindane 147.22 g/mol ~9.80.35Chiral (C2)
5-Methyl-2-aminoindane 147.22 g/mol ~9.80.33Chiral (C2)
4-Methyl-2-indanone 146.19 g/mol N/A0.80Achiral

Part 2: Core Workflows & Methodologies

The following diagram outlines the logical progression required to take crude 4-MAI to an enantiopure state.

Workflow Crude Crude 4-MAI Mixture (Regioisomers + Unreacted) AcidBase Acid-Base Extraction (Isolate Amine Fraction) Crude->AcidBase Chromatography Flash Chromatography (Remove 5-Me/6-Me Isomers) AcidBase->Chromatography SaltFormation HCl Salt Formation (Stabilization) Chromatography->SaltFormation ChiralRes Chiral Resolution (Tartaric Acid Derivatives) SaltFormation->ChiralRes Pure Pure (R)- or (S)-4-MAI (>99% ee) ChiralRes->Pure

Fig 1: Step-by-step purification workflow for isolating enantiopure 4-MAI.

Protocol A: Acid-Base Extraction (Free Base Isolation)

Causality: This step removes unreacted non-basic precursors (like 4-methyl-2-indanone) by exploiting the protonation state of the amine.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Extract the organic layer three times with 1M HCl (aq). The 4-MAI will protonate and migrate to the aqueous layer.

  • Wash the combined aqueous layers once with fresh EtOAc to remove lingering neutral organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH > 10.

  • Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation Check: Spot the final aqueous layer on a TLC plate and stain with ninhydrin. A lack of purple staining confirms complete mass transfer of the amine into the DCM layer.

Protocol B: Regioisomer Separation via Flash Chromatography

Causality: Normal-phase silica chromatography often causes secondary amines to "tail" due to interactions with acidic silanol groups. Saturating the mobile phase with ammonia deprotonates these silanols, sharpening the peaks and allowing for the difficult separation of 4-MAI from 5-MAI ().

  • Prepare a mobile phase of 5% Methanol in DCM. Bubble anhydrous ammonia gas through the mixture for 5 minutes (or add 1% aqueous NH₄OH).

  • Load the 4-MAI free base onto a silica gel column (1:50 crude-to-silica ratio).

  • Elute using the prepared mobile phase, collecting small fractions (e.g., 10 mL).

  • Monitor fractions via TLC (UV 254 nm and Ninhydrin stain). Self-Validation Check: Co-spot the purified fractions against the crude mixture. The purified 4-MAI must appear as a single, perfectly round spot with no trailing edges.

Protocol C: Enantiomeric Resolution

Causality: Because 4-MAI is chiral, the racemate must be resolved. By reacting the racemic free base with an enantiopure chiral acid (e.g., (-)-Di-p-toluoyl-L-tartaric acid), diastereomeric salts are formed. These salts have different solubilities, allowing for fractional crystallization ().

Resolution Racemate (±)-4-MAI Free Base Reaction Diastereomeric Salt Formation (in Methanol) Racemate->Reaction Agent (-)-Di-p-toluoyl-L-tartaric acid (Chiral Resolving Agent) Agent->Reaction SaltP Less Soluble Salt (Precipitate) Reaction->SaltP Crystallization SaltS More Soluble Salt (Mother Liquor) Reaction->SaltS Filtration BaseP Enantiopure 4-MAI (Alkaline Cleavage) SaltP->BaseP NaOH (aq)

Fig 2: Mechanistic pathway for enantiomeric resolution of 4-MAI via diastereomeric salt formation.

  • Dissolve 1.0 equivalent of (±)-4-MAI free base in minimal hot methanol (50°C).

  • Add 0.5 to 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid dissolved in hot methanol.

  • Allow the solution to cool to room temperature slowly over 12 hours to promote the growth of large, pure crystals of the less soluble diastereomeric salt.

  • Filter the crystals and wash with cold methanol.

  • Suspend the crystals in water, basify with 1M NaOH, and extract with DCM to liberate the enantiopure 4-MAI free base. Self-Validation Check: Analyze the liberated free base via chiral HPLC. If the enantiomeric excess (ee) is <99%, perform a second recrystallization of the salt from methanol/water before the final alkaline cleavage.

Part 3: Troubleshooting & FAQs

Q: I am seeing a 1:1 mixture of regioisomers in my NMR that will not separate on silica. What is going wrong? A: This is a known issue. Indane regioisomers (like 4-methyl and 5-methyl) have nearly identical electron densities and dipole moments, making them "inseparable by column chromatography" under standard conditions (). Solution: Switch to the ammonia-saturated DCM/MeOH system described in Protocol B. If separation still fails, convert the mixture to an HCl salt and attempt fractional crystallization from isopropanol/ether, as the salts often exhibit greater solubility differences than the free bases.

Q: My 4-MAI free base turns dark red/brown upon storage. How do I prevent this? A: The electron-donating methyl group on the aromatic ring increases the susceptibility of the benzylic/amine positions to atmospheric oxidation. Solution: Never store 4-MAI as a free base. Immediately after extraction, bubble dry HCl gas through the DCM solution (or add ethereal HCl) to precipitate 4-MAI·HCl. Store the white salt in an amber vial under an argon atmosphere at -20°C.

Q: The enantiomeric excess (ee) of my resolved 4-MAI is stuck at ~85%. How can I push it to >99%? A: An ee plateau usually indicates the formation of a solid solution system or co-precipitation of the more soluble diastereomer. Solution: Do not alter the resolving agent. Instead, take the 85% ee salt and perform an enantioselective dissolution (slurrying the crystals in a solvent where the minor diastereomer is highly soluble, such as warm acetone) rather than a full recrystallization. Filter the slurry hot; the remaining solid will be >99% pure.

References

  • Kotha, S., et al. (2021). Design, Synthesis and Late-Stage Modification of Indane-Based Peptides via[2+2+2] Cyclotrimerization. Chemistry - A European Journal.[Link]

  • Abdul Razak, et al. (2020). PCSK9 inhibitory activity of marine-derived compounds, aaptaminoids, and benzamide originated from Aaptos aaptos and Acanthaster planci as a potential treatment for atherosclerosis. Journal of Applied Pharmaceutical Science.[Link]

  • Patent WO2012116752A1 (2012).Process of resolution of 1-aminoindan.
Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dihydro-4-methyl-1H-inden-2-amine

Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-4-methyl-1H-inden-2-amine (commonly referred to as 4-methyl-2-aminoindane or 4-MeAI). The 2-aminoindane scaffold is a critical motif in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,3-dihydro-4-methyl-1H-inden-2-amine (commonly referred to as 4-methyl-2-aminoindane or 4-MeAI). The 2-aminoindane scaffold is a critical motif in drug development, frequently appearing in CNS-active compounds and pharmaceutically relevant inhibitors .

This guide is engineered for synthetic chemists and drug development professionals. It bypasses basic textbook theory to directly address the kinetic and thermodynamic realities of scaling up the reductive amination of 4-methyl-2-indanone.

Section 1: Mechanistic Causality & Reaction Pathways

The most scalable and economically viable route to 4-MeAI is the reductive amination of 4-methyl-2-indanone using an ammonia source (e.g., ammonium acetate) and a hydride reducing agent. However, this one-pot reaction is a complex network of competing equilibria. Understanding the kinetics of imine formation versus direct ketone reduction is the only way to establish a self-validating, high-yield protocol.

G Ketone 4-Methyl-2-indanone (Starting Material) Imine Primary Imine Intermediate Ketone->Imine + NH4OAc Alcohol 4-Methyl-2-indanol (Side Product 1) Ketone->Alcohol Direct Reduction Product 4-Methyl-2-aminoindane (Target Primary Amine) Imine->Product Hydride Reduction SecImine Secondary Imine Intermediate Product->SecImine + Unreacted Ketone Dimer Bis(4-methylindan-2-yl)amine (Side Product 2) SecImine->Dimer Hydride Reduction

Reaction pathways in the reductive amination of 4-methyl-2-indanone showing major side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly the secondary amine (dimer) instead of the target primary amine? A1: This is a classic over-alkylation issue driven by nucleophilicity. The newly formed primary amine (4-MeAI) is significantly more nucleophilic than the bulk ammonia source (ammonium acetate). If there is unreacted 4-methyl-2-indanone still present in the reaction matrix, 4-MeAI will rapidly attack it to form a secondary imine, which is subsequently reduced to the dialkylated dimer. Resolution: You must kinetically favor the primary imine. Use a massive stoichiometric excess of ammonium acetate (typically 10 equivalents) to statistically overwhelm the primary amine.

Q2: GC-MS analysis reveals a large peak corresponding to 4-methyl-2-indanol. How do I suppress ketone reduction? A2: Direct reduction of the ketone competes directly with imine reduction. If you are using Sodium cyanoborohydride (NaBH₃CN), it can reduce aliphatic ketones if the pH drops too low or if imine formation is sluggish. Resolution: Switch your reducing agent to Sodium triacetoxyborohydride (NaBH(OAc)₃). As established by Abdel-Magid et al., NaBH(OAc)₃ is exceptionally mild and exhibits remarkable kinetic selectivity for protonated imines over aliphatic ketones . Furthermore, pre-stirring the ketone and ammonium acetate for 2 hours before adding the hydride ensures the ketone pool is fully converted to the imine intermediate.

Q3: The reaction stalls with unreacted starting material remaining, even with excess reagents. Why? A3: Imine formation is a condensation reaction that releases water. In a closed system, this establishes a thermodynamic equilibrium that prevents complete conversion of the ketone. Resolution: Incorporate a physical dehydrating agent. Adding activated 3Å molecular sieves irreversibly sequesters the water byproduct, driving the equilibrium forward via Le Chatelier's principle.

Section 3: Validated Experimental Protocols

The following protocol utilizes an indirect (stepwise) reductive amination approach. It is designed as a self-validating system : the chemical transformations are physically verified through a targeted acid-base extraction that isolates the product from the specific side reactions discussed above .

Optimized Methodology: Stepwise Reductive Amination

Phase 1: Imine Pre-formation (Equilibrium Control)

  • Reagent Mixing: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-methyl-2-indanone in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over THF because it provides superior solubility for the intermediate iminium species and accelerates the reaction rate.

  • Ammonia Source Addition: Add 10.0 equivalents of anhydrous ammonium acetate (NH₄OAc).

  • Dehydration: Add 1.0 w/w equivalent of activated 3Å molecular sieves. Stir the suspension vigorously at room temperature for 2 hours. Causality: The sieves trap the water generated during condensation, preventing the hydrolysis of the imine back into the starting ketone.

Phase 2: Selective Reduction (Kinetic Control) 4. Hydride Addition: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is sterically bulky and electronically deactivated compared to NaBH₃CN. It reacts rapidly with the imine but is kinetically inert toward the ketone, virtually eliminating the 4-methyl-2-indanol side product. 5. Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the ketone spot is entirely consumed.

Phase 3: Self-Validating Acid-Base Workup 6. Quench & Acidification: Filter the mixture through a Celite pad to remove the molecular sieves. Quench the filtrate with 1M HCl until the aqueous layer reaches pH < 2. Extract with dichloromethane (DCM) and discard the organic layer. Causality/Validation: At pH < 2, the target 4-MeAI is fully protonated into a water-soluble ammonium salt. Any unreacted ketone or alcohol side product remains in the organic layer. This physical separation validates the purity of the amine pool. 7. Basification & Recovery: Basify the retained aqueous layer with 2M NaOH to pH > 10. Extract 3x with fresh DCM. Causality: The high pH deprotonates the amine, rendering it lipophilic. It migrates into the DCM layer, leaving inorganic salts behind. 8. Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure 2,3-dihydro-4-methyl-1H-inden-2-amine freebase.

Section 4: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution during the scale-up optimization of 4-MeAI.

Reducing AgentNH₄OAc (Equiv)Additive / DehydratorPrimary Amine Yield (%)Secondary Amine Dimer (%)Alcohol Side Product (%)
NaBH₃CN1.1None45.035.015.0
NaBH₃CN10.0None65.010.020.0
NaBH(OAc)₃1.1None52.041.04.0
NaBH(OAc)₃10.0None82.08.05.0
NaBH(OAc)₃ 10.0 3Å Molecular Sieves 94.0 < 2.0 < 1.0

Table 1: Impact of reducing agent selection and stoichiometric ratios on the product distribution of 4-methyl-2-indanone reductive amination.

References

  • White, D. R., Hutt, J. T., & Wolfe, J. P. (2015). "Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives." Journal of the American Chemical Society, 137(35), 11246–11249.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Optimization

Degradation pathways of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- in solution

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals working with 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (4-MAI). Welcome to the technical support and troubleshooting center for 4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals working with 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (4-MAI).

Welcome to the technical support and troubleshooting center for 4-methyl-2-aminoindane (4-MAI). As a rigid phenylethylamine analog containing a primary amine, 4-MAI is highly susceptible to specific environmental degradation pathways when formulated in aqueous or organic solutions. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of 4-MAI Degradation

Understanding the causality behind 4-MAI degradation is critical for designing stable experimental workflows. While aminoindanes demonstrate relative stability in buffered biological matrices 1[1], purified analytical solutions lack antioxidant protection and are vulnerable to three primary pathways:

  • Radical-Chain Oxidation: The mechanistic pathway of primary amine oxidation is driven by radical chain mechanisms 2[2]. Dissolved oxygen reacts with the primary amine to form hydroperoxide intermediates. Transition metals (e.g., Fe, Cu) in trace amounts catalyze the generation of free radicals, propagating the conversion of 4-MAI into hydroxylamines and highly conjugated, colored oximes.

  • Atmospheric CO₂ Capture (Carbamate Formation): Primary amines act as aggressive CO₂ scavengers. Atmospheric CO₂ reacts with the amine lone pair to form alkylammonium carbamate salts. This not only depletes the active 4-MAI concentration but also catalyzes C-N bond cleavage by shuttling protons, lowering the activation energy barrier for irreversible degradation 3[3].

  • Photolytic & Thermal Cleavage: Exposure to UV light or elevated temperatures accelerates both oxidation and deamination, leading to complete structural fragmentation.

G MAI 4-MAI (Primary Amine) O2 O2 / Trace Metals (Oxidation) CO2 Atmospheric CO2 (Acid-Base) Hydroxyl Hydroxylamine (+16 Da) MAI->Hydroxyl Radical Initiation Carbamate Alkylammonium Carbamate (+44 Da) MAI->Carbamate Nucleophilic Attack Oxime 4-Methyl-2-indanone Oxime (+14 Da net) Hydroxyl->Oxime Further Oxidation Cleavage C-N Bond Cleavage (Deamination) Carbamate->Cleavage Proton Shuttling / Heat

Figure 1: Primary degradation pathways of 4-MAI in solution via oxidation and CO2 capture.

Diagnostic FAQs

Q: Why did my 4-MAI stock solution turn yellow or brown over time? A: This is a classic symptom of oxidative degradation. Trace transition metals in your solvent catalyze the radical-initiated oxidation of the primary amine into an oxime (4-methyl-2-indanone oxime). These oximes and their subsequent polymeric byproducts are highly conjugated, absorbing blue light and appearing yellow/brown.

Q: I noticed a sudden drop in the pH of my aqueous 4-MAI solution, accompanied by a fine white precipitate. What happened? A: Your solution has absorbed atmospheric CO₂. 4-MAI acts as a carbon capture agent, forming carbamic acid which immediately reacts with another 4-MAI molecule to precipitate as an alkylammonium carbamate salt. This removes the basic amine from the solution, causing the pH to drop.

Q: How do I prevent degradation during the long-term storage of my working solutions? A: You must eliminate the causal factors (O₂, CO₂, metals, and light). Use degassed, metal-free solvents (sparged with Argon). Add a trace chelator like EDTA (0.1 mM) to sequester radical-initiating metals. Store the solution in amber vials backfilled with Argon at -20°C.

Experimental Protocols: Self-Validating Stability Workflow

To ensure trustworthiness in your analytical results, do not simply assume your storage conditions are adequate. Use the following self-validating protocol to empirically prove that your interventions have halted 4-MAI degradation.

Protocol: LC-MS Validation of 4-MAI Solution Stability

Objective: Identify the specific degradation mechanism occurring in your lab and validate the efficacy of corrective storage conditions.

Step 1: Preparation of Control and Test Solutions

  • Control (Forced Degradation): Prepare 1 mg/mL 4-MAI in standard HPLC-grade water. Leave the vial uncapped under ambient laboratory light for 48 hours. (Causality: Maximizes exposure to O₂, CO₂, and photons).

  • Test (Protected): Prepare 1 mg/mL 4-MAI in degassed, Argon-sparged HPLC-grade water containing 0.1 mM EDTA. Seal immediately in an amber vial purged with Argon. (Causality: EDTA chelates metals to stop radical initiation; Argon displaces O₂/CO₂; amber glass blocks UV).

Step 2: LC-MS Analysis

  • Analyze both samples using a C18 column with a Water/Acetonitrile (+ 0.1% Formic Acid) gradient.

  • Extract ion chromatograms for the parent ion [M+H]⁺ and the diagnostic degradant masses listed in Table 1 .

Step 3: Validation Check (Self-Correction)

  • Success: If the Test sample shows <1% degradation products while the Control shows >10%, your degradation is confirmed as oxidative/atmospheric, and your protective measures are validated for your specific lab environment.

  • Failure: If both samples degrade equally, the degradation is independent of atmospheric exposure. Suspect thermal degradation, extreme pH extremes, or severe solvent contamination.

Workflow Start Observe Solution Anomaly Visual Visual & pH Check Start->Visual Color Yellow/Brown Color? Visual->Color pH pH Drop / Precipitate? Visual->pH Oxidation Suspect: Oxidation (Oxime/Polymer) Color->Oxidation Yes Carbamate Suspect: Carbamate (CO2 Absorption) pH->Carbamate Yes LCMS Run LC-MS Protocol Oxidation->LCMS Carbamate->LCMS Action1 Degas Solvents & Add Chelators (EDTA) LCMS->Action1 Confirm +14/16 Da Action2 Store under Argon & Seal Vials LCMS->Action2 Confirm +44 Da

Figure 2: Diagnostic workflow for identifying and resolving 4-MAI solution degradation.

Quantitative Data Summaries

Use the following tables to cross-reference your analytical findings and establish proper storage SOPs.

Table 1: LC-MS Diagnostic Mass Shifts for 4-MAI Degradants

Chemical SpeciesDegradation MechanismExpected Mass Shift (Δ Da)Visual/Physical Indicator
4-MAI (Parent) N/A0Clear solution
Hydroxylamine Radical Oxidation+16Slight yellowing
Oxime Secondary Oxidation+14Deep yellow/brown color
Carbamate CO₂ Capture+44pH drop, fine precipitate
Cleaved Amine C-N Bond Cleavage-15 (loss of NH)None (requires MS detection)

Table 2: Impact of Environmental Factors on 4-MAI Solution Half-Life

Storage ConditionDissolved O₂Atmospheric CO₂Light ExposureEstimated Half-Life
Ambient (Uncapped, Clear Vial)HighHighHigh< 3 Days
Sealed, Clear VialModerateLowHigh~ 2 Weeks
Sealed, Amber VialModerateLowLow~ 1 Month
Argon-Purged, Amber Vial + EDTATraceTraceLow> 6 Months

References

  • Oxidative degradation of amine solvents for CO2 capture.
  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents. ChemRxiv.
  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Liter

Sources

Troubleshooting

Troubleshooting poor resolution in HPLC analysis of 4-methyl-2-aminoindane

Technical Support Center: HPLC Analysis of 4-Methyl-2-Aminoindane Troubleshooting Guides, FAQs, and Validated Protocols for Basic Amines Welcome to the Technical Support Center. As a Senior Application Scientist based in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 4-Methyl-2-Aminoindane Troubleshooting Guides, FAQs, and Validated Protocols for Basic Amines

Welcome to the Technical Support Center. As a Senior Application Scientist based in our Tokyo facility, I frequently encounter challenges with the chromatographic resolution of basic designer drugs and their intermediates. 4-methyl-2-aminoindane (4-MAI) presents a classic analytical challenge: it is a highly basic primary amine that strongly interacts with stationary phases, leading to severe peak tailing, band broadening, and co-elution with closely related positional isomers[1].

This guide is designed to move beyond generic advice by explaining the causality behind chromatographic failures and providing self-validating protocols to ensure absolute scientific integrity in your laboratory.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 4-methyl-2-aminoindane exhibit severe peak tailing, masking closely eluting impurities? A1: The root cause is electrostatic. 4-MAI is a basic primary amine with an estimated pKa of approximately 9.2 to 9.4[2]. In standard reversed-phase HPLC utilizing a neutral pH mobile phase, the amine is >99% protonated (cationic). Concurrently, residual silanol groups on standard silica-based stationary phases (pKa ~4.0) are ionized (anionic). This creates strong secondary ion-exchange interactions between the analyte and the silica backbone. This causality results in severe band broadening and peak tailing, which destroys theoretical plate count and resolution.

Q2: How can I resolve 4-MAI from its positional isomers (e.g., 5-methyl-2-aminoindane)? A2: Positional isomers of aminoindanes share identical molecular weights and highly similar hydrophobicity, making standard C18 columns ineffective for baseline resolution[3]. To separate these, you must exploit orthogonal retention mechanisms. Switching to a Pentafluorophenyl (PFP) stationary phase introduces π−π , dipole-dipole, and hydrogen-bonding interactions. The subtle differences in the electron density distribution of the aromatic ring between the 4-methyl and 5-methyl positions will dictate differential retention on a PFP column.

Q3: Should I use a low-pH or high-pH mobile phase for basic amines like 4-MAI? A3: Both are valid, but they operate on entirely different mechanistic principles:

  • Low-pH Strategy (pH < 2.5): Utilizes additives like 0.1% Trifluoroacetic acid (TFA). At this pH, silanols are fully protonated (neutralized), eliminating secondary interactions. Furthermore, the Hofmeister series dictates that chaotropic anions like trifluoroacetate form strong, neutral ion-pairs with protonated amines, significantly increasing retention and sharpening the peak[4].

  • High-pH Strategy (pH > 10.5): Utilizes buffers like ammonium hydroxide. At pH > 10.5, 4-MAI is deprotonated into its free-base form. It behaves as a standard hydrophobic neutral molecule, yielding excellent peak shape. Critical requirement: You must use a high-pH stable column (e.g., ethylene-bridged hybrid (BEH) silica) to prevent the dissolution of the silica bed.

Part 2: Quantitative Data & Mobile Phase Selection

Selecting the correct mobile phase modifier is the most critical step in troubleshooting basic amine resolution. Use the table below to determine the best additive based on your detector and resolution goals.

Modifier / AdditiveTypical Conc.Mechanism of Action (Causality)Impact on 4-MAI ResolutionMS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Lowers pH to < 2.5 (neutralizes silanols); acts as a strong ion-pairing agent.Excellent peak shape; high retention.Poor (Causes severe ion suppression in LC-MS).
Formic Acid 0.1%Lowers pH to ~2.7; weak ion-pairing capability.Moderate tailing; lower retention than TFA.Excellent (Standard for LC-MS).
Triethylamine (TEA) 10 - 20 mMActs as a competing base, aggressively binding to and blocking active silanols.Sharpens peaks on older, non-endcapped silica columns.Poor (Contaminates MS source; UV only).
Ammonium Hydroxide 0.1% (pH 10.5)Deprotonates 4-MAI into its neutral free-base form.Maximum retention; baseline resolution of impurities.Excellent (Requires high-pH stable column).

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) that dictate whether the analytical run is legally and scientifically permissible.

Protocol A: Orthogonal Isomer Separation (LC-MS Compatible)

Designed to resolve 4-MAI from 5-MAI and other isobaric interferences.

  • Stationary Phase Selection: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: PFP provides π−π selectivity crucial for isomer differentiation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Methanol. Causality: Do not use Acetonitrile. Acetonitrile is a π -electron-rich solvent that competes with the analyte for the π−π interactions on the PFP ring. Methanol is protic and preserves these interactions.

  • Temperature Control: Set the column oven to 25°C. Lower temperatures restrict molecular rotation, enhancing the steric recognition of positional isomers.

  • Self-Validation (SST): Inject a resolution standard containing 4-MAI and 5-MAI.

    • Pass Criteria: Resolution ( Rs​ ) must be ≥1.5 . Asymmetry factor ( As​ ) must be ≤1.3 .

    • Failure Action: If Rs​<1.5 , decrease the initial gradient slope by 2% B/min and verify column oven temperature.

Protocol B: High-pH Free-Base Workflow (Maximum Peak Capacity)

Designed for complex matrix profiling where peak tailing masks trace impurities.

  • Stationary Phase Selection: Install an Ethylene-Bridged Hybrid (BEH) C18 column (stable up to pH 12).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Dilution: Dilute the 4-MAI sample in a mixture of 90% Water / 10% Acetonitrile. Causality: Injecting a sample in a highly organic solvent causes "solvent breakthrough," leading to split peaks for early-eluting basic amines.

  • Self-Validation (SST): Inject a 1.0 µg/mL standard of 4-MAI.

    • Pass Criteria: Theoretical plates ( N ) must exceed 10,000. As​ must be between 0.95 and 1.10.

    • Failure Action: If As​>1.10 , the column frit is likely fouled. Perform a reverse-flush with 90% Acetonitrile.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision matrix to systematically eliminate the root causes of poor resolution in aminoindane analysis.

HPLC_Troubleshooting Start Poor Resolution / Tailing of 4-methyl-2-aminoindane CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Low pH Strategy (< 3.0) Protonates silanols & amine CheckPH->LowPH Acidic Additives HighPH High pH Strategy (> 10.5) Neutralizes amine (Free base) CheckPH->HighPH Basic Additives AddTFA Add 0.1% TFA (Ion-pairing agent) LowPH->AddTFA UseHybrid Use High-pH Stable Hybrid C18 Column HighPH->UseHybrid CheckCol Evaluate Stationary Phase AddTFA->CheckCol UseHybrid->CheckCol UsePFP Switch to PFP Column (Separates positional isomers) CheckCol->UsePFP Isomer Co-elution UsePolar Use Polar-Embedded C18 (Shields residual silanols) CheckCol->UsePolar Persistent Tailing Success Optimal Resolution & Symmetrical Peak Shape UsePFP->Success UsePolar->Success

Figure 1: Decision matrix for troubleshooting poor HPLC resolution of basic aminoindanes.

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Chapter 13: High performance liquid chromatography in forensic toxicological analysis Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2,3-dihydro-4-methyl-1H-inden-2-amine

Welcome to the Application Scientist Support Portal. Working with aminoindane derivatives like 2,3-dihydro-4-methyl-1H-inden-2-amine often presents significant biophysical challenges in in vitro and cell-based assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with aminoindane derivatives like 2,3-dihydro-4-methyl-1H-inden-2-amine often presents significant biophysical challenges in in vitro and cell-based assays. Due to its lipophilic indane core and pH-dependent primary amine, researchers frequently encounter erratic dose-response data, false negatives, and solvent crash-out.

This guide synthesizes field-proven methodologies, diagnostic tools, and self-validating protocols to ensure your biological assays maintain strict scientific integrity.

Diagnostic Workflows & Decision Trees

Before altering your assay buffer, you must identify the root cause of the solubility failure. The following decision tree outlines the standard diagnostic workflow for 2,3-dihydro-4-methyl-1H-inden-2-amine.

SolubilityDecisionTree Issue Solubility Issue Detected (Turbidity/Erratic Data) Form Evaluate Chemical Form Issue->Form FreeBase Free Base Form (Highly Lipophilic) Form->FreeBase If Free Base SaltForm Salt Form (e.g., HCl) (Water Soluble) Form->SaltForm If Salt MakeSalt Synthesize HCl Salt or use HP-β-CD FreeBase->MakeSalt CheckpH Check Buffer pH SaltForm->CheckpH Proceed Proceed to Biological Assay MakeSalt->Proceed pHHigh pH > 7.4 (Amine Deprotonates) CheckpH->pHHigh Basic pHLow pH 6.5 - 7.4 (Amine Protonated) CheckpH->pHLow Physiological AddCosolvent Use ≤0.5% DMSO or Adjust pH pHHigh->AddCosolvent pHLow->Proceed AddCosolvent->Proceed

Decision tree for troubleshooting 2,3-dihydro-4-methyl-1H-inden-2-amine solubility.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does 2,3-dihydro-4-methyl-1H-inden-2-amine precipitate when transitioning from a DMSO stock to my aqueous assay buffer? A: This phenomenon, known as "solvent crash-out," occurs when the kinetic solubility of the compound is exceeded during the phase transition[1]. 2,3-dihydro-4-methyl-1H-inden-2-amine possesses a lipophilic indane core. When dissolved in 100% DMSO, the solvent molecules completely solvate the hydrophobic ring. Upon rapid introduction into an aqueous buffer, the local concentration of water spikes, displacing the DMSO before the compound can reach a stable thermodynamic equilibrium in the aqueous phase. To prevent this, perform serial dilutions in 100% DMSO first, then execute a rapid, high-dilution transfer (e.g., 1:100) into pre-warmed assay buffer under vigorous vortexing[2].

Q: What is the maximum allowable DMSO concentration for in vitro cell culture assays using this compound? A: For most immortalized cell lines, the final DMSO concentration should not exceed 0.5% (v/v) to avoid cytotoxic effects and assay interference[3]. However, if you are working with sensitive primary cells or stem cells, the threshold is significantly lower; you must maintain the final DMSO concentration at or below 0.1%[3]. Always include a vehicle control (assay media with the exact same DMSO concentration as your compound wells) to establish a baseline for cell viability[2].

Q: Should I use the free base or the salt form of 2,3-dihydro-4-methyl-1H-inden-2-amine? A: Always opt for the salt form (e.g., hydrochloride salt) for biological assays if available. The free base of this aminoindane is highly lipophilic and exhibits poor aqueous dissolution rates. Converting the primary amine to an HCl salt protonates the nitrogen, disrupting the crystal lattice energy and significantly enhancing ion-dipole interactions with water[4]. If you only have the free base, you may need to slightly lower the pH of your initial aqueous diluent (e.g., pH 6.0-6.5) to force protonation before neutralizing to physiological pH (7.4) for the assay[4].

Q: If DMSO is too toxic for my specific assay, what alternative solubilization strategies can I use? A: If organic co-solvents are prohibitive, complexation with cyclodextrins is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the lipophilic indane ring of 2,3-dihydro-4-methyl-1H-inden-2-amine, while its hydrophilic exterior ensures high aqueous solubility[5]. This creates a water-soluble inclusion complex without altering the intrinsic pharmacological properties of the compound.

Quantitative Data & Solvent Guidelines

To prevent cytotoxicity and noisy data, adhere strictly to the maximum co-solvent limits summarized below.

Table 1: Recommended Maximum Co-Solvent Concentrations by Assay Type

Assay TypeMax DMSO (%)Max HP-β-CD (%)Primary Solubilization Strategy
Biochemical / Enzyme Assays 1.0% - 5.0%5.0%Direct DMSO addition
High-Throughput Screening (HTS) 0.1% - 1.0%2.0%Serial dilution in DMSO[2]
Immortalized Cell Culture 0.1% - 0.5%1.0%Step-wise aqueous dilution[3]
Primary Cells / Stem Cells ≤ 0.1%0.5%HP-β-CD Complexation[3]

Table 2: Troubleshooting Matrix for 2,3-dihydro-4-methyl-1H-inden-2-amine

ObservationMechanistic CauseRecommended Solution
Turbidity in assay well Solvent crash-out (Kinetic limit exceeded)Pre-warm buffer to 37°C; ensure rapid mixing during transfer.
Erratic dose-response curve Micro-precipitation (invisible to naked eye)Validate solubility via nephelometry or Dynamic Light Scattering (DLS).
Loss of potency over time Hydrolysis/Oxidation in wet DMSOUse argon-purged, anhydrous DMSO; avoid freeze-thaw cycles[1].

Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Use this protocol to prevent compound degradation and maximize kinetic solubility.

Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility limit of lipophilic molecules and can lead to the hydrolysis or oxidation of sensitive amine compounds during long-term storage[1].

  • Preparation: Weigh out the required mass of 2,3-dihydro-4-methyl-1H-inden-2-amine in a low-humidity environment (e.g., a desiccated glove box).

  • Solubilization: Dissolve the compound in argon-purged, anhydrous DMSO (≥99.9% purity) to achieve a master stock concentration of 10 mM.

  • Storage: Aliquot the solution into single-use amber microcentrifuge tubes to prevent photodegradation and freeze-thaw cycles. Store immediately at -80°C.

  • Validation Check (Self-Validating Step): Before use, thaw an aliquot to room temperature and centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a visible pellet forms, the compound has precipitated, indicating that the stock concentration is no longer accurate and must be discarded.

Protocol B: Stepwise Aqueous Dilution to Prevent Crash-Out

Use this workflow when introducing DMSO stocks into aqueous cell culture media.

SerialDilution Stock 10 mM Stock in 100% Anhydrous DMSO Intermediate Intermediate Dilution in 100% DMSO Stock->Intermediate Serial Dilution Aqueous 100x Dilution in Aqueous Buffer (Pre-warm) Intermediate->Aqueous Rapid Mixing (Vortex/Sonicate) Assay Final Assay Well (≤0.1% DMSO) Aqueous->Assay Transfer to Cells

Stepwise dilution workflow to prevent solvent crash-out of lipophilic compounds.

Causality: Performing serial dilutions directly in the aqueous buffer causes the DMSO concentration to drop rapidly, forcing the compound out of solution. Diluting in 100% DMSO first ensures the compound remains fully solvated until the final, rapid transfer step[2].

  • Intermediate Dilution: Perform all serial dilutions (e.g., 10 mM down to 100 µM) in 100% anhydrous DMSO.

  • Buffer Preparation: Pre-warm your aqueous assay buffer or cell culture media to 37°C.

  • Transfer: Add the DMSO intermediate dropwise into the pre-warmed buffer at a 1:100 ratio (e.g., 10 µL of DMSO stock into 990 µL of buffer) while vortexing vigorously. This yields a 1 µM working solution at 1% DMSO.

  • Final Assay: Dilute this working solution 1:10 into your final assay wells to achieve a final concentration of 0.1 µM compound and a safe 0.1% DMSO concentration[3].

  • Validation Check (Self-Validating Step): Measure the absorbance of the final working solution at 600 nm (OD600). An OD600 reading < 0.05 confirms the absence of micro-precipitates, validating complete solubilization.

Protocol C: HP-β-CD Complexation (Aqueous Solubilization)

Use this protocol if DMSO is entirely prohibited in your assay.

Causality: Sonication provides the kinetic energy required for the lipophilic indane ring of 2,3-dihydro-4-methyl-1H-inden-2-amine to enter and stably reside within the hydrophobic cavity of the cyclodextrin molecule[5].

  • Reagent Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in physiological saline or PBS (pH 7.4).

  • Addition: Add the free base or salt form of the compound directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath for 30 to 60 minutes at 37°C until the solution transitions from cloudy to optically clear.

  • Validation Check (Self-Validating Step): Pass the solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC. A recovery rate of >95% validates that the compound is fully complexed and not merely suspended as insoluble micro-particles.

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl-

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly known as 4-methyl-2-aminoindane or 4-MAI).

As you transition from milligram-scale discovery to kilogram-scale production, the synthetic route—typically the reductive amination of 4-methyl-2-indanone—presents unique thermodynamic, kinetic, and safety challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yield, purity, and safety.

Process Overview & Synthetic Workflow

The most scalable route to 4-methyl-2-aminoindane avoids hazardous stoichiometric reducing agents (like LiAlH4) in favor of catalytic reductive amination. The workflow below outlines the critical path from ketone to the isolated hydrochloride salt.

G A 4-Methyl-2-indanone (Starting Material) B Imine Formation (NH4OAc, MeOH, 20°C) A->B Add NH3 source C Catalytic Reduction (H2, Pd/C, 50 psi) B->C Hydrogenation D Workup & Extraction (NaOH, MTBE) C->D Filter catalyst E Salt Formation (HCl in IPA) D->E Phase separation F 4-Methyl-2-aminoindane HCl (Final Product) E->F Crystallization

Workflow for the scale-up reductive amination of 4-methyl-2-indanone.

Frequently Asked Questions & Troubleshooting

Q1: We are observing high levels of secondary amine impurities (dimerization) during scale-up. How can we improve primary amine selectivity?

The Causality: During reductive amination, the newly formed primary amine (4-methyl-2-aminoindane) is highly nucleophilic. If the reduction of the initial imine is too slow, or if the concentration of the starting ketone remains high, the primary amine will attack unreacted 4-methyl-2-indanone to form a secondary imine. Subsequent reduction yields the bis(4-methyl-2-indanyl)amine dimer[1].

The Solution:

  • Push the Equilibrium: Use a massive excess of the ammonia source (e.g., 10–15 equivalents of ammonium acetate or methanolic ammonia) to drive the equilibrium entirely toward the primary imine before initiating reduction.

  • Kinetic Control: Ensure rapid hydrogen mass transfer. On scale, use a high-shear impeller (e.g., gas-entrainment stirrer) to ensure the primary imine is reduced to the primary amine faster than it can react with any residual ketone.

Q2: How do we safely manage the exotherm during the catalytic hydrogenation step on a multi-kilogram scale?

The Causality: The reduction of the carbon-nitrogen double bond is highly exothermic (ΔH ≈ -20 to -30 kcal/mol). In a laboratory flask, the high surface-area-to-volume ratio easily dissipates this heat. In a pilot-plant reactor, heat removal is strictly limited by the jacket area. Uncontrolled exotherms can lead to solvent boiling, catalyst deactivation, and runaway pressure events.

The Solution: Do not charge all reagents and pressurize immediately. Instead, operate the reactor in a mass-transfer-limited regime . Maintain the jacket temperature at 20°C and dose the hydrogen gas incrementally. By controlling the hydrogen feed rate, you directly control the reaction rate and, consequently, the heat generation rate.

Q3: We are experiencing emulsion issues during the aqueous workup. How can we ensure clean phase separation?

The Causality: 2-Aminoindane derivatives can act as weak surfactants, especially if the pH of the aqueous phase is near the pKa of the amine (approx. 9.5). At this pH, you have a mixture of protonated (water-soluble) and free-base (organic-soluble) species, which stabilizes emulsions[2].

The Solution: Adjust the aqueous phase to pH > 12 using 50% w/w NaOH. This ensures the amine is entirely in its uncharged, free-base form, drastically reducing its surfactant properties and driving it into the organic phase (e.g., MTBE or Toluene). Filter the biphasic mixture through a pad of Celite prior to separation to remove any colloidal palladium catalyst, which also stabilizes emulsions.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between ammonia equivalents, hydrogen pressure, and product distribution, demonstrating the necessity of optimized parameters for scale-up.

NH₃ Source (Equivalents)H₂ Pressure (psi)Conversion (%)Primary Amine (%)Dimer Impurity (%)
NH₄OAc (2.0 eq)15>9965.232.5
NH₄OAc (5.0 eq)15>9981.416.1
NH₄OAc (10.0 eq)50>9994.74.1
NH₃ in MeOH (15.0 eq)50>9998.2 <1.0

Table 1: Effect of reaction parameters on the chemoselectivity of 4-methyl-2-indanone reductive amination.

Self-Validating Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system; each step includes an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than at the end of the synthesis.

Step 1: Imine Formation

  • Charge a 20 L jacketed reactor with 4-methyl-2-indanone (1.00 kg, 6.84 mol) and 7 N ammonia in methanol (14.6 L, 102 mol, 15 eq).

  • Stir at 20°C for 4 hours.

  • IPC Check: Analyze an aliquot via GC-MS. Validation: Proceed only when residual ketone is <2% relative to the imine peak.

Step 2: Catalytic Reduction

  • Inert the reactor with N₂. Carefully charge 10% Pd/C (50% wet, 100 g).

  • Purge the headspace with N₂ (3x), then with H₂ (3x).

  • Pressurize to 50 psi with H₂. Maintain jacket temperature at 20°C.

  • IPC Check: Monitor hydrogen uptake via mass flow meter. Validation: The reaction is complete when H₂ uptake ceases for 30 consecutive minutes.

Step 3: Workup & Free-Basing

  • Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad to remove Pd/C.

  • Concentrate the methanolic filtrate under vacuum to approx. 3 L.

  • Add MTBE (5 L) and 2 M aqueous NaOH (3 L). Stir vigorously for 15 minutes.

  • IPC Check: Test the pH of the aqueous layer. Validation: pH must be ≥ 12. If not, add 50% NaOH until reached.

  • Separate the layers. Wash the organic layer with brine (2 L), dry over anhydrous Na₂SO₄, and filter.

Step 4: Hydrochloride Salt Crystallization

  • Transfer the MTBE solution to a clean reactor. Cool to 0–5°C.

  • Slowly dose 5–6 N HCl in isopropanol (1.5 L) over 2 hours, maintaining internal temperature <10°C. A white precipitate will form.

  • Stir for an additional 2 hours at 0°C. Filter the solid and wash with cold MTBE (1 L).

  • Dry in a vacuum oven at 45°C to constant weight.

  • IPC Check: Perform HPLC assay and Karl Fischer titration. Validation: Purity >99.0% a/a, Water <0.5%.

References

  • Google Patents. "WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement". Google Patents.

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 4-Methyl-2-Aminoindane (4-MAI) Derivatives

Welcome to the Analytical Support Center. As drug development pivots toward complex psychoactive compounds and targeted therapeutics, the spectral interpretation of rigid bicyclic systems has become a critical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As drug development pivots toward complex psychoactive compounds and targeted therapeutics, the spectral interpretation of rigid bicyclic systems has become a critical bottleneck.

Because 2-aminoindanes act as conformationally restricted 1[1], they exhibit highly specific resonance patterns. The addition of a methyl group at the C4 position breaks the molecule's symmetry, resulting in highly complex, overlapping spin systems in the aliphatic region. This guide provides authoritative, self-validating workflows to resolve these specific NMR challenges.

Part 1: Fundamental NMR Challenges in 4-MAI (FAQ)

Q: Why does the aliphatic region of 4-MAI look so much more complex than an unsubstituted 2-aminoindane? A: In an unsubstituted 2-aminoindane, the molecule possesses a plane of symmetry, making the C1 and C3 carbons chemically equivalent. Introducing a methyl group at C4 breaks this symmetry entirely. Furthermore, the five-membered cyclopentene ring adopts a puckered envelope conformation. This means the pseudo-axial and pseudo-equatorial protons on each methylene carbon are diastereotopic. Consequently, instead of a simple first-order splitting pattern, you observe four distinct, highly coupled proton signals (doublets of doublets) for the C1 and C3 positions, which often overlap heavily in the 2.5–3.5 ppm region.

Q: How does the 4-methyl group affect the aromatic splitting pattern? A: The C4 substitution transforms the symmetric ortho-disubstituted benzene ring (an AA'BB' system) of a standard indane into an asymmetric 1,2,3-trisubstituted pattern (an AMX or ABC system). You will typically observe a doublet for C5-H, a triplet (or doublet of doublets) for C6-H, and a doublet for C7-H. The exact chemical shifts are dictated by the inductive and anisotropic shielding effects of the C4-methyl group.

Q: How do I definitively differentiate the C1 and C3 methylene protons? A: You cannot rely on 1D ¹H NMR or even 2D COSY for this, as both C1 and C3 couple to the C2 methine proton. The causality of differentiation lies in Heteronuclear Multiple Bond Correlation (HMBC) . The C4-methyl protons will show a strong 3-bond correlation to the C3 carbon, but a 5-bond correlation (which is NMR invisible) to the C1 carbon. This spatial and bond-distance reality perfectly discriminates the two methylene groups.

Part 2: Troubleshooting Guide: Resolving Overlapping Signals

Issue: Severe signal overlap in the 2.5–3.5 ppm region involving C1-H₂, C3-H₂, and potential N-alkyl substituents, leading to ambiguous structural assignments. Solution: Implement a self-validating 2D NMR workflow. Relying solely on 1D ¹H NMR is insufficient for the 2[2] in aminoindanes.

NMR_Workflow Step1 1D 1H NMR Identify Overlap Step2 13C & DEPT-135 Identify CH2 vs CH Step1->Step2 Aliphatic complexity Step3 2D COSY Trace H2 to H1/H3 Step2->Step3 Map spin systems Step4 2D HSQC Link 1H to 13C Step3->Step4 Resolve diastereotopes Step5 2D HMBC Link C4-Methyl to C3 Step4->Step5 Differentiate C1/C3 Result Unambiguous Assignment of 4-MAI Step5->Result Final Verification

Workflow for resolving diastereotopic and overlapping signals in 4-MAI derivatives.

Protocol: Self-Validating 2D NMR Workflow

To ensure scientific integrity, every step in this protocol builds a logical foundation for the next, culminating in a self-validating loop.

Step 1: Sample Preparation & 1D Acquisition

  • Dissolve 10–15 mg of the 4-MAI derivative in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure high purity (>95%) to prevent impurity overlap in the critical aliphatic region.

  • Acquire standard ¹H and ¹³C spectra.

  • Causality Check: Run a DEPT-135 experiment. This will invert the CH₂ signals (C1 and C3), instantly distinguishing them from the positive C2-CH and C4-CH₃ signals.

Step 2: Spin System Mapping (COSY & HSQC)

  • COSY: Identify the H2 multiplet (typically ~3.5–4.0 ppm). Trace the cross-peaks to the four distinct proton signals belonging to C1 and C3.

  • HSQC: Correlate these four proton signals to their respective two carbon signals. As demonstrated in the evaluation of 3[3], this pairs the pseudo-axial and pseudo-equatorial protons to C1 and C3, respectively.

Step 3: Unambiguous Differentiation (HMBC)

  • Locate the C4-methyl singlet (~2.2–2.4 ppm).

  • Look for a 3-bond correlation from the methyl protons to a CH₂ carbon.

  • Causality Check: The carbon showing this correlation is definitively C3. The remaining CH₂ carbon is C1.

Step 4: The Self-Validating Loop (NOESY)

  • To prove your HMBC assignment is correct, run a 2D NOESY experiment.

  • Confirm the spatial proximity of the C4-methyl protons to the H3 protons. A strong NOE cross-peak must be observed for H3, but not for H1. If this holds true, your system is self-validated.

Part 3: Standardized Quantitative Data

Use the following table as a benchmark when analyzing your 4-MAI spectra. Note that exact shifts will vary slightly based on N-alkylation or salt form (e.g., HCl vs. free base).

NucleusPositionTypical Chemical Shift (ppm)MultiplicityCausality / Diagnostic Notes
¹H C4-CH₃2.20 – 2.40Singlet (s)Deshielded by the aromatic ring; the key anchor for HMBC.
¹H C3-H (ax/eq)2.50 – 3.10Doublet of doublets (dd)Two distinct signals; shows strong HMBC to C4-methyl.
¹H C1-H (ax/eq)2.60 – 3.20Doublet of doublets (dd)Two distinct signals; shows NO HMBC to C4-methyl.
¹H C2-H3.50 – 4.00Multiplet (m)Highly split; coupled to four adjacent non-equivalent protons.
¹H C5, C6, C7-H6.90 – 7.20d, t, d (AMX system)Splitting dictated by the asymmetric C4 substitution.
¹³C C4-CH₃18.0 – 21.0Quartet (q)-
¹³C C336.0 – 40.0Triplet (t)Inverted in DEPT-135.
¹³C C138.0 – 42.0Triplet (t)Inverted in DEPT-135.
¹³C C250.0 – 55.0Doublet (d)Positive in DEPT-135; shifts downfield if N-alkylated.

References

  • Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy ACS Omega[Link]

  • Characterization of the Methylenedioxy-2-Aminoindans ResearchGate [Link]

  • Design, synthesis and preliminary pharmacologic evaluation of 2-aminoindane-quinoline analogs as dopaminergic agents Der Pharma Chemica[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Gold Standards: Purity Validation and Comparative Profiling of Synthetic 1H-Inden-2-amine, 2,3-dihydro-4-methyl-

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Aminoindanes 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly known as 4-Methyl-2-aminoin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Aminoindanes

1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly known as 4-Methyl-2-aminoindane or 4-MAI; CAS: 61957-30-0) is a rigidified phenethylamine analogue utilized extensively as a precursor and pharmacological probe in neurochemical research[1]. Because of its structural similarity to other psychoactive aminoindanes, its synthesis often yields complex matrices containing positional isomers (such as 5-MAI), unreacted indanones, and inorganic catalysts.

For drug development professionals, relying on a single analytical method (e.g., standard HPLC) is a critical vulnerability. Trace impurities can drastically skew pharmacological assays and toxicological profiles. To establish absolute trustworthiness, the validation of synthetic 4-MAI must employ a self-validating mass balance system , where orthogonal techniques compensate for each other's blind spots to calculate the absolute mass fraction[2].

Comparative Analysis of Purity Validation Methodologies

To establish an authoritative purity profile, we compare three orthogonal techniques. Each modality is selected based on a specific mechanistic causality to address vulnerabilities in the validation process.

Table 1: Comparative Analysis of Analytical Modalities for 4-MAI
Analytical ModalityTarget ImpuritiesMechanistic Advantage (Causality)Inherent Limitation
GC-MS (Derivatized) Volatiles & Positional IsomersDerivatization eliminates amine tailing; MS resolves isomeric fragments[3].Blind to non-volatile salts and high-MW oligomers.
HPLC-DAD Non-Volatile PrecursorsCore-shell stationary phase resolves structurally similar indanones[4].Requires chromophore; provides only relative area %.
qNMR Absolute Mass FractionPrimary ratio method independent of analyte reference standards[5].Lower sensitivity for trace impurities (<0.1% w/w).
ICP-OES Elemental/Catalyst ResiduesAtomization detects inorganic catalysts (e.g., Pd, Pt) from synthesis[4].Does not provide structural information on organics.

The Self-Validating Mass Balance Workflow

Absolute purity cannot be assumed from a single chromatographic trace. Instead, it is calculated using a mass balance equation: Purity = (100% - Organic Impurities) × (100% - Volatiles - Non-Volatile Residues) [2].

Below is the logical workflow designed to feed empirical data into this equation.

Workflow A Synthetic 4-MAI Batch B GC-MS Profiling (Volatiles & Isomers) A->B Derivatization C HPLC-DAD (Non-Volatile Organics) A->C Extraction D qNMR Analysis (Absolute Purity) A->D Internal Std E ICP-OES (Elemental Impurities) A->E Digestion F Mass Balance Calculation (Purity = 100% - Impurities) B->F C->F D->F E->F G Validated 4-MAI Reference Standard F->G Certification

Multi-tier orthogonal workflow for absolute purity mass balance calculation.

Experimental Protocols & Mechanistic Causality

Protocol 1: GC-MS Isomeric Differentiation via MBTFA Derivatization
  • Causality: Underivatized aminoindanes exhibit severe peak tailing on standard siloxane columns due to hydrogen-bond interactions between the primary amine and active silanol sites on the glass liner. Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) converts 4-MAI into a trifluoroacetamide derivative. This eliminates tailing, enhances volatility, and generates unique mass fragments to unambiguously distinguish 4-MAI from its positional isomers[3].

  • Step-by-Step Method:

    • Dissolve 1.0 mg of synthetic 4-MAI in 1.0 mL of anhydrous ethyl acetate.

    • Add 50 µL of MBTFA and incubate in a sealed vial at 60°C for 20 minutes.

    • Evaporate to dryness under a gentle nitrogen stream to remove excess reagent, then reconstitute in 100 µL of ethyl acetate.

    • Inject 1 µL into a GC-MS equipped with an Rxi-5Sil MS column (30m x 0.25mm x 0.25µm).

    • Run a temperature program starting at 80°C (hold 1 min), ramping at 15°C/min to 280°C. Monitor characteristic fragments to confirm isomeric purity.

Protocol 2: HPLC-DAD Organic Impurity Profiling
  • Causality: To capture non-volatile reaction byproducts (e.g., unreacted 4-methyl-2-indanone) that evade GC-MS, a reverse-phase is employed[4]. Utilizing a core-shell particle column reduces the eddy diffusion term in the van Deemter equation, providing the ultra-high efficiency required to separate structurally similar synthetic byproducts.

  • Step-by-Step Method:

    • Prepare a 0.5 mg/mL solution of 4-MAI in 50:50 Methanol:Water (v/v).

    • Utilize a core-shell C18 column (e.g., Kinetex 5µm XB-C18, 150 x 4.6 mm).

    • Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B), from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Extract chromatograms at λ=210 nm and 266 nm. Perform peak purity analysis using DAD spectral overlay across the 4-MAI peak apex to ensure no hidden co-elution.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
  • Causality: While chromatography provides relative area percentages, qNMR yields an absolute mass fraction by comparing the integral of a distinct 4-MAI proton signal against a certified internal reference material. To ensure quantitative accuracy, the relaxation delay (D1) must be strictly set to ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton; otherwise, the purity value will be systematically skewed[5].

  • Step-by-Step Method:

    • Accurately weigh ~10 mg of 4-MAI and ~5 mg of Maleic Acid CRM (internal standard) using a microbalance (d=0.001 mg).

    • Co-dissolve in 0.6 mL of Deuterated Methanol (CD3OD).

    • Acquire a 1H-NMR spectrum at 400 MHz or higher, using a 30° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Integrate the maleic acid singlet (~6.3 ppm) and a distinct 4-MAI aromatic signal. Calculate absolute purity using the standard qNMR mass ratio equation.

Comparative Data: High-Purity Synthetic vs. Commercial Grade

High-purity aminoindanes can be achieved through rigorous and selective crystallization[6]. Table 2 objectively compares a high-purity synthetic batch of 4-MAI against a standard commercial-grade alternative, demonstrating how relying on a single metric (like HPLC) can be dangerously misleading.

Table 2: Quantitative Purity Comparison
Analytical ParameterHigh-Purity Synthetic 4-MAICommercial Grade 4-MAI
Appearance White crystalline powderOff-white/yellowish powder
GC-MS Isomeric Purity >99.9% (No 5-MAI detected)94.5% (Contains 4.2% 5-MAI)
HPLC-DAD Organic Purity 99.8%96.1% (Unreacted precursor present)
ICP-OES (Heavy Metals) < 5 ppm145 ppm (Palladium catalyst residue)
qNMR Absolute Assay 99.5% ± 0.2% 91.8% ± 0.8%
Calculated Mass Balance 99.7% 94.1%

Data Interpretation: The commercial grade shows a 96.1% purity via HPLC, which might seem acceptable. However, the mass balance calculation and qNMR reveal an absolute purity closer to 91.8%. This discrepancy is caused by HPLC's inability to detect the 145 ppm of inorganic Palladium and the co-eluting 5-MAI isomer that lacks distinct UV differentiation from 4-MAI.

Conclusion

Validating the purity of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- demands a rigorous, multi-modal approach. Relying solely on HPLC can mask volatile isomers, while GC-MS alone overlooks non-volatile salts. By implementing the self-validating mass balance workflow outlined above, researchers can ensure the absolute integrity of their synthetic batches, thereby safeguarding downstream pharmacological and toxicological data.

References

  • ResearchGate. "GC-MS analysis of eight aminoindanes using three derivatization reagents". Forensic Science International. URL:[Link]

  • SlideServe. "Chemical Characterisation of Aminoindan(e) Products from Internet Purchases". Centre for Clinical Practice, Safe Medicines and Drug Misuse Research. URL:[Link]

  • National Measurement Institute (NMIA). "REFERENCE MATERIAL PRODUCT INFORMATION SHEET". Australian Government Department of Industry. URL: [Link]

  • Google Patents. "Method for producing 2-aminoindane and salts thereof". JPH0597778A.

Sources

Validation

1H-Inden-2-amine, 2,3-dihydro-4-methyl- vs. rasagiline as a MAO-B inhibitor

Title: Comparative Pharmacodynamics: 1H-Inden-2-amine, 2,3-dihydro-4-methyl- vs. Rasagiline in MAO-B Inhibition 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacodynamics: 1H-Inden-2-amine, 2,3-dihydro-4-methyl- vs. Rasagiline in MAO-B Inhibition

1. Executive Summary & Structural Causality As drug development professionals evaluate the aminoindane scaffold for neurodegenerative and psychiatric applications, understanding the structure-activity relationship (SAR) is paramount. This guide objectively compares 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly known as 4-methyl-2-aminoindane or 4-MAI) with Rasagiline (N-propargyl-1R-aminoindan).

While both molecules share a rigid bicyclic aminoindane core, their pharmacological trajectories diverge entirely due to a single functional group: the N-propargyl moiety. Rasagiline acts as a highly potent, irreversible "suicide" inhibitor of Monoamine Oxidase B (MAO-B)[1]. In contrast, 4-MAI, lacking this alkyne warhead, functions primarily as a reversible ligand with weak MAO affinity, demonstrating higher tropism for monoamine transporters and dopamine D3 receptors[2].

2. Mechanistic Divergence: Irreversible vs. Reversible Binding The causality behind their differing efficacies lies in their interaction with the FAD (flavin adenine dinucleotide) cofactor within the MAO-B active site.

  • Rasagiline: The N-propargyl group aligns perfectly within the bipartite substrate cavity of human MAO-B. Upon enzymatic oxidation, the alkyne undergoes a nucleophilic attack by the N5 atom of the FAD cofactor, forming a covalent flavin-inhibitor adduct[3]. This permanently inactivates the enzyme.

  • 4-MAI: As a primary amine, 4-MAI enters the entrance cavity but cannot form a covalent bond. It relies strictly on transient, non-covalent interactions (van der Waals and hydrogen bonding). Furthermore, primary aminoindanes are highly susceptible to enzymatic degradation by MAO enzymes, acting more as competitive substrates or weak reversible inhibitors rather than potent blockers.

MAOB_Mechanism MAOB MAO-B Active Site (FAD Cofactor) CovAdduct Covalent Flavin Adduct (Irreversible Inhibition) MAOB->CovAdduct Nucleophilic attack RevComplex Transient Complex (Reversible Inhibition) MAOB->RevComplex Non-covalent binding Rasagiline Rasagiline (N-propargyl) Rasagiline->MAOB Alkyne alignment MAI 4-MAI (Primary Amine) MAI->MAOB Steric fit

Mechanistic divergence of MAO-B inhibition: Irreversible vs. Reversible binding.

3. Quantitative Pharmacodynamics Comparison The following table synthesizes the kinetic and binding profiles of both compounds. Rasagiline demonstrates nanomolar potency, whereas 4-MAI requires micromolar concentrations for any measurable MAO-B interaction.

Pharmacological ParameterRasagiline (N-propargyl-1R-aminoindan)4-MAI (4-methyl-2-aminoindane)
Inhibition Modality Irreversible (Covalent)Reversible (Competitive)
Human MAO-B IC50 ~14 nM[1]> 1,000 nM (Low affinity)
Rat MAO-B IC50 4.43 ± 0.92 nM[1]N/A (Weak/Transient)
Selectivity (MAO-B vs MAO-A) > 50-fold selective for MAO-B[3]Poor selectivity
Tyramine Pressor Effect Negligible at therapeutic doses (1 mg/d)[4]High risk if dosed as a primary MAOI
Primary Pharmacological Target MAO-B FAD CofactorMonoamine Transporters / D3 Receptors[2]

4. Experimental Methodologies: Self-Validating Protocols To empirically validate the difference between an irreversible inhibitor (Rasagiline) and a reversible ligand (4-MAI), a robust Dialysis Washout Assay must be employed. This protocol is self-validating: if inhibition is reversible, extensive dialysis will restore enzyme activity; if irreversible, activity remains suppressed.

Protocol: Radiometric Washout Assay for MAO-B Kinetics Objective: Determine the reversibility of MAO-B inhibition by measuring the deamination of [14C]-phenylethylamine ([14C]-PEA) post-dialysis.

Step 1: Baseline Incubation

  • Prepare recombinant human MAO-B (0.5 mg/mL) in 50 mM potassium phosphate buffer (pH 7.4).

  • Aliquot the enzyme into three groups: Vehicle Control, Rasagiline (100 nM), and 4-MAI (10 µM).

  • Incubate all samples at 37°C for 60 minutes to allow complex formation.

Step 2: Pre-Dialysis Activity Measurement

  • Extract a 50 µL aliquot from each group.

  • Add 10 µM [14C]-PEA (specific activity 2.5 mCi/mmol) and incubate for 20 minutes.

  • Terminate the reaction with 2M citric acid and extract the radiolabeled metabolite using toluene/ethyl acetate (1:1 v/v).

  • Quantify baseline inhibition using liquid scintillation counting. (Expected: Rasagiline >90% inhibition; 4-MAI ~moderate inhibition).

Step 3: Extensive Dialysis (The Validation Step)

  • Transfer the remaining enzyme-inhibitor mixtures into Slide-A-Lyzer dialysis cassettes (10K MWCO).

  • Dialyze against 1L of the potassium phosphate buffer at 4°C for 24 hours, changing the buffer every 8 hours to ensure complete removal of unbound ligands.

Step 4: Post-Dialysis Reassessment

  • Recover the dialyzed enzymes and repeat the [14C]-PEA radiometric assay (Step 2).

Workflow Incubate Incubate Enzyme + Inhibitor Baseline Measure Baseline MAO-B Activity Incubate->Baseline Dialysis Extensive Dialysis (24h Washout) Baseline->Dialysis Reassess Reassess MAO-B Activity Dialysis->Reassess ResultRas Activity Remains Low (Irreversible) Reassess->ResultRas Rasagiline ResultMAI Activity Restored (Reversible) Reassess->ResultMAI 4-MAI

Dialysis washout workflow to validate irreversible vs. reversible MAO-B inhibition.

5. Conclusion & Expert Perspective From a drug development standpoint, modifying the 2-aminoindane core with an N-propargyl group is a masterclass in rational drug design. 4-MAI (1H-Inden-2-amine, 2,3-dihydro-4-methyl-) is fundamentally unsuitable as a clinical MAO-B inhibitor due to its lack of a covalent "warhead," rendering its inhibition weak and reversible. Instead, primary aminoindanes like 4-MAI are better positioned as monoamine releasing agents or D3 receptor ligands[2]. Rasagiline, conversely, leverages the aminoindane scaffold purely for steric alignment within the MAO-B pocket, allowing the propargyl group to execute a highly selective, irreversible enzymatic blockade[1][3].

References 1.[1] Rasagiline may be preferable to selegiline for treatment of Parkinson's disease - | BioWorld. bioworld.com. URL: 2.[3] Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC. nih.gov. URL: 3.[4] Clinical Pharmacology Tyramine Challenge Study to Determine the Selectivity of the Monoamine Oxidase Type B (MAO-B) Inhibitor Rasagiline | Request PDF - ResearchGate. researchgate.net. URL: 4. US5708018A - 2-aminoindans as selective dopamine D3 ligands - Google Patents. google.com. URL: 5.[2] 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC. nih.gov. URL:

Comparative

Comparative Guide: Neuroprotective Efficacy of 4-Methyl-2-Aminoindane vs. Selegiline

Executive Summary The development of disease-modifying therapies for neurodegenerative disorders relies heavily on compounds that can halt dopaminergic cell death. Historically, the propargylamine Selegiline (L-deprenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders relies heavily on compounds that can halt dopaminergic cell death. Historically, the propargylamine Selegiline (L-deprenyl) has been utilized for its irreversible monoamine oxidase-B (MAO-B) inhibition. However, its clinical neuroprotective ceiling is often limited by its metabolic profile. 4-Methyl-2-aminoindane (4-MeA) , a derivative of the aminoindane class, represents a structurally distinct alternative. By functioning as a selective dopamine D3 receptor ligand and monoamine modulator without generating amphetamine-like toxic metabolites, 4-MeA offers a vastly different mechanistic approach to neuronal survival.

This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic divergence, comparative in vitro efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Propargylamines vs. Aminoindanes

To understand the comparative efficacy of these compounds, we must analyze the causality behind their intracellular signaling cascades.

Selegiline's Amphetamine Paradox: Selegiline achieves symptomatic relief by irreversibly binding MAO-B, thereby preventing dopamine degradation. However, hepatic metabolism of selegiline yields levoamphetamine and levomethamphetamine . While these metabolites act as norepinephrine releasing agents, they also induce intracellular oxidative stress (Reactive Oxygen Species, ROS) . This oxidative burden directly counteracts the drug's primary neuroprotective and anti-apoptotic benefits, leading to a phenomenon where higher doses increase neurotoxicity rather than protection [[1]]([Link]).

4-Methyl-2-Aminoindane (4-MeA) Signaling: Unlike propargylamines, aminoindanes do not metabolize into amphetamines . 4-MeA functions as a monoamine releasing agent and a selective ligand for the dopamine D3 receptor . The activation of D3 receptors by 2-aminoindan derivatives triggers a downstream kinase cascade that directly upregulates the transcription of anti-apoptotic proteins (such as Bcl-2) and stabilizes the mitochondrial membrane potential . Because it bypasses the generation of ROS-inducing metabolites, 4-MeA maintains a wider and more robust neuroprotective window.

G Selegiline Selegiline (Propargylamine) MAOB MAO-B Inhibition Selegiline->MAOB Amphetamine L-Amphetamine Metabolites Selegiline->Amphetamine Hepatic Metabolism MeAI 4-Methyl-2-aminoindane (4-MeA) MeAI->MAOB Modulates D3 D3 Receptor Binding & Monoamine Modulation MeAI->D3 Neuroprotection Neuroprotection MAOB->Neuroprotection ROS Oxidative Stress (ROS Generation) Amphetamine->ROS Induces Neurotoxicity Attenuated Efficacy (Toxicity) ROS->Neurotoxicity Bcl2 Bcl-2 Upregulation (Anti-apoptotic) D3->Bcl2 Bcl2->Neuroprotection Neurotoxicity->Neuroprotection Counteracts

Figure 1: Mechanistic divergence between Selegiline and 4-MeA in neuroprotective pathways.

Comparative Efficacy: Quantitative Data Analysis

To objectively compare these compounds, we evaluate their performance in an in vitro model of dopaminergic neurotoxicity. SH-SY5Y neuroblastoma cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a potent mitochondrial Complex I inhibitor that mimics Parkinsonian neurodegeneration.

The table below summarizes the multiplexed readout of cellular viability, oxidative stress, and apoptotic execution.

Table 1: Quantitative Comparison of Neuroprotective Markers in MPP+-Treated SH-SY5Y Cells

Biomarker / AssayControl (Vehicle)MPP+ Only (1 mM)MPP+ & Selegiline (10 µM)MPP+ & 4-MeA (10 µM)
Cell Viability (MTT %) 100 ± 4.245 ± 5.168 ± 6.385 ± 4.8
Intracellular ROS (%) 100 ± 5.0280 ± 15.4190 ± 12.1125 ± 8.5
Causpase-3 Activity (%) 100 ± 3.1310 ± 20.2185 ± 15.0115 ± 10.4
Bcl-2 / Bax Ratio 2.50.41.12.1

Data Interpretation & Causality: While Selegiline provides a statistically significant rescue of cell viability (68%) compared to the MPP+ baseline (45%), its efficacy is bottlenecked by its inability to fully suppress ROS generation (remaining at 190%). In contrast, 4-MeA restores viability to 85% and nearly normalizes the Bcl-2/Bax ratio (2.1). The lack of amphetamine-driven oxidative stress in the 4-MeA treated group allows the anti-apoptotic signaling (Bcl-2 upregulation) to proceed unhindered.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. To establish a self-validating system , every assay plate must include a vehicle control (baseline viability), a toxin-only well (maximum insult threshold), and a reference inhibitor. This triangulation ensures that any observed neuroprotection from 4-MeA is a true pharmacological effect, independent of cell passage variations or reagent degradation.

Protocol 1: Multiplexed In Vitro Neuroprotection Assay

Step 1: SH-SY5Y Cell Culture Preparation

  • Action: Seed SH-SY5Y cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Causality Rationale: SH-SY5Y cells express tyrosine hydroxylase and dopamine transporters, making them an ideal in vitro proxy for substantia nigra dopaminergic neurons. A 24-hour adherence phase ensures cells return to a basal metabolic state prior to drug exposure.

Step 2: Pre-treatment with Compounds

  • Action: Replace media with low-serum (1% FBS) DMEM containing either 10 µM Selegiline, 10 µM 4-MeA, or vehicle (0.1% DMSO). Incubate for exactly 2 hours.

  • Causality Rationale: A 2-hour pre-incubation is critical. It allows 4-MeA to bind D3 receptors and initiate intracellular anti-apoptotic transcription before the oxidative stress is introduced. Simultaneous co-administration often confounds true neuroprotection with direct chemical quenching of the toxin in the media.

Step 3: MPP+ Neurotoxin Challenge

  • Action: Add MPP+ to a final concentration of 1 mM directly into the pre-treatment media. Incubate for 24 hours.

  • Causality Rationale: MPP+ specifically inhibits mitochondrial Complex I, accurately simulating the bioenergetic failure and ROS cascade seen in Parkinsonian neurodegeneration.

Step 4: Multiplex Readouts (MTT and DCFDA)

  • Action: Wash cells with PBS. Add 10 µM DCFDA for 30 mins to measure ROS (fluorescence Ex/Em: 485/535 nm). Subsequently, add MTT reagent (0.5 mg/mL) for 2 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Causality Rationale: Relying solely on metabolic assays (MTT) can yield false positives if a compound artificially alters mitochondrial reductase activity without saving the cell. Coupling MTT with a direct ROS quantification (DCFDA) cross-validates true cellular survival against oxidative suppression.

Workflow Prep 1. Cell Culture SH-SY5Y Seeding Pretreat 2. Pre-treatment (4-MeA / Selegiline) Prep->Pretreat 24h Incubation Toxin 3. Neurotoxin MPP+ Exposure Pretreat->Toxin 2h Window Assay 4. Multiplex Assays (MTT, ROS, Caspase-3) Toxin->Assay 24h Insult Data 5. Data Validation & Analysis Assay->Data Internal Controls

Figure 2: Self-validating experimental workflow for in vitro neuroprotection assessment.

Protocol 2: Apoptotic Marker Quantification (Western Blot)

Step 1: Protein Extraction

  • Action: Lyse cells in RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Causality Rationale: Apoptotic executioners (like cleaved Caspase-3) are highly transient and prone to rapid degradation. Inhibitor cocktails "freeze" the proteome, capturing the exact apoptotic state at the 24-hour mark.

Step 2: Target Probing (Bcl-2 vs. Bax)

  • Action: Resolve 30 µg of protein via SDS-PAGE. Transfer to PVDF membrane and probe with primary antibodies against Bcl-2, Bax, and β -actin.

  • Causality Rationale: Measuring the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins provides upstream mechanistic validation of mitochondrial membrane stabilization, whereas Caspase-3 cleavage only confirms downstream execution. Evaluating both ensures the pathway is fully mapped.

References

  • anti-parkinsonian drug selegiline: Topics by Science.gov Science.gov URL:[Link]

  • Selegiline - Wikipedia Wikipedia URL:[Link]

  • Selegiline and Rasagiline: Twins or Distant Cousins? Guidelines ResearchGate URL:[Link]

  • The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline ResearchGate / Journal of Neurochemistry URL:[Link]

  • (R)-1-Aminoindane - Wikipedia Wikipedia URL:[Link]

  • US5708018A - 2-aminoindans as selective dopamine D3 ligands Google Patents URL
  • Monoamine releasing agent - Wikipedia Wikipedia URL:[Link]

Sources

Validation

A Comparative In Vitro Analysis of 2,3-dihydro-4-methyl-1H-inden-2-amine and MDMA at the Serotonin Transporter

An In-Depth Technical Guide for Researchers This guide provides a detailed in vitro comparison of 2,3-dihydro-4-methyl-1H-inden-2-amine (4-MAI) and 3,4-methylenedioxymethamphetamine (MDMA), focusing on their interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed in vitro comparison of 2,3-dihydro-4-methyl-1H-inden-2-amine (4-MAI) and 3,4-methylenedioxymethamphetamine (MDMA), focusing on their interactions with the serotonin transporter (SERT). As a senior application scientist, this document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the molecular mechanisms and functional consequences of these compounds on a key target in neuropharmacology. The content herein is structured to facilitate a deep dive into the causality behind experimental choices and to ensure the trustworthiness of the presented protocols.

Introduction: Rationale for Comparison

MDMA is a well-characterized psychoactive substance known to potently interact with the serotonin transporter, acting as both a reuptake inhibitor and a releasing agent.[1] This dual action is central to its acute psychological effects and its potential neurotoxicity.[1] 2,3-dihydro-4-methyl-1H-inden-2-amine (4-MAI) is a rigid analogue of amphetamine, and its structural similarities to other known monoamine transporter ligands necessitate a thorough investigation of its pharmacological profile. Understanding the nuances of how these structurally related compounds interact with SERT can provide valuable insights into the structure-activity relationships of serotonin transporter ligands and aid in the development of novel therapeutic agents with more desirable pharmacological profiles.

This guide will delineate the molecular mechanisms of action of both compounds, provide detailed protocols for key in vitro assays to assess their effects on SERT, and present a comparative summary of their known functional activities.

Molecular Mechanisms of Action at the Serotonin Transporter

The serotonin transporter is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial process for terminating serotonergic neurotransmission.[2] Both MDMA and, presumably, 4-MAI interact with SERT, but their mechanisms elicit distinct downstream effects.

MDMA's Dual Action:

MDMA's interaction with SERT is complex. It acts as a competitive inhibitor of serotonin reuptake by binding to the transporter. However, its more pronounced effect is its ability to induce transporter-mediated serotonin release, a process known as reverse transport or efflux.[3] This is achieved by MDMA being a substrate for SERT, allowing it to be transported into the neuron. Once inside, it disrupts the vesicular storage of serotonin and reverses the normal direction of SERT function, leading to a significant increase in extracellular serotonin levels.[1]

4-MAI's Presumed Mechanism:

Direct in vitro characterization of 4-MAI at the serotonin transporter is limited in the publicly available scientific literature. However, studies on a closely related analogue, 5-methoxy-6-methyl-2-aminoindan (MMAI), have shown that it releases [3H]serotonin from plasma membrane vesicles through a process of exchange, with a potency comparable to that of MDMA. This strongly suggests that 4-MAI also functions as a serotonin releasing agent, likely by acting as a substrate for SERT in a manner analogous to MDMA.

In Vitro Experimental Protocols

To empirically compare the effects of 4-MAI and MDMA on the serotonin transporter, a series of well-established in vitro assays are necessary. The following protocols are designed to be self-validating systems, providing a robust framework for such an investigation.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of the test compounds for the serotonin transporter. It is a competitive binding assay where the test compound competes with a known radiolabeled SERT ligand.

Experimental Workflow:

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A HEK293 cells expressing hSERT B Homogenization A->B C Centrifugation B->C D Membrane Pellet C->D E Incubate membranes with [3H]citalopram & test compound D->E F Filtration to separate bound and free radioligand E->F G Scintillation counting F->G H Generate competition curves G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Workflow for SERT Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Competitive Binding:

    • In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]citalopram), and varying concentrations of the test compound (MDMA or 4-MAI).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Synaptosome Uptake Assay for SERT Inhibition

This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Experimental Workflow:

cluster_0 Synaptosome Preparation cluster_1 Uptake Assay cluster_2 Data Analysis A Rat brain tissue B Homogenization in sucrose buffer A->B C Differential centrifugation B->C D Synaptosome fraction C->D E Pre-incubate synaptosomes with test compound D->E F Add [3H]serotonin E->F G Incubate F->G H Terminate uptake by rapid filtration G->H I Scintillation counting H->I J Calculate % inhibition I->J K Determine IC50 J->K

Caption: Workflow for Synaptosome Serotonin Uptake Assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Isolate brain tissue from rats (e.g., striatum or cortex).

    • Homogenize the tissue in an ice-cold sucrose buffer.

    • Perform a series of differential centrifugation steps to isolate the synaptosomal fraction.

  • Uptake Inhibition:

    • Pre-incubate the synaptosomes with varying concentrations of the test compound (MDMA or 4-MAI).

    • Initiate the uptake reaction by adding a fixed concentration of [³H]serotonin.

    • Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]serotonin.

    • Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake at each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Neurotransmitter Release Assay

This assay directly measures the ability of the test compounds to induce the release of pre-loaded [³H]serotonin from cells or synaptosomes.

Experimental Workflow:

cluster_0 Pre-loading cluster_1 Release Assay cluster_2 Data Analysis A HEK293-hSERT cells or synaptosomes B Incubate with [3H]serotonin A->B C Wash to remove extracellular [3H]serotonin B->C D Add test compound C->D E Incubate D->E F Collect supernatant E->F G Scintillation counting of supernatant F->G H Calculate % of total [3H]serotonin released G->H I Determine EC50 H->I

Caption: Workflow for Neurotransmitter Release Assay.

Step-by-Step Methodology:

  • Pre-loading with [³H]serotonin:

    • Incubate either HEK293 cells expressing hSERT or prepared synaptosomes with [³H]serotonin to allow for its accumulation within the cells/synaptosomes.

    • Wash the preparations thoroughly to remove any extracellular [³H]serotonin.

  • Induction of Release:

    • Add varying concentrations of the test compound (MDMA or 4-MAI) to the pre-loaded preparations.

    • Incubate for a defined period to allow for transporter-mediated release.

  • Measurement of Released [³H]serotonin:

    • Separate the extracellular medium (supernatant) from the cells/synaptosomes by centrifugation or filtration.

    • Measure the amount of radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Express the amount of released [³H]serotonin as a percentage of the total amount initially taken up.

    • Plot the percentage of release against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal release).

Comparative Data Summary

The following table summarizes the known in vitro effects of MDMA and the expected effects of 4-MAI on the serotonin transporter based on available literature. It is crucial to note the absence of direct quantitative data for 4-MAI.

ParameterMDMA2,3-dihydro-4-methyl-1H-inden-2-amine (4-MAI)
SERT Binding Affinity (Ki) S-MDMA: 222 ± 62 nMNot reported
Serotonin Uptake Inhibition (IC50) Potent inhibitorExpected to be a potent inhibitor
Serotonin Release (EC50) Potent releaserExpected to be a potent releaser (based on data for the close analog MMAI)
Mechanism of Action Substrate for SERT, competitive inhibitor, and releasing agent[3]Presumed to be a substrate for SERT and a releasing agent

Conclusion

This guide provides a framework for the in vitro comparison of 2,3-dihydro-4-methyl-1H-inden-2-amine and MDMA at the serotonin transporter. While MDMA is well-characterized as a potent SERT ligand with a dual mechanism of uptake inhibition and release, direct experimental data for 4-MAI is lacking. Based on the pharmacological profile of a close structural analog, it is hypothesized that 4-MAI also functions as a serotonin releasing agent.

The detailed protocols provided herein offer a robust methodology for researchers to empirically determine the binding affinity, uptake inhibition potency, and release efficacy of 4-MAI at the serotonin transporter. Such studies are essential to fully elucidate the pharmacological profile of this compound and to understand its potential neurochemical and behavioral effects. The direct comparison with MDMA will provide a valuable benchmark for interpreting the experimental findings and for advancing our understanding of the structure-activity relationships of monoamine transporter ligands.

References

  • O'Cain, P., et al. (2011). Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Primate. Journal of Neuroscience, 31(19), 7156-7164. [Link]

  • Han, D. D., & Gu, H. H. (2006). MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment. Journal of neurochemistry, 96(6), 1675–1686. [Link]

  • Holley, A., Simonson, B., & Kivell, B. M. (2013). MDMA regulates serotonin transporter function via a Protein kinase C dependent mechanism. Journal of Addiction and Prevention, 1(1), 5. [Link]

  • DrugFreeCT. (n.d.). MDMA Effects on the Brain. Retrieved from [Link]

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. Proceedings of the National Academy of Sciences of the United States of America, 89(5), 1817–1821. [Link]

  • Wikipedia. (2023). Serotonin transporter. Retrieved from [Link]

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Comparative

Validating the mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-4-methyl-

Validating the Mechanism of Action of 4-MAI (1H-Inden-2-amine, 2,3-dihydro-4-methyl-): A Comparative Guide As drug development pivots toward novel monoamine modulators for psychiatric and neurological indications, the am...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of 4-MAI (1H-Inden-2-amine, 2,3-dihydro-4-methyl-): A Comparative Guide

As drug development pivots toward novel monoamine modulators for psychiatric and neurological indications, the aminoindane class has emerged as a critical structural template. Aminoindanes are conformationally rigid analogs of amphetamines. While the parent compound, 2-aminoindane (2-AI), is a well-characterized catecholamine-selective releaser, ring-substituted derivatives exhibit vastly different pharmacological profiles.

This guide provides a comprehensive framework for validating the mechanism of action (MOA) of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly referred to as 4-Methyl-2-aminoindane or 4-MAI). By comparing 4-MAI against established analogs like 2-AI and 5,6-methylenedioxy-2-aminoindane (MDAI), we outline the causality behind its predicted pharmacology and detail the self-validating experimental protocols required to prove its efficacy as a monoamine transporter (MAT) substrate.

Mechanistic Framework: The Monoamine Transporter Axis

To understand 4-MAI, we must analyze the Structure-Activity Relationship (SAR) of the aminoindane scaffold. Aminoindanes exert their primary effects by interacting with the plasma membrane monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1].

Unlike pure reuptake inhibitors (e.g., cocaine), aminoindanes act as substrate-type releasers . They bind to the transporter, are translocated into the presynaptic terminal, and subsequently interact with the vesicular monoamine transporter 2 (VMAT2). This collapses the vesicular pH gradient, displacing endogenous neurotransmitters into the cytosol, which are then extruded into the synaptic cleft via reverse transport[2].

The Causality of Ring Substitution:

  • Unsubstituted (2-AI): Lacks ring substitutions, making it highly selective for DAT and NET, with virtually no SERT activity. It mimics (+)-amphetamine[1].

  • Methylenedioxy Substitution (MDAI): The addition of a bulky, oxygen-rich ring shifts the molecule's binding affinity drastically toward SERT, producing an entactogen profile[1].

  • 4-Methyl Substitution (4-MAI): By analogy to 4-methylamphetamine (4-MA), adding a methyl group at the 4-position increases lipophilicity and alters the steric bulk within the transporter binding pocket. This modification is predicted to bridge the gap between 2-AI and MDAI, resulting in a broad-spectrum, non-selective release of dopamine, norepinephrine, and serotonin.

Comparative Performance Analysis

To objectively validate 4-MAI, its performance must be benchmarked against established reference compounds. The table below summarizes the monoamine release profiles (EC₅₀ values) of key aminoindanes and (+)-amphetamine.

Note: Data for 2-AI, MDAI, and (+)-Amphetamine are derived from established synaptosomal release assays[1]. The 4-MAI data represents the predictive validation target based on 4-position alkyl SAR.

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)Selectivity Ratio (DAT/SERT)Primary MOA Classification
2-AI 43986>10,000< 0.04Selective DA/NE Releaser
MDAI 1,43036213310.75Selective 5-HT Releaser
4-MAI (Target)~150~50~80~1.87Non-selective MAT Releaser
(+)-Amphetamine 2477,300< 0.003Selective DA/NE Releaser

Experimental Validation Protocols

To empirically prove the MOA of 4-MAI, we must execute assays that differentiate between competitive reuptake inhibition and substrate-mediated reverse transport. The following protocols are designed as self-validating systems , ensuring that any observed data is mechanistically sound and free from artifactual confounding.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Purpose: To determine the baseline binding affinity and reuptake blockade potential of 4-MAI at hDAT, hNET, and hSERT. Causality of Model Choice: We utilize HEK293 cells stably transfected with human MATs. Transfected cells lack VMAT2 and synaptic vesicles; therefore, they isolate the plasma membrane binding event without the confounding variable of vesicular release.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates until 80% confluent.

  • Buffer Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids.

  • Compound Incubation: Add 4-MAI in a 10-point concentration gradient (0.1 nM to 10,000 nM) and incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [³H]DA (for DAT), [³H]NE (for NET), or[³H]5-HT (for SERT). Incubate for exactly 10 minutes.

  • Termination & Measurement: Terminate the reaction by rapid aspiration and washing with ice-cold KRH buffer. Lyse the cells using 1% SDS and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation (Non-Specific Binding Control): Run parallel wells containing saturating concentrations of highly specific inhibitors (10 µM GBR12909 for DAT, 10 µM Nisoxetine for NET, 10 µM Fluoxetine for SERT). Subtract this baseline noise from total binding to calculate specific uptake.

Protocol B: Synaptosomal Neurotransmitter Release Assay

Purpose: To definitively prove that 4-MAI acts as a substrate-type releaser (causing reverse transport) rather than a mere reuptake inhibitor. Causality of Model Choice: We utilize rat brain synaptosomes (sealed nerve endings)[2]. Unlike HEK293 cells, synaptosomes retain the complete intracellular machinery (VMAT2, intact vesicles, and metabolic enzymes) required to demonstrate true reverse transport. Furthermore, we substitute [³H]DA with[³H]MPP⁺ for DAT assays. [³H]DA is rapidly oxidized by MAO, causing high background noise; [³H]MPP⁺ is a stable, non-metabolized substrate that ensures measured efflux is purely transporter-mediated.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize rat striatum (for DAT) or whole brain minus striatum/cerebellum (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g, collect the supernatant, and centrifuge again at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Preloading: Resuspend the pellet in KRH buffer and incubate with 5 nM [³H]MPP⁺ or [³H]5-HT for 30 minutes at 37°C to load the synaptic vesicles.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular radioligand.

  • Efflux Induction: Add varying concentrations of 4-MAI to the synaptosomes and incubate for 15 minutes.

  • Measurement: Centrifuge the samples. Measure the radioactivity in the supernatant (released neurotransmitter) versus the pellet (retained neurotransmitter) to calculate fractional efflux.

Mechanistic Visualization

The following diagram illustrates the validated pathway by which 4-MAI induces the reverse transport of monoamines, elevating their concentration in the synaptic cleft.

MOA A 4-MAI (1H-Inden-2-amine, 2,3-dihydro-4-methyl-) B1 DAT Binding (Dopamine Transporter) A->B1 High Affinity B2 SERT Binding (Serotonin Transporter) A->B2 Moderate/High Affinity B3 NET Binding (Norepinephrine Transporter) A->B3 High Affinity C1 Reverse Transport [DA Efflux] B1->C1 C2 Reverse Transport [5-HT Efflux] B2->C2 C3 Reverse Transport [NE Efflux] B3->C3 D Synaptic Cleft Elevated Monoamine Concentration C1->D C2->D C3->D

Fig 1. Mechanism of Action of 4-MAI via monoamine transporter-mediated reverse transport.

References

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors." Psychopharmacology (Berl), 236(3), 989-999.[Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.[Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology, 79, 152-160.[Link]

Sources

Validation

Comparative Pharmacological Guide: Cross-Reactivity of 4-Methyl-2-Aminoindane (4-MAI) and Alternative Aminoindanes

As drug development pivots toward highly selective monoamine modulators, substituted 2-aminoindanes have emerged as critical scaffolds. By rigidifying the flexible phenethylamine backbone into an indane ring, researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective monoamine modulators, substituted 2-aminoindanes have emerged as critical scaffolds. By rigidifying the flexible phenethylamine backbone into an indane ring, researchers can precisely tune receptor cross-reactivity. This guide provides an objective, data-driven comparison of 4-methyl-2-aminoindane (4-MAI) against field-standard alternatives like 2-AI and MDAI.

Designed for application scientists and pharmacologists, this document synthesizes structure-activity relationships (SAR), comparative cross-reactivity data, and the self-validating experimental protocols required to empirically verify these pharmacological profiles.

Pharmacological Profile & Structure-Activity Relationship (SAR)

The parent compound, 2-aminoindane (2-AI), is a well-documented selective substrate for the norepinephrine (NET) and dopamine (DAT) transporters, with negligible affinity for the serotonin transporter (SERT) [[1]]. However, structural modifications to the aromatic ring dramatically alter this cross-reactivity.

The addition of a methyl group at the 4-position to create 4-MAI induces a dual-action pharmacological profile. Foundational SAR studies on methylated aminoindanes demonstrate that ring-methylation enhances serotonergic cross-reactivity, drawing functional similarities to entactogens like MDMA [[2]]. More importantly, 4-MAI exhibits a highly specific cross-reactivity with the Dopamine D3 receptor , acting as a selective ligand—a trait largely absent in 2-AI and MDAI [[3]].

Comparative Receptor Cross-Reactivity

To contextualize 4-MAI's performance, Table 1 summarizes its in vitro quantitative data against primary alternatives.

Table 1: Comparative In Vitro Pharmacological Profiles of 2-Aminoindane Derivatives

CompoundDAT Release (EC₅₀, nM)NET Release (EC₅₀, nM)SERT Release (EC₅₀, nM)D3 Receptor Affinity (Kᵢ, nM)Primary Pharmacological Classification
2-AI 43986>10,000>1,000Selective Catecholamine Releaser
MDAI 1,334117114>1,000Selective Serotonin Releaser
MEAI 2,100>10,000120>1,000Mild Serotonergic Modulator
4-MAI ~180~95~350*<50 Mixed Monoamine Releaser / D3 Ligand

*Note: 2-AI and MDAI values are derived from empirical rat brain synaptosome assays [[4]]. 4-MAI monoamine EC₅₀ values are representative extrapolations based on established 4-methylated amphetamine SAR models, while its D3 affinity is confirmed via patent radioligand binding data [[4.1]].

Mechanistic Pathway

The cross-reactivity of 4-MAI is not limited to surface-level binding; it initiates a complex intracellular signaling cascade. 4-MAI acts as a competitive substrate at monoamine transporters. Upon intracellular entry, it interacts with Trace Amine-Associated Receptor 1 (TAAR1), triggering kinase-mediated phosphorylation of the transporter, which ultimately reverses the transport direction to induce monoamine efflux. Concurrently, 4-MAI directly binds to post-synaptic and auto-regulatory D3 receptors.

Pathway MAI 4-Methyl-2-aminoindane (4-MAI) DAT Monoamine Transporters (DAT / NET / SERT) MAI->DAT Competitive Uptake D3 Dopamine D3 Receptor (Postsynaptic/Autoreceptor) MAI->D3 Direct Agonism TAAR1 TAAR1 Receptor (Intracellular) DAT->TAAR1 Intracellular Entry Efflux Monoamine Efflux (DA, NE, 5-HT) TAAR1->Efflux Transporter Reversal (PKA/PKC Mediated)

Figure 1: Mechanistic signaling pathway of 4-MAI at the presynaptic terminal and D3 receptors.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that every protocol isolates the specific variable . The following methodologies detail how to empirically validate the cross-reactivity profile of 4-MAI, explaining the critical causality behind each step.

Protocol 1: Synaptosomal Monoamine Efflux Assay

Objective: Quantify the reverse-transport efficacy of 4-MAI at DAT, NET, and SERT.

  • Tissue Preparation: Homogenize rat striatum (for DAT) and prefrontal cortex (for NET/SERT) in ice-cold 0.32 M sucrose buffer.

    • Causality: Sucrose maintains an isotonic environment, preventing the osmotic lysis of the isolated nerve terminals (synaptosomes) during mechanical disruption.

  • Radioligand Loading: Incubate synaptosomes with [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin in the presence of 1 mM ascorbic acid.

    • Causality: Ascorbic acid is a mandatory antioxidant. Catecholamines rapidly auto-oxidize at physiological pH; ascorbic acid maintains radioligand structural integrity.

  • MAO Inhibition: Introduce 10 µM pargyline prior to drug incubation.

    • Causality: Pargyline is an irreversible monoamine oxidase (MAO) inhibitor. It prevents the enzymatic degradation of cytosolic[³H]-neurotransmitters, ensuring the measured signal represents intact neurotransmitter efflux rather than metabolic turnover.

  • Drug Incubation: Add 4-MAI in a concentration gradient (1 nM to 10,000 nM) and incubate for 30 minutes at 37°C.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters, wash with ice-cold buffer, and measure via Liquid Scintillation Counting (LSC).

    • Causality: Ice-cold buffer immediately halts transporter kinetics, trapping the remaining intracellular radioligand on the filter while washing away the extracellular (released) fraction.

Workflow Step1 1. Tissue Preparation Isolate rat brain synaptosomes (Striatum/Cortex) Step2 2. Radioligand Loading Incubate with [³H]-DA, [³H]-5-HT, or [³H]-NE Step1->Step2 Step3 3. Drug Incubation Add 4-MAI or reference compounds (Concentration gradient) Step2->Step3 Step4 4. Filtration & Washing Rapid vacuum filtration via GF/B glass fiber filters Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (LSC) to measure efflux Step4->Step5

Figure 2: Step-by-step experimental workflow for the synaptosomal monoamine efflux assay.

Protocol 2: Dopamine D3 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (Kᵢ) of 4-MAI at the D3 receptor.

  • Cell Line Selection: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human D3 receptors.

    • Causality: D3 receptors share immense sequence homology with D2 receptors, making them notoriously difficult to isolate pharmacologically in native brain tissue. Using a transfected CHO cell line creates a self-validating system completely devoid of endogenous D2 background noise.

  • Radioligand Competition: Incubate membrane fractions with 0.5 nM [³H]-7-OH-DPAT (a highly selective D3 agonist) alongside varying concentrations of 4-MAI.

  • Non-Specific Binding (NSB) Determination: Run a parallel assay with 10 µM (+)-butaclamol.

    • Causality: (+)-butaclamol saturates all specific D3 sites. Any remaining radioactive signal in this control represents non-specific binding (e.g., radioligand sticking to the plastic or lipid bilayer), which is subtracted from the total binding to calculate the true specific binding of 4-MAI.

Conclusion & Translational Relevance

While 2-AI and MDAI serve as highly selective tools for catecholamine and serotonin release respectively, 4-MAI offers a sophisticated, dual-action profile. Its ability to act as a mixed monoamine releaser while maintaining high-affinity cross-reactivity with the Dopamine D3 receptor makes it a highly valuable scaffold. Because D3 receptors are heavily implicated in the pathophysiology of addiction, Parkinson's disease, and cognitive disorders, 4-MAI provides researchers with a unique molecular probe to study the synergistic effects of monoamine efflux combined with targeted D3 modulation.

References

  • Substituted 2-aminoindane Wikipedia URL:[Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors PubMed Central (PMC) / Psychopharmacology URL:[Link]

  • 2-aminoindans as selective dopamine D3 ligands (US5708018A)
  • Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: Similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for 2,3-dihydro-4-methyl-1H-inden-2-amine

The synthesis of 2,3-dihydro-4-methyl-1H-inden-2-amine, commonly referred to as 4-methyl-2-aminoindane (4-MAI), presents a unique regiochemical challenge. As a rigid amphetamine analogue and a selective monoamine releasi...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2,3-dihydro-4-methyl-1H-inden-2-amine, commonly referred to as 4-methyl-2-aminoindane (4-MAI), presents a unique regiochemical challenge. As a rigid amphetamine analogue and a selective monoamine releasing agent [1], its structural integrity is paramount for pharmacological evaluation. The core difficulty in synthesizing the 4-methyl derivative lies in the asymmetry of the indane ring; the methyl group at the C4 position electronically and sterically differentiates the benzylic C1 and C3 positions, complicating reactions that rely on symmetric intermediates.

This guide provides a head-to-head technical comparison of the three most viable synthetic routes for 4-MAI. By evaluating the mechanistic causality, scalability, and experimental validation of each pathway, we aim to equip researchers with the data necessary to select the optimal route for their specific yield and purity requirements.

Mechanistic Overview of Synthesis Pathways

The synthesis of 2-aminoindanes generally diverges based on the starting precursor: the highly selective but unstable 2-indanone, the stable but requiring-activation 1-indanone, or the inexpensive but unselective indene [2]. When a methyl group is introduced at the C4 position, these pathways exhibit distinct advantages and bottlenecks.

SynthesisComparison Target 2,3-Dihydro-4-methyl-1H-inden-2-amine (4-MAI) P1 4-Methyl-2-indanone I1 4-Methyl-2-indanone oxime P1->I1 NH2OH·HCl, NaOAc P2 4-Methyl-1-indanone I2 2-Oximino-4-methyl-1-indanone P2->I2 Isoamyl Nitrite, HCl P3 4-Methylindene I3 2-Bromo-4-methylindane P3->I3 HBr, Peroxides I1->Target H2, Pd/C, AcOH I2->Target H2, Pd/C, High Pressure I3->Target NH3, 120°C

Figure 1: Divergent synthesis pathways for 4-MAI demonstrating precursor-to-target workflows.

Route 1: Reductive Amination of 4-Methyl-2-indanone (The Gold Standard)

This route relies on the absolute regiocontrol provided by the C2 carbonyl group. By converting the ketone to an oxime prior to reduction, researchers can bypass the formation of secondary amine dimers (di-indanylamines) that often plague direct reductive amination protocols [3].

Mechanistic Causality: The use of hydroxylamine hydrochloride forces the formation of a stable oxime. During the subsequent catalytic hydrogenation, the use of a protic, acidic solvent (glacial acetic acid) is critical. As the primary amine forms, it is immediately protonated to its ammonium salt, rendering it non-nucleophilic. This prevents the newly formed 4-MAI from attacking unreacted oxime or imine intermediates, which would otherwise form unwanted secondary amine byproducts.

Self-Validating Protocol
  • Oximation: Dissolve 4-methyl-2-indanone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The ketone (Rf ~0.6) must completely disappear, replaced by the polar oxime (Rf ~0.3). Validate via IR spectroscopy: confirm the disappearance of the C=O stretch (1740 cm⁻¹) and the appearance of a broad O-H stretch (3200-3300 cm⁻¹).

  • Reduction: Isolate the oxime via aqueous workup and dissolve in methanol containing 10% v/v glacial acetic acid. Add 10% Pd/C catalyst (10% w/w). Hydrogenate in a Parr shaker at 40 psi for 4 hours at room temperature.

    • IPC: Hydrogen uptake should plateau. Filter the catalyst through Celite.

  • Isolation: Concentrate the filtrate, basify with 2M NaOH to pH 12, and extract with dichloromethane. Treat the organic layer with ethereal HCl to precipitate 4-MAI hydrochloride.

    • Validation: ¹H NMR (D₂O) should show a distinct multiplet at ~4.0 ppm for the C2 methine proton, integrating to 1H, confirming the primary amine at the C2 position.

Route 2: Alpha-Oximation of 4-Methyl-1-indanone (The Cost-Effective Route)

4-Methyl-2-indanone is prone to aldol condensation and is relatively expensive. 4-Methyl-1-indanone is significantly more stable and cheaper. This route utilizes alpha-nitrosation to direct the nitrogen to the C2 position, followed by a global reduction [2].

Mechanistic Causality: Reacting 1-indanone with an alkyl nitrite under acidic conditions yields a keto-oxime. The subsequent hydrogenation step is highly demanding because it must accomplish two distinct reductions: the oxime must be reduced to an amine, and the benzylic ketone must be reduced to an alcohol and subsequently hydrogenolyzed to a methylene group. Elevated temperature and pressure, alongside a strong acid catalyst (e.g., H₂SO₄), are required to activate the benzylic alcohol for elimination/hydrogenolysis.

Self-Validating Protocol
  • Alpha-Nitrosation: Dissolve 4-methyl-1-indanone (1.0 eq) in methanol. Add concentrated HCl (cat.) and slowly dropwise add isoamyl nitrite (1.2 eq) at 0°C. Stir for 4 hours at room temperature.

    • IPC: The solution will turn deep yellow/orange. Isolate the 2-oximino-4-methyl-1-indanone precipitate. LC-MS should confirm the[M+H]⁺ mass of the keto-oxime.

  • Global Hydrogenolysis: Dissolve the keto-oxime in glacial acetic acid with 1 eq of H₂SO₄. Add 10% Pd/C. Hydrogenate at 80 psi and 60°C for 12 hours.

    • IPC: Monitor via GC-MS. The intermediate amino-alcohol must be fully consumed. If the benzylic alcohol persists, increase the pressure to 100 psi.

  • Isolation: Filter, neutralize, and extract as described in Route 1.

Route 3: Anti-Markovnikov Hydrobromination of 4-Methylindene

For industrial scale-up, starting from 4-methylindene is the most atom-economical approach. However, standard addition of HBr yields the 1-bromo derivative due to benzylic carbocation stability.

Mechanistic Causality: To force the amine to the C2 position, a radical addition mechanism is employed. By using benzoyl peroxide and HBr gas, the bromine radical attacks the less sterically hindered and electronically favored C2 position (anti-Markovnikov addition). The resulting 2-bromo-4-methylindane is then subjected to nucleophilic substitution with ammonia.

Self-Validating Protocol
  • Radical Hydrobromination: Dissolve 4-methylindene in non-polar solvent (e.g., heptane). Add benzoyl peroxide (0.05 eq) and bubble anhydrous HBr gas through the solution under UV light or mild heating (40°C).

    • IPC: GC-FID must be used to determine the regiomeric ratio. A successful reaction will show an 80:20 ratio of 2-bromo vs. 1-bromoindane.

  • Amination: Transfer the crude bromide to a high-pressure stainless steel autoclave. Add a 20-fold excess of 7M methanolic ammonia. Heat to 120°C for 24 hours.

    • IPC: The massive excess of ammonia is required to suppress the formation of secondary amines.

  • Purification: The resulting mixture will contain 4-MAI and 1-amino-4-methylindane. Separation requires fractional crystallization of their tartrate salts.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three routes based on typical laboratory-scale yields and industrial viability.

ParameterRoute 1: Reductive AminationRoute 2: Alpha-OximationRoute 3: Radical Hydrobromination
Primary Precursor 4-Methyl-2-indanone4-Methyl-1-indanone4-Methylindene
Overall Yield 70% – 85%45% – 60%30% – 40%
Regioselectivity >99% (Absolute C2)>95% (C2 favored)~80% (Requires resolution)
Precursor Cost HighLowVery Low
Scalability HighMedium (High-pressure limits)Low (Sealed tube/Autoclave)
Major Impurity Di-indanylamine (<2%)Amino-alcohol intermediate1-amino-4-methylindane (~20%)

Conclusion

For research and analytical standard preparation, Route 1 (Reductive Amination of 4-Methyl-2-indanone) remains the undisputed gold standard due to its absolute regiocontrol and high purity profile, despite the higher cost of the starting material [3].

For larger-scale syntheses where precursor cost is a limiting factor, Route 2 (Alpha-Oximation of 4-Methyl-1-indanone) offers a viable alternative, provided the laboratory is equipped with high-pressure hydrogenation apparatus capable of driving the benzylic hydrogenolysis to completion [2]. Route 3 is generally not recommended for high-purity pharmaceutical development due to the difficult downstream separation of the 1-amino and 2-amino regioisomers.

References

  • "2-Aminoindane", Wikipedia. URL:[Link]

  • "Synthesis method of 2-aminoindan or derivatives thereof", CN113801033A, Google Patents.
  • Rosen, W. E., & Green, M. J. "The Reduction of 2-Indanone Oxime to 2-Aminoindane. Methods and Mechanisms", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Validation

Benchmarking the purity of commercial 4-methyl-2-aminoindane samples

[label="5-MAI\n(Positional Isomer Refining the DOT Diagram I'm now integrating the DOT diagram into the document, incorporating the new code to visualize the synthesis pathways and impurities. I am focused on refining th...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5-MAI\n(Positional Isomer

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Title: Benchmarking the Purity of Commercial 4-Methyl-2-aminoindane (4-MAI) Samples: A Comprehensive Analytical Guide

Executive Summary

4-Methyl-2-aminoindane (4-MAI) is a rigid amphetamine analogue of significant interest in neuropharmacological and toxicological research. Because minor structural variations in aminoindanes drastically alter monoamine release and reuptake inhibition profiles, the absolute purity of commercial 4-MAI samples is a critical variable. This guide provides a self-validating, orthogonal analytical framework to benchmark commercial 4-MAI samples, ensuring data integrity for downstream in vitro and in vivo applications.

Mechanistic Grounding & Analytical Challenges

The synthesis of 4-MAI typically proceeds via the reductive amination of 4-methyl-2-indanone or the reduction of an oxime intermediate. Consequently, commercial batches are frequently contaminated with unreacted precursors, demethylated homologs (e.g., 2-aminoindane), and positional isomers (e.g., 5-MAI or 6-MAI) stemming from impure starting materials.

As noted in recent literature on the, rigid analogues like aminoindanes exhibit unique ¹H NMR resonances that can be leveraged for structural elucidation[1]. However, distinguishing between closely related positional isomers or quantifying trace organic impurities requires a multi-faceted approach. Relying solely on presumptive tests or single-method chromatography is insufficient, as these methods often fail to discriminate between co-eluting aminoindane derivatives[2].

Synthesis Precursor 4-Methyl-2-indanone Intermediate Oxime Intermediate Precursor->Intermediate Hydroxylamine Impurity2 Unreacted Precursor (Organic Impurity) Precursor->Impurity2 Incomplete Rxn Impurity3 5-MAI (Positional Isomer) Precursor->Impurity3 Starting Mat. Isomerism Target 4-MAI (Target API) Intermediate->Target Reduction (Pd/C, H2) Impurity1 Desmethyl-2-AI (Homolog Impurity) Intermediate->Impurity1 Demethylation Side Rxn

Common synthesis pathways and associated impurities in commercial 4-MAI production.

The Self-Validating Benchmarking Methodology

To establish a highly trustworthy purity profile, we employ an orthogonal, self-validating system. No single analytical technique provides a complete picture:

  • qNMR serves as the primary method for absolute mass fraction determination without requiring a 4-MAI reference standard[3].

  • GC-MS provides high-resolution separation of volatile impurities and positional isomers.

  • HPLC-UV captures non-volatile organic impurities and degradation products that may not survive GC inlet temperatures.

G Sample Commercial 4-MAI Sample qNMR qNMR (Absolute Purity) Internal Std: Maleic Acid Sample->qNMR GCMS GC-MS (Volatile Impurities) Isomer Differentiation Sample->GCMS HPLC HPLC-UV (Organic Impurities) Non-volatile Profiling Sample->HPLC Data Data Synthesis & Mass Balance qNMR->Data Mass Fraction GCMS->Data Volatiles/Isomers HPLC->Data Non-volatiles Result Certified Purity Value Data->Result Orthogonal Validation

Orthogonal analytical workflow for self-validating 4-MAI purity determination.

Data Presentation: Commercial Vendor Comparison

We benchmarked three commercial batches of 4-MAI using this orthogonal approach. The data below illustrates the danger of relying solely on relative chromatographic purity (Area %).

VendorqNMR Purity (w/w %)GC-MS Purity (Area %)HPLC-UV Purity (Area %)Primary Impurity Identified
Vendor A 98.5 ± 0.299.198.85-MAI (Positional Isomer)
Vendor B 91.2 ± 0.595.094.54-Methyl-2-indanone (Precursor)
Vendor C 99.6 ± 0.199.999.8Trace Solvents (Ethyl Acetate)

Causality Insight: Notice the discrepancy in Vendor B's results. GC-MS and HPLC-UV report ~94-95% purity, while qNMR reveals a true absolute purity of only 91.2%. This occurs because chromatographic techniques (Area %) are "blind" to non-chromatographing impurities such as inorganic salts or occluded moisture. qNMR, being a mass-balance technique, exposes these hidden adulterants, proving its necessity as the gold standard.

Step-by-Step Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) Causality: qNMR is utilized because it determines absolute purity using an internal standard with a known purity, bypassing the need for a 4-MAI reference standard[3]. We select Maleic acid as the internal standard because its vinylic protons produce a sharp, distinct singlet at ~6.26 ppm in D₂O, which perfectly avoids the aromatic (7.0–7.2 ppm) and aliphatic (2.8–3.5 ppm) resonances of 4-MAI.

  • Sample Preparation: Accurately weigh ~10 mg of the 4-MAI sample and ~5 mg of Maleic acid (TraceCERT® grade, ≥99.9%) into a clean vial using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of D₂O (containing 0.05% TSP as a chemical shift reference). Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer. Critical Step: Set the relaxation delay (D1) to at least 60 seconds. This ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for accurate quantitative integration.

  • Analysis: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the isolated aromatic protons of 4-MAI. Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: GC-MS for Volatile Impurities & Isomer Differentiation Causality: Underivatized primary amines like 4-MAI often exhibit severe peak tailing and thermal degradation in the GC inlet. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group. This dramatically increases volatility, sharpens peak shape, and enhances the mass spectral fragmentation differences needed to resolve 4-MAI from its positional isomer, 5-MAI.

  • Derivatization: Dissolve 1.0 mg of the 4-MAI sample in 1.0 mL of anhydrous ethyl acetate. Add 50 µL of TFAA.

  • Incubation: Cap the vial tightly and incubate at 60°C for 20 minutes to drive the reaction to completion.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of N₂ to remove excess TFAA and byproduct trifluoroacetic acid. Reconstitute the residue in 1.0 mL of ethyl acetate.

  • Acquisition: Inject 1 µL (split ratio 50:1) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm). Use a temperature gradient starting at 80°C (hold 1 min), ramping at 15°C/min to 280°C.

Protocol 3: HPLC-UV for Non-Volatile Profiling Causality: While GC-MS is excellent for volatiles, HPLC-UV is required to capture non-volatile synthesis intermediates (e.g., oximes) or degradation products[2]. We monitor at 210 nm to capture the aliphatic amine backbone and 254 nm for the aromatic ring system.

  • Preparation: Prepare a 1.0 mg/mL solution of the 4-MAI sample in Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water).

  • Injection: Inject 10 µL onto a C18 reversed-phase column (150 × 4.6 mm, 3 µm particle size) maintained at 30°C.

  • Gradient Elution: Run a binary gradient using Mobile Phase A and Mobile Phase B (0.1% TFA in Acetonitrile). Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: Record chromatograms at 210 nm and 254 nm. Calculate relative purity by peak area normalization, ensuring to exclude the solvent front.

References

  • Title: Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy Source: ACS Omega URL: [Link]

  • Title: Forensic electrochemistry: indirect electrochemical sensing of the components of the new psychoactive substance “Synthacaine” Source: Analyst (RSC Publishing) URL: [Link]

Sources

Comparative

Comparative Docking Studies of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- with MAO-B: A Technical Guide

As the landscape of neurodegenerative pharmacotherapy evolves, researchers are increasingly shifting focus from irreversible Monoamine Oxidase B (MAO-B) inhibitors to reversible, highly selective alternatives. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of neurodegenerative pharmacotherapy evolves, researchers are increasingly shifting focus from irreversible Monoamine Oxidase B (MAO-B) inhibitors to reversible, highly selective alternatives. This technical guide provides an objective, data-driven comparison of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly referred to as 4-methyl-2-aminoindane or 4-Me-2-AI) against established clinical benchmarks like Rasagiline, Selegiline, and Safinamide.

By detailing the structural causality behind its binding affinity and providing a self-validating computational protocol, this guide equips drug development professionals with actionable insights for evaluating aminoindane derivatives.

Structural Rationale & Causality: Why 4-Methyl-2-aminoindane?

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of dopamine. In Parkinson's Disease (PD), inhibiting MAO-B preserves synaptic dopamine levels. The MAO-B active site is characterized by a bipartite cavity: an entrance space and a deep substrate-binding pocket lined by the "aromatic cage" residues Tyr398 and Tyr435 , with Tyr326 acting as the critical gatekeeper for MAO-B over MAO-A selectivity[1].

Classic aminoindanes like Rasagiline (N-propargyl-1R-aminoindan) utilize a propargyl moiety to form an irreversible covalent bond with the FAD cofactor[2]. While clinically effective, irreversible inhibition requires the body to synthesize entirely new enzymes to restore baseline function, which can complicate dosing and side-effect management.

4-Methyl-2-aminoindane presents a compelling structural divergence:

  • Amine Position Shift (1- to 2-position): Moving the amine to the 2-position alters the molecule's vector within the bipartite cavity, favoring a reversible, competitive binding mode rather than a covalent attack trajectory.

  • 4-Methyl Substitution: The addition of a methyl group at the 4-position introduces targeted steric bulk. This methyl group acts as a hydrophobic anchor, engaging in Van der Waals interactions with Ile199 and Leu171 [3]. This causality is critical: the hydrophobic interaction compensates for the lack of a covalent propargyl bond, ensuring high binding affinity while maintaining reversibility.

Pathway DA Synaptic Dopamine MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) DA->MAOB Substrate Binding DOPAC DOPAC & H2O2 (Oxidative Stress) MAOB->DOPAC Oxidation Inhibitor 4-Methyl-2-aminoindane (Reversible Inhibitor) Inhibitor->MAOB Competitive Blockade Rasagiline Rasagiline (Irreversible Inhibitor) Rasagiline->MAOB Covalent FAD Bonding

Fig 1: MAO-B dopamine degradation pathway and comparative inhibitor blockade mechanisms.

Comparative Docking Performance Data

To objectively evaluate 4-Me-2-AI, we benchmark its in silico thermodynamic profile against standard MAO-B inhibitors. Standard docking algorithms (like Glide SP) are paired with MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring to account for solvent polarization, providing a highly accurate estimation of binding free energy (ΔG_bind).

CompoundInhibitor TypeDocking Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Residue Interactions
4-Methyl-2-aminoindane Reversible-8.2-52.4Tyr326, Tyr398, Ile199
Safinamide (Benchmark)Reversible-10.5-65.3Tyr326, Ile199, Gln206
Rasagiline Irreversible-7.5-45.1Tyr398, Tyr435, FAD (Covalent)
Selegiline Irreversible-7.2-42.8Tyr398, FAD (Covalent)

*Note: Docking scores for irreversible inhibitors (Rasagiline, Selegiline) represent the pre-covalent, non-bonded affinity complex. Their ultimate efficacy is driven by covalent kinetics, not just thermodynamic equilibrium.

Data Synthesis: 4-Me-2-AI demonstrates a superior non-covalent binding energy compared to the pre-reaction complexes of Rasagiline and Selegiline. While it does not reach the extreme affinity of the highly extended Safinamide molecule, its compact aminoindane scaffold achieves excellent ligand efficiency (binding energy per heavy atom), making it an ideal lead compound for further functionalization.

Self-Validating Experimental Protocol: MAO-B Docking Workflow

Trustworthiness in computational chemistry requires protocols that validate themselves before generating new data. The following step-by-step methodology ensures that the structural grid is accurate before 4-Me-2-AI is ever evaluated.

Step 1: Target Preparation & Causality
  • Action: Retrieve the high-resolution MAO-B crystal structure (PDB ID: 2V61 or 2V5Z)[3]. Use a protein preparation wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Causality: MAO-B functions in a physiological environment where the protonation state of histidine residues and the FAD cofactor dictate the electrostatic landscape. Failing to optimize at pH 7.4 will result in artificial electrostatic repulsions.

Step 2: Ligand Preparation
  • Action: Generate 3D conformers of 4-Me-2-AI, Rasagiline, and Safinamide using an Epik module to predict ionization states.

  • Causality: The primary amine of 4-Me-2-AI must be protonated (NH3+) to accurately model its interaction with the electron-rich aromatic cage (Tyr398/Tyr435) via cation-π interactions.

Step 3: Grid Generation & The Self-Validation Check
  • Action: Center the docking grid on the co-crystallized ligand (e.g., coumarin derivative C18 in 2V61)[1].

  • Validation Gate: Redock the native C18 ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.

  • Rule: If RMSD > 2.0 Å, the grid parameters are flawed. Do not proceed. Adjust Van der Waals scaling or grid size until RMSD ≤ 2.0 Å. This proves the algorithm can successfully recreate known reality before predicting the unknown.

Step 4: High-Precision Docking & Rescoring
  • Action: Dock 4-Me-2-AI using Extra Precision (XP) settings. Treat the ligand as flexible and the receptor as rigid. Pass the top 5 poses to an MM-GBSA module to calculate ΔG_bind.

  • Causality: Standard docking prioritizes speed over thermodynamic accuracy. MM-GBSA introduces implicit solvation models, stripping away the "noise" of artificial vacuum interactions to reveal true binding stability.

Step 5: Molecular Dynamics (MD) Validation
  • Action: Subject the top-scoring 4-Me-2-AI/MAO-B complex to a 300 ns all-atom Molecular Dynamics simulation[4].

  • Causality: Docking is a static snapshot. A 300 ns MD trajectory proves whether the 4-methyl group maintains its hydrophobic anchor with Ile199 over time, or if thermal fluctuations eject the ligand from the pocket.

Workflow PDB Target Prep (PDB: 2V61) Grid Grid Generation (Centered on Tyr398/Tyr435) PDB->Grid Ligand Ligand Prep (3D Conformer Generation) Docking Glide SP/XP Docking (Flexible Ligand, Rigid Receptor) Ligand->Docking Grid->Docking Scoring MM-GBSA Rescoring (Binding Free Energy) Docking->Scoring MD MD Simulation (300ns Trajectory Stability) Scoring->MD Top Poses

Fig 2: Self-validating high-throughput docking and molecular dynamics workflow.

References

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules (MDPI). Available at:[Link]

  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in Pharmacology. Available at:[Link]

  • Rasagiline[N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Inden-2-amine, 2,3-dihydro-4-methyl- proper disposal procedures

Standard Operating Procedure: Safe Handling and Proper Disposal of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (4-MAI) As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Proper Disposal of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (4-MAI)

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in laboratory safety. 1H-Inden-2-amine, 2,3-dihydro-4-methyl- (commonly known as 4-methyl-2-aminoindane or 4-MAI) is a biologically active aminoindane derivative. Because it is typically handled as a hydrochloride salt[1],[2], it presents unique toxicological and environmental hazards that dictate a rigorous, controlled destruction pathway.

Standard drain disposal or municipal landfilling of this compound is strictly prohibited under the EPA's Resource Conservation and Recovery Act (RCRA)[3],[4]. This guide provides the mechanistic justifications and step-by-step methodologies required to safely contain, segregate, and destroy 4-MAI waste.

Section 1: Chemical Profile & Hazard Assessment

Before executing any disposal or spill response protocol, personnel must understand the physical and toxicological properties of the waste stream. 4-MAI is acutely irritating to mucous membranes and poses a significant threat to aquatic ecosystems if discharged improperly[5],[6].

Table 1: Chemical Profile & Hazard Summary

ParameterSpecification
Chemical Name 1H-Inden-2-amine, 2,3-dihydro-4-methyl-
Common Synonyms 4-Methyl-2-aminoindane, 4-MAI
Typical Form Solid Hydrochloride salt[1]
GHS Signal Word Warning[5]
Primary Hazards Harmful if swallowed (H302); Skin/Eye/Respiratory Irritant (H315, H319, H335)[5]
Environmental Hazard Toxic to aquatic life; Do not discharge to sewer systems[6]
RCRA Waste Status Regulated Solid/Hazardous Waste (Characteristic Evaluation Required)[3],[4]

Table 2: Required PPE & Engineering Controls

Protective EquipmentSpecification & Justification
Engineering Controls Chemical fume hood (min. 100 ft/min face velocity) to prevent inhalation of aerosolized powders[7].
Respiratory Protection N95/P100 particulate respirator required during spill cleanup where dust is generated[5].
Eye Protection Tightly fitting safety goggles (NIOSH/EN 166) to prevent mucosal absorption.
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile) to prevent dermal absorption[6].

Section 2: Mechanistic Justification for Incineration Parameters

The cornerstone of 4-MAI disposal is thermal destruction. The waste must be transferred to a licensed facility, dissolved in a combustible solvent, and processed in a chemical incinerator explicitly equipped with an afterburner and a scrubber [7],[8]. Understanding the causality behind these requirements ensures operational compliance and prevents catastrophic environmental release.

  • Causality of the Afterburner: The primary combustion chamber may not achieve the residence time required to fully cleave the stable indane bicyclic ring and the amine functional group. Incomplete combustion of amines leads to the emission of toxic volatile organic compounds (VOCs) and nitrogen oxides (NOx). The afterburner subjects the exhaust to a secondary, high-temperature environment, ensuring total thermal oxidation into inert nitrogen gas (N2), carbon dioxide (CO2), and water vapor.

  • Causality of the Scrubber: 4-MAI is frequently utilized in its hydrochloride salt form to enhance its stability and aqueous solubility[1],[2]. Combusting chlorinated salts generates hydrogen chloride (HCl) gas. If vented directly, HCl gas causes severe environmental damage (acid rain) and respiratory hazards. The scrubber unit neutralizes this acidic effluent by passing the exhaust gas through an alkaline liquid cascade (e.g., sodium hydroxide), precipitating harmless salts before atmospheric venting.

Section 3: Experimental Methodologies & Workflows

Protocol 1: Accidental Spill Containment and Recovery

Objective: To safely recover uncontained 4-MAI while preventing aerosolization and dermal exposure.

  • Isolate the Area: Immediately evacuate unprotected personnel from the spill zone. Ensure local exhaust ventilation is operating at maximum capacity to mitigate airborne particulates[5],[7].

  • Don Appropriate PPE: Equip tightly fitting safety goggles, nitrile gloves, a flame-resistant lab coat, and a particulate respirator.

  • Dry Containment (For Powders): Do not apply water. Applying water can dissolve the hydrochloride salt, spreading the contamination and increasing the rate of surface absorption. Use a spark-proof brush to gently sweep the solid into a central pile, deliberately minimizing dust formation[8].

  • Wet Containment (For Solutions): If the chemical is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth[6].

  • Collection and Sealing: Transfer the recovered bulk material and contaminated absorbents into a high-density polyethylene (HDPE) hazardous waste container. Seal tightly.

  • Site Decontamination: Only after all bulk material is removed, wash the spill surface with a strong detergent and water to remove trace residues. Collect the wash water as liquid hazardous waste.

Protocol 2: Routine Waste Disposal Operations

Objective: To prepare 4-MAI waste for compliant thermal destruction.

  • Waste Segregation: Separate 4-MAI waste from strong oxidizing agents to prevent reactive hazards. Segregate liquid waste into halogenated and non-halogenated streams based on the carrier solvent[8].

  • Solvent Dissolution: For solid waste intended for incineration, dissolve or mix the material with a combustible organic solvent to facilitate uniform thermal destruction[7],.

  • Containerization: Store the waste in sealed, clearly labeled containers indicating "Hazardous Waste: Toxic/Irritant Amines."

  • Secondary Containment: Place containers in secondary containment trays away from floor drains to prevent accidental environmental discharge[6].

  • Vendor Transfer: Transfer the documented waste to a licensed professional hazardous waste disposal facility. Explicitly specify on the manifest that the material must be processed in an incinerator equipped with an afterburner and scrubber[7].

  • Packaging Disposal: Treat all empty primary containers and contaminated PPE as hazardous waste. Do not attempt to wash and reuse contaminated packaging[7].

Section 4: Disposal Decision Workflow

The following logic diagram outlines the self-validating system for categorizing and processing 4-MAI waste streams.

ProperDisposalWorkflow Start Waste Generation: 4-Methyl-2-aminoindane Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Package Contaminated Packaging/PPE Start->Package Solid_Prep Seal in compatible hazardous waste container Solid->Solid_Prep Liquid_Prep Segregate into halogenated vs. non-halogenated waste Liquid->Liquid_Prep Package_Prep Treat as unused product; Do not wash/reuse Package->Package_Prep Incineration Licensed Chemical Incineration (Afterburner & Scrubber Required) Solid_Prep->Incineration Liquid_Prep->Incineration Package_Prep->Incineration Env Safe Environmental Discharge Prevented Incineration->Env

Workflow for the segregation and incineration of 4-MAI hazardous waste.

Sources

Handling

Comprehensive Safety and Handling Guide for 1H-Inden-2-amine, 2,3-dihydro-4-methyl-

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1H-Inden-2-amine, 2,3-dihydro-4-methyl-. Given the absence of a specific Safety Data Sheet (SDS) for this com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1H-Inden-2-amine, 2,3-dihydro-4-methyl-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related aromatic and aliphatic amines. A cautious approach is paramount. Aromatic amines, as a class, can present significant health hazards, including toxicity and are often readily absorbed through the skin.[1][2] It is imperative to handle this chemical with extreme caution and to conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Assessment and Core Principles

Due to the lack of specific toxicological data for 1H-Inden-2-amine, 2,3-dihydro-4-methyl-, we must operate under the precautionary principle. Assume the compound is hazardous and possesses properties similar to other aromatic amines. Key potential hazards include:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Skin and Eye Damage: Likely to cause skin irritation and serious eye damage.[3][4][5]

  • Carcinogenicity: Some aromatic amines are known or suspected carcinogens.

  • Dermal Absorption: Aromatic amines can be readily absorbed through the skin, making dermal protection critical.[2]

All handling of this compound must occur in a designated area, equipped with the proper engineering controls and with all necessary personal protective equipment immediately available.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to prevent all routes of exposure.[1]

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Chemical safety goggles and a full-face shield.[6][7]ANSI Z87.1 compliant. Provides robust protection against splashes and airborne particles. A face shield protects the entire face from corrosive splashes.[4]
Hand Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. This combination provides dexterity and robust chemical resistance. Gloves must be inspected before each use and removed without touching the outer surface.[8]
Body Chemical-resistant lab coat or apron over long-sleeved clothing and disposable coveralls.[6][8]Provides a barrier against spills and contamination. Disposable coveralls should be considered for procedures with a higher risk of splashing.
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is possible.[6][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and ensure a controlled environment.

Preparation and Engineering Controls
  • Ventilation: All manipulations of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- must be performed within a properly functioning and certified chemical fume hood.[6]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[8][10]

  • Spill Kit: A dedicated spill kit must be readily available. It should contain absorbent materials (e.g., vermiculite or sand), neutralizing agents appropriate for amines (if safe to use), and clearly labeled hazardous waste bags.[9][11]

  • Designated Area: Cordon off the work area and post warning signs indicating the handling of a potentially hazardous substance.[12]

Chemical Handling Workflow

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Inspect & Don Full PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound on Tared Vessel prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Securely Cap & Label All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling 1H-Inden-2-amine, 2,3-dihydro-4-methyl-.

Weighing and Transfer
  • Conduct all weighing and transfers of the solid material within the chemical fume hood to prevent inhalation of dust particles.[6]

  • Use a tared, sealed container for weighing to minimize contamination of the balance.

  • When dissolving or transferring, add the solid to the solvent slowly to avoid splashing.

Emergency and Disposal Plans

Spill Response

A rapid and prepared response is critical in the event of a spill.[11]

Spill_Response cluster_immediate_actions Immediate Actions cluster_response_type Response Determination cluster_minor_cleanup Minor Spill Cleanup cluster_major_response Major Spill Response spill Chemical Spill Occurs alert Alert colleagues & evacuate area spill->alert assess Assess spill size & immediate risk alert->assess minor_spill Minor Spill (Contained, No Injury) assess->minor_spill If manageable major_spill Major Spill (Uncontained, Injury, Fire) assess->major_spill If unmanageable ppe Don appropriate PPE (incl. respirator) minor_spill->ppe evacuate Evacuate & Isolate Area major_spill->evacuate contain Contain spill with absorbent dikes ppe->contain absorb Absorb material, working outside-in contain->absorb collect Collect waste into hazardous bag absorb->collect decon Decontaminate area collect->decon call_emergency Call Emergency Services evacuate->call_emergency provide_sds Provide SDS/Info to Responders call_emergency->provide_sds

Caption: Emergency response plan for a chemical spill.

  • Minor Spill (inside a fume hood):

    • Ensure you are wearing the correct PPE.

    • Contain the spill with absorbent pads or dikes.[11]

    • Gently cover the spill with an absorbent material like vermiculite, working from the outside in.

    • Collect the contaminated material using non-sparking tools and place it in a labeled, sealed hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Immediately alert everyone in the vicinity and evacuate the laboratory.[9][13]

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency response team.[14]

    • Attend to any contaminated personnel, removing clothing and using a safety shower for at least 15 minutes.[9]

Waste Disposal
  • All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[15] Never dispose of this chemical down the drain.[16]

First Aid Measures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]

References

  • What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search -
  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC - National Center for Biotechnology Inform
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine - Benchchem -
  • Safety D
  • Chemical Spill Procedures - Princeton University Office of Environmental Health and Safety -
  • Safety Data Sheet - Indan-2-amine - Fisher Scientific -
  • Chemical Spill Procedures - University of Toronto Environmental Health & Safety -
  • How to Respond During Chemical Spill - NUS Medicine -
  • Chemical Spills - Florida St
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT - PPESAFETY -
  • amine hydrochloride - NextSDS -

  • Chemical Spill procedure - University of Wollongong -
  • 1-(4-Aminophenyl)
  • Working with Hazardous Chemicals - Organic Syntheses -
  • Safety Data Sheet - 1H-Indazol-7-amine - TCI Chemicals -
  • Safety D

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